molecular formula C25H22Cl2N2O3S B10857393 ML162-yne

ML162-yne

カタログ番号: B10857393
分子量: 501.4 g/mol
InChIキー: AFUOBFISLHQJJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML162-yne is a useful research compound. Its molecular formula is C25H22Cl2N2O3S and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H22Cl2N2O3S

分子量

501.4 g/mol

IUPAC名

2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C25H22Cl2N2O3S/c1-2-14-32-21-11-10-19(16-20(21)27)29(23(30)17-26)24(22-9-6-15-33-22)25(31)28-13-12-18-7-4-3-5-8-18/h1,3-11,15-16,24H,12-14,17H2,(H,28,31)

InChIキー

AFUOBFISLHQJJJ-UHFFFAOYSA-N

正規SMILES

C#CCOC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl

製品の起源

United States

Foundational & Exploratory

ML162-yne: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML162-yne is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as a specific, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has introduced a compelling alternative mechanism involving the inhibition of Thioredoxin Reductase 1 (TXNRD1). This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting evidence for both proposed targets. It details key experimental protocols to investigate its activity and summarizes relevant quantitative data to support further research and development.

The Evolving Mechanism of Action of this compound

This compound is a derivative of the ferroptosis-inducing compound ML162, featuring a terminal alkyne group for use in click chemistry applications, such as target identification and visualization. For years, ML162 was widely regarded as a canonical inhibitor of GPX4, a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. However, a landmark 2023 study by Cheff et al. has challenged this model, suggesting that ML162 and the related compound RSL3 do not directly inhibit GPX4 but rather exert their ferroptotic effects through the inhibition of TXNRD1, another crucial selenoenzyme in cellular redox control.[1][2][3]

The GPX4 Inhibition Hypothesis

The central role of GPX4 in preventing ferroptosis is well-established. By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 is a critical guardian against the iron-catalyzed lipid peroxidation that defines this cell death pathway. The initial classification of ML162 as a direct GPX4 inhibitor was supported by its ability to induce hallmark features of ferroptosis, such as the accumulation of lipid reactive oxygen species (ROS), which could be rescued by the radical-trapping antioxidant ferrostatin-1.

The TXNRD1 Inhibition Hypothesis: A Paradigm Shift?

The study by Cheff et al. presented compelling evidence that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4.[1][3] Instead, their research demonstrated that ML162 is an efficient inhibitor of TXNRD1.[1][2][3] TXNRD1 is a key component of the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly precipitate the lipid peroxidation characteristic of ferroptosis. This finding necessitates a re-evaluation of data from studies that have used ML162 as a specific GPX4 inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of ML162 and related compounds. It is important to interpret this data in the context of the evolving understanding of ML162's primary target.

CompoundTarget(s)Assay TypeCell Line/SystemIC50Reference(s)
ML162GPX4 (disputed), TXNRD1Cell ViabilityHRAS G12V-expressing BJ fibroblasts25 nM[2]
ML162GPX4 (disputed), TXNRD1Cell ViabilityWild-type BJ fibroblasts578 nM[2]
ML162GPX4 (disputed), TXNRD1Cell ViabilityHT-10800.06 µM[2]
ML162GPX4 (disputed), TXNRD1Cell ViabilityHCT-116Not specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Affinity Pull-Down Assay for Target Identification

This protocol is designed to identify the binding partners of this compound using its alkyne handle for click chemistry-based affinity purification.

Materials:

  • This compound

  • Azide-biotin conjugate

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Incubation with this compound: Incubate the cell lysate with this compound at a predetermined concentration and time.

  • Click Chemistry Reaction: Add the azide-biotin conjugate, copper(I) catalyst, and ligand to the lysate and incubate to allow the cycloaddition reaction to occur.

  • Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential binding partners by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular context.[4][5][6][7]

Materials:

  • This compound

  • Intact cells or cell lysate

  • PBS or appropriate buffer

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against putative targets (e.g., GPX4, TXNRD1)

Procedure:

  • Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

  • Lysis (for intact cells): Lyse the cells after heating.

  • Centrifugation: Centrifuge the samples to pellet aggregated proteins.

  • Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies against the target protein(s). A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid hydroperoxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][8][9][10][11]

Materials:

  • C11-BODIPY 581/591 fluorescent probe

  • Cells of interest

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Staining: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis:

    • Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both red and green fluorescence.

  • Quantification: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

G Proposed Signaling Pathways of this compound in Ferroptosis cluster_gpx4 GPX4 Inhibition Hypothesis cluster_txnrd1 TXNRD1 Inhibition Hypothesis ML162-yne_g This compound GPX4 GPX4 ML162-yne_g->GPX4 Inhibits Lipid-OOH Lipid Hydroperoxides GPX4->Lipid-OOH Reduces Ferroptosis_g Ferroptosis Lipid-OOH->Ferroptosis_g ML162-yne_t This compound TXNRD1 TXNRD1 ML162-yne_t->TXNRD1 Inhibits Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Reduces Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis_t Ferroptosis Lipid_Peroxidation->Ferroptosis_t

Caption: Proposed signaling pathways of this compound-induced ferroptosis.

G Experimental Workflow for this compound Mechanism of Action Start Hypothesis: This compound induces ferroptosis Cell_Treatment Treat cells with this compound Start->Cell_Treatment Target_ID Target Identification (Pull-down Assay) Cell_Treatment->Target_ID Target_Engagement Target Engagement (CETSA) Cell_Treatment->Target_Engagement Phenotypic_Assay Phenotypic Assay (Lipid Peroxidation) Cell_Treatment->Phenotypic_Assay Data_Analysis Data Analysis and Mechanism Elucidation Target_ID->Data_Analysis Target_Engagement->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: General experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound remains a valuable chemical probe for inducing and studying ferroptosis. However, the recent findings implicating TXNRD1 as a primary target necessitate a careful and critical approach to its use in research. Future studies should aim to dissect the relative contributions of GPX4 and TXNRD1 inhibition to the ferroptotic phenotype induced by this compound. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex mechanism of action of this potent small molecule.

References

ML162-yne: A Technical Guide to a Chemical Probe for Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Small molecule probes are indispensable tools for dissecting the complex molecular mechanisms of ferroptosis and for the development of novel therapeutics. ML162 was initially identified as a potent inducer of ferroptosis, purportedly through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent evidence has compellingly shifted the primary target of ML162 to Thioredoxin Reductase 1 (TXNRD1), a central enzyme in the thioredoxin antioxidant system.[1][2][3] This revised understanding has significant implications for the interpretation of data from studies using ML162 and highlights the importance of precise chemical probes.

This technical guide focuses on ML162-yne, an alkyne-modified derivative of ML162, which serves as a chemical probe for identifying the cellular targets of ML162 through click chemistry-based proteomics.[4] We provide a comprehensive overview of ML162 and this compound, including quantitative data on their biological activity, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways. This guide aims to equip researchers with the necessary information to effectively utilize this compound as a tool in their ferroptosis research and to navigate the evolving landscape of ferroptosis inducers.

ML162 and this compound: From GPX4 Inhibitor to TXNRD1 Probe

Initially, ML162 was classified as a class II ferroptosis inducer that covalently inhibits GPX4.[5] However, a 2023 study demonstrated that ML162 does not directly inhibit recombinant GPX4 but is a potent inhibitor of TXNRD1.[2][3] This finding necessitates a re-evaluation of previous studies that assumed GPX4 as the sole target of ML162.

This compound is an analog of ML162 that incorporates a terminal alkyne group. This modification allows for the covalent labeling of cellular targets. Following cell or lysate treatment, the alkyne tag can be "clicked" to a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This enables the enrichment and identification of target proteins through techniques like pull-down assays followed by mass spectrometry.[4] Interestingly, studies using this compound have shown that it can pull down GPX4 from cells, suggesting that while TXNRD1 is a primary target, the interaction with GPX4 in a cellular context is still a subject of investigation.[4]

Quantitative Data

The following tables summarize the available quantitative data for ML162.

Compound Target Assay Type Cell Line IC50 / Effective Concentration Reference
ML162HRAS G12V-expressing BJ fibroblastsCell Viability-25 nM[7]
ML162Wild-type BJ fibroblastsCell Viability-578 nM[7]
ML162A549Cell Viability-~0.5 µM[2]
ML162H1975Cell Viability-Not specified, but more susceptible than A549[2]
ML162TXNRD1Enzymatic Activity-Inhibition observed at concentrations ≥ 0.5 µM[2]

Table 1: Cellular and Enzymatic Activity of ML162.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of ML162 and a general workflow for using this compound as a chemical probe.

ML162_Pathway ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition Thioredoxin_red Thioredoxin (reduced) TXNRD1->Thioredoxin_red Reduction NADP NADP+ TXNRD1->NADP Thioredoxin_ox Thioredoxin (oxidized) Thioredoxin_red->Thioredoxin_ox Peroxiredoxins Peroxiredoxins Thioredoxin_red->Peroxiredoxins Reduction ROS Reactive Oxygen Species (ROS) Peroxiredoxins->ROS Detoxification Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NADPH NADPH NADPH->TXNRD1

Caption: Proposed signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

ML162_yne_Workflow cluster_cell_culture Cellular Treatment cluster_click_chemistry Click Chemistry cluster_pull_down Affinity Purification cluster_analysis Proteomic Analysis Cells Cancer Cell Lines Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Lysate Cell Lysate with This compound Adducts Lysis->Lysate Click_Reaction Click Reaction (Biotin-Azide, CuSO4, Ligand) Lysate->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Streptavidin_Beads Streptavidin Beads Biotinylated_Proteins->Streptavidin_Beads Binding Wash Wash Streptavidin_Beads->Wash Elution Elution Wash->Elution Eluted_Proteins Eluted Proteins Elution->Eluted_Proteins SDS_PAGE SDS-PAGE Eluted_Proteins->SDS_PAGE In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion Mass_Spectrometry LC-MS/MS In_Gel_Digestion->Mass_Spectrometry Data_Analysis Data Analysis and Target Identification Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for target identification using this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in ferroptosis research. Optimization may be required for specific cell lines and experimental conditions.

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. However, based on the structure of ML162 and general methods for synthesizing alkyne-tagged probes, a plausible synthetic route would involve the modification of the parent ML162 molecule. This would likely involve a reaction to couple a propargyl group (a common alkyne tag) to a suitable position on the ML162 scaffold, for example, by modifying one of the aromatic rings or the cyclohexyl moiety. The synthesis would require expertise in organic chemistry and appropriate analytical techniques (e.g., NMR, mass spectrometry) for characterization and purification.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HT-1080) in appropriate cell culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Cell Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells with this compound for a specific duration (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction
  • Reagent Preparation: Prepare fresh stock solutions of the click chemistry reagents:

    • Biotin-azide (e.g., 10 mM in DMSO)

    • Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)

    • A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol)

    • A reducing agent, such as sodium ascorbate (e.g., 100 mM in water, freshly prepared)

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 1 mg) with the click chemistry reagents. A typical reaction mixture might include:

    • Cell lysate

    • Biotin-azide (final concentration, e.g., 100 µM)

    • THPTA or TBTA (final concentration, e.g., 1 mM)

    • CuSO4 (final concentration, e.g., 1 mM)

    • Sodium ascorbate (final concentration, e.g., 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation to allow the click reaction to proceed.

Pull-Down Assay and Proteomic Analysis
  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS) and wash them several times to remove any preservatives.

  • Binding of Biotinylated Proteins: Add the click chemistry reaction mixture to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers of increasing stringency (e.g., PBS with low concentrations of detergent) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of biotin.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue). Excise the entire lane or specific bands of interest from the gel. Perform in-gel digestion of the proteins using a protease such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by this compound.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for investigating the mechanism of action of ML162 and for identifying its cellular targets. The recent discovery of TXNRD1 as a primary target of ML162 has profound implications for the field of ferroptosis research. Future studies using this compound will be crucial for further elucidating the complex interplay between ML162, TXNRD1, and the ferroptosis pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to employ this compound in their efforts to unravel the intricacies of ferroptosis and to develop novel therapeutic strategies targeting this unique form of cell death. The continued development and application of such chemical probes will undoubtedly accelerate our understanding of ferroptosis and its role in human health and disease.

References

The Evolving Narrative of ML162: From a Presumed GPX4 Inhibitor to a Thioredoxin Reductase 1 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a potent inducer of ferroptosis, the small molecule ML162 was long considered a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of this iron-dependent form of programmed cell death.[1][2] This understanding positioned ML162 as a valuable tool for studying the mechanisms of ferroptosis and as a potential starting point for novel anticancer therapeutics.[3][4] However, recent compelling evidence has prompted a significant re-evaluation of ML162's primary mechanism of action, suggesting that it does not directly inhibit GPX4 but rather exerts its effects through the inhibition of another crucial antioxidant enzyme, Thioredoxin Reductase 1 (TXNRD1).[1][5][6] This guide provides an in-depth technical overview of the discovery, synthesis, and evolving biological understanding of ML162, presenting key data and experimental protocols for the scientific community. While the user's query specified "ML162-yne," a comprehensive literature search did not yield specific information on an alkyne-functionalized analog of ML162. Therefore, this guide will focus on the parent compound, ML162, which is extensively characterized.

Discovery and Re-evaluation of Target

However, a 2023 study by Cheff et al. challenged this long-held belief, presenting data that indicated ML162 does not directly inhibit purified GPX4.[1] Instead, their research revealed that ML162 is an efficient inhibitor of TXNRD1, a key enzyme in the thioredoxin system that runs parallel to the glutathione system in maintaining cellular redox homeostasis.[1][5][6] Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could account for the ferroptosis-like cell death observed upon ML162 treatment.[1] This paradigm shift in understanding the molecular target of ML162 has significant implications for the interpretation of previous studies and the future design of related chemical probes and therapeutics.

Synthesis of ML162

The synthesis of ML162, chemically named 2-chloro-N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl]acetamide, has been described as a racemic mixture.[1] The separation of the pure enantiomers can be achieved through chiral supercritical fluid chromatography (SFC).[1]

Quantitative Data

The inhibitory activity of ML162 against its revised target, TXNRD1, has been quantified. The following table summarizes the available data.

CompoundTargetAssay TypeIC50Cell LineReference
ML162TXNRD1Enzymatic Assay19.5 µM-[5]
RSL3TXNRD1Enzymatic Assay7.9 µM-[5]

Note: The cytotoxicity observed in various cancer cell lines is likely a downstream consequence of TXNRD1 inhibition, which can lead to an increase in oxidative stress and cell death that may mimic ferroptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays commonly used to characterize the activity of ML162.

TXNRD1 Activity Assay (in vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified TXNRD1.

Materials:

  • Recombinant human TXNRD1

  • ML162 or other test compounds

  • TES buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5, 150 mM NaCl)

  • Bovine Serum Albumin (BSA)

  • Glutathione Reductase (GR)

  • Glutathione (GSH)

  • NADPH

  • Cumene hydroperoxide

  • Microplate reader

Protocol:

  • Prepare a solution of 200 nM TXNRD1 in TES buffer with BSA.

  • In a 96-well plate, incubate 198 µL of the TXNRD1 solution with 2 µL of the test compound (or DMSO as a control) at room temperature for 30 minutes.

  • Prepare a master mix containing 100 nM GR, 1 mM GSH, and 0.5 mM NADPH in TES buffer.

  • Add 40 µL of the master mix to each well.

  • Initiate the reaction by adding 10 µL of Cumene hydroperoxide (0.5 mM in 50% EtOH).

  • Immediately measure the absorbance at 340 nm every 20 seconds for 30 minutes using a microplate reader. The rate of NADPH consumption is indicative of TXNRD1 activity.[2]

Cellular TXNRD1 Activity Assay

This assay utilizes a specific probe to measure TXNRD1 activity within living cells.

Materials:

  • A549 human lung cancer cells (or other suitable cell line)

  • Cell culture medium supplemented with 100 nM sodium selenite

  • RX1 probe (a specific reporter for TXNRD1 activity)

  • ML162 or other test compounds

  • Fluorescence microscope or plate reader

Protocol:

  • Culture A549 cells in medium supplemented with sodium selenite for optimal selenoprotein expression.

  • Treat the cells with varying concentrations of ML162 or control compounds for a specified duration (e.g., 4, 12, or 24 hours).

  • Add the RX1 probe to the cells according to the manufacturer's instructions.

  • Measure the fluorescence signal using a fluorescence microscope or plate reader. A decrease in the RX1 signal indicates inhibition of cellular TXNRD1 activity.[5]

Cell Viability Assay

This assay determines the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • ML162 or other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Mandatory Visualizations

To visually represent the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cellular Redox Homeostasis ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition Thioredoxin_ox Thioredoxin (oxidized) TXNRD1->Thioredoxin_ox Reduces Thioredoxin_red Thioredoxin (reduced) Peroxiredoxins Peroxiredoxins Thioredoxin_red->Peroxiredoxins Reduces ROS Reactive Oxygen Species (ROS) Peroxiredoxins->ROS Neutralizes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Triggers

Caption: Signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

cluster_workflow Experimental Workflow: Cellular TXNRD1 Activity Assay start Seed cells in a 96-well plate treatment Treat cells with ML162 (or control) start->treatment incubation Incubate for a specified duration treatment->incubation probe_addition Add RX1 probe to cells incubation->probe_addition measurement Measure fluorescence probe_addition->measurement analysis Analyze data to determine TXNRD1 inhibition measurement->analysis

Caption: Workflow for assessing cellular TXNRD1 activity using a fluorescent probe.

Conclusion

The story of ML162 serves as a compelling case study in the dynamic nature of pharmacological research. While initially lauded as a direct GPX4 inhibitor, subsequent rigorous investigation has redefined its primary target as TXNRD1.[1][5][6] This updated understanding does not diminish the value of ML162 as a chemical probe but rather refines its application and the interpretation of data generated using it. For researchers in the fields of cell death, cancer biology, and drug discovery, a thorough appreciation of ML162's true mechanism of action is paramount for designing well-controlled experiments and for the rational design of next-generation therapeutics targeting cellular redox pathways. The development of derivatives from the ML162 scaffold continues to be an active area of research, with the goal of creating more potent and selective agents for cancer therapy.[4][5][7]

References

The Evolving Role of ML162-yne in Lipid Peroxidation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML162-yne is a potent, cell-permeable small molecule that has become an important tool for studying the intricate processes of lipid peroxidation and a specific form of regulated cell death known as ferroptosis. As a "click chemistry" probe, this compound features a terminal alkyne group, allowing for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property enables its use in a variety of applications, including affinity-based protein profiling and visualization of target engagement.

Historically, ML162 and its structural analog RSL3 were classified as direct, covalent inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation and inhibiting ferroptosis. Consequently, this compound has been widely used to induce ferroptosis and to probe the function of the GPX4 pathway.

However, recent compelling evidence has challenged this paradigm. A 2023 study by Cheff et al. demonstrated that ML162 and RSL3 do not directly inhibit purified GPX4 in vitro.[1][2] Instead, these compounds were found to be efficient inhibitors of another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1).[1][2] TXNRD1 is a central component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly induce a ferroptosis-like cell death. This paradigm shift necessitates a re-evaluation of data from studies that have used ML162 and RSL3 as specific GPX4 inhibitors and highlights the importance of considering off-target effects in experimental design and data interpretation.

This technical guide provides an in-depth overview of the role of this compound in studying lipid peroxidation, with a focus on its evolving mechanism of action, detailed experimental protocols, and quantitative data.

Data Presentation

Quantitative Analysis of ML162 and RSL3 Activity

The following tables summarize key quantitative data related to the activity of ML162 and its analog RSL3. It is important to note the evolving understanding of their primary targets when interpreting this data.

CompoundTarget (Historical)Target (Recent Evidence)Cell LineIC50Reference
ML162GPX4TXNRD1HRAS G12V-expressing BJ fibroblasts25 nM
ML162GPX4TXNRD1Wild-type BJ fibroblasts578 nM
RSL3GPX4TXNRD1A549~0.5 µM[3]
RSL3GPX4TXNRD1H1975150 nM[3]

Table 1: Comparative IC50 values of ML162 and RSL3 in various cell lines.

EnzymeCompoundΔTagg (°C)ConcentrationReference
TXNRD1RSL3+2.0100 µM[3]
TXNRD1ML162+2.3100 µM[3]
GPX4RSL3+0.1100 µM[3]
GPX4ML1620.0100 µM[3]

Table 2: Cellular Thermal Shift Assay (CETSA) data showing the change in aggregation temperature (ΔTagg) of TXNRD1 and GPX4 upon treatment with RSL3 and ML162. A significant positive shift indicates target engagement.

Signaling and Experimental Workflow Visualizations

Signaling Pathways

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA->Lipid_Peroxides Lipid Peroxidation Lipid_Alcohols Lipid Alcohols (L-OH) Lipid_Peroxides->Lipid_Alcohols Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GPX4 GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GPX4->Lipid_Alcohols Reduces GSH Glutathione (GSH) GSH->GPX4 ML162_GPX4 ML162 (Historical Target) ML162_GPX4->GPX4 Inhibits

revised_ml162_pathway cluster_redox Cellular Redox Homeostasis cluster_ferroptosis Downstream Effects TXNRD1 TXNRD1 Thioredoxin_red Thioredoxin (Reduced) TXNRD1->Thioredoxin_red Reduces NADP NADP+ TXNRD1->NADP Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Inhibition leads to Thioredoxin_ox Thioredoxin (Oxidized) Thioredoxin_ox->Thioredoxin_red Thioredoxin_red->Oxidative_Stress Prevents NADPH NADPH NADPH->TXNRD1 Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis-like Cell Death Lipid_Peroxidation->Ferroptosis ML162 ML162 ML162->TXNRD1 Inhibits

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Analysis cluster_results Results Cell_Culture Culture Cells Treatment Treat with this compound Cell_Culture->Treatment Lipid_Peroxidation_Assay Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_Peroxidation_Assay CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Pull_Down Affinity Pull-Down Treatment->Pull_Down Fluorescence_Microscopy Fluorescence Microscopy / Flow Cytometry Lipid_Peroxidation_Assay->Fluorescence_Microscopy Western_Blot Western Blot CETSA->Western_Blot Mass_Spectrometry Mass Spectrometry Pull_Down->Mass_Spectrometry Lipid_Peroxidation_Data Quantify Lipid Peroxidation Fluorescence_Microscopy->Lipid_Peroxidation_Data Target_Engagement_Data Confirm Target Engagement Western_Blot->Target_Engagement_Data Protein_ID Identify Interacting Proteins Mass_Spectrometry->Protein_ID

Experimental Protocols

Affinity Pull-Down of this compound Targets

This protocol describes the enrichment of proteins that covalently bind to this compound, followed by identification via mass spectrometry.

Materials:

  • This compound

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO4), tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), sodium ascorbate

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for sonication, centrifugation, and Western blotting

  • Mass spectrometer

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, CuSO4, THPTA, and freshly prepared sodium ascorbate.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting to confirm the pull-down of known or suspected targets.

    • For proteomic identification, perform in-gel or on-bead digestion of the eluted proteins with trypsin, followed by LC-MS/MS analysis.

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.[1][4][5]

Materials:

  • C11-BODIPY 581/591 (stocked in DMSO)

  • Cultured cells of interest

  • ML162 or other treatment compounds

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.

  • Probe Loading:

    • Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[5]

  • Washing and Treatment:

    • Wash the cells twice with pre-warmed HBSS.

    • Add the desired treatments (e.g., ML162, RSL3, or vehicle control) in HBSS and incubate for the desired time.

  • Imaging and Analysis:

    • Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[5]

    • Flow Cytometry: Harvest the cells, and analyze the fluorescence in the green and red channels.

    • Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[6][3]

Materials:

  • Cultured cells of interest

  • ML162 or other treatment compounds

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

  • Thermal cycler or heating blocks

  • Centrifuge

  • Equipment for Western blotting

Methodology:

  • Cell Treatment:

    • Treat cultured cells with ML162 or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant (soluble fraction) and analyze the protein concentration.

    • Perform Western blotting on the soluble fractions to detect the target protein (e.g., TXNRD1 or GPX4).

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

This compound remains a valuable chemical probe for investigating lipid peroxidation and ferroptosis. However, the recent discovery of TXNRD1 as a primary target of ML162 necessitates a critical re-evaluation of its use as a specific GPX4 inhibitor. Researchers and drug development professionals should be mindful of the potential off-target effects of ML162 and its analogs and employ orthogonal approaches to validate their findings. The experimental protocols detailed in this guide provide a framework for rigorously investigating the effects of this compound on cellular redox biology and lipid peroxidation, paving the way for a more nuanced understanding of these critical processes in health and disease. The continued exploration of the targets of this compound through proteomic approaches will be essential to fully elucidate its mechanism of action and its utility as a chemical tool.

References

ML162-yne: A Technical Guide to its Interaction with Selenoproteins and Induction of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML162, initially identified as a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4), has been the subject of a paradigm shift in our understanding of its mechanism of action. This technical guide synthesizes the latest research, with a particular focus on the seminal findings that reclassify ML162 as a direct and potent inhibitor of the selenoprotein thioredoxin reductase 1 (TXNRD1). This guide provides an in-depth analysis of the interaction between ML162 and selenoproteins, detailing the experimental evidence, quantitative data, and the downstream signaling cascades that lead to a ferroptosis-like cell death. The alkyne-modified analog, ML162-yne, is also discussed as a critical tool for target identification and validation studies. This document is intended to be a comprehensive resource for researchers in the fields of cell death, cancer biology, and drug development, providing the necessary technical details to design and interpret experiments involving ML162.

The Evolving Target Landscape of ML162: From GPX4 to TXNRD1

For years, the induction of ferroptosis by ML162 was attributed to its direct covalent inhibition of the selenoprotein GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1] However, recent compelling evidence has demonstrated that ML162 does not directly inhibit purified GPX4.[2][3] Instead, rigorous biochemical and cellular assays have identified thioredoxin reductase 1 (TXNRD1), another critical selenoprotein enzyme in cellular redox control, as a primary and direct target of ML162.[3][4]

This re-evaluation of ML162's primary target has significant implications for its use as a chemical probe and for the interpretation of past studies. While the ultimate outcome of ML162 treatment is indeed an iron-dependent, oxidative cell death characteristic of ferroptosis, the initiating event is the inhibition of the thioredoxin system, rather than the glutathione system.

Quantitative Analysis of ML162's Inhibitory Activity

The potency of ML162 against its newly identified target, TXNRD1, has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available in the literature.

Compound Target Enzyme Assay Type IC50 Value (μM) Reference
ML162TXNRD1In vitro enzyme activity19.5[4]
RSL3TXNRD1In vitro enzyme activity7.9[4]
AuranofinTXNRD1In vitro enzyme activity~19.0[4]

Table 1: In Vitro Inhibitory Activity of ML162 and Related Compounds against TXNRD1. This table presents the half-maximal inhibitory concentration (IC50) values of ML162 and other known ferroptosis inducers or TXNRD1 inhibitors against purified TXNRD1 enzyme.

Cell Line Compound Assay Type Endpoint IC50 Value Reference
HRAS G12V-expressing BJ fibroblastsML162Cell Viability48h incubation25 nM[5]
Wild-type BJ fibroblastsML162Cell Viability48h incubation578 nM[5]
HT-1080ML162Cell ViabilityNot specified0.06 μM[6]
H1975 (non-small cell lung cancer)RSL3CytotoxicityNot specified150 nM[4]

Table 2: Cellular Potency of ML162 and RSL3. This table summarizes the cytotoxic effects of ML162 and the related compound RSL3 in various cancer cell lines, highlighting the nanomolar potency in specific contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ML162 with selenoproteins.

Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This protocol is adapted from the methods described by Cheff et al. (2023) and is designed to measure the inhibitory effect of ML162 on the enzymatic activity of purified TXNRD1.[4][7]

Materials:

  • Purified recombinant human TXNRD1

  • ML162 (or other test compounds) dissolved in DMSO

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5

  • 96-well microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of ML162 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

  • In a 96-well plate, add 198 µL of a solution containing TXNRD1 in assay buffer to each well.

  • Add 2 µL of the ML162 dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Prepare a master mix containing NADPH and DTNB in assay buffer.

  • Initiate the reaction by adding 50 µL of the master mix to each well. Final concentrations should be optimized, but a starting point is 0.4 mM NADPH and 1 mM DTNB.

  • Immediately begin monitoring the increase in absorbance at 412 nm every 20-30 seconds for at least 10 minutes. The rate of TNB formation, which absorbs at 412 nm, is proportional to TXNRD1 activity.

  • Calculate the initial reaction rates (V₀) for each concentration of ML162.

  • Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the ML162 concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This protocol is based on the methodology used to demonstrate the direct binding of ML162 to TXNRD1 in cells.[4][7][8]

Materials:

  • A549 human lung cancer cells (or other relevant cell line)

  • ML162

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TXNRD1 and a loading control like GAPDH)

Procedure:

  • Culture A549 cells to ~80% confluency.

  • Treat the cells with the desired concentration of ML162 or DMSO for a specified time (e.g., 4 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for TXNRD1. A loading control should also be blotted to ensure equal protein loading.

  • Quantify the band intensities for TXNRD1 at each temperature for both the ML162-treated and DMSO-treated samples.

  • Plot the percentage of soluble TXNRD1 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the ML162-treated sample indicates target engagement.

This compound Pulldown Assay for Target Identification

The use of an alkyne-modified version of ML162 (this compound) in combination with click chemistry is a powerful tool for identifying the covalent targets of the compound within the cellular proteome.[9][10]

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer

  • Biotin-azide

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made click chemistry reaction mix)

  • Streptavidin-coated magnetic beads

  • Buffers for washing the beads

  • Elution buffer

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Treat cells with this compound or a vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • To the cell lysate, add biotin-azide, the copper(I) catalyst, and any necessary ligands or additives for the click reaction.

  • Incubate the reaction mixture to allow for the cycloaddition reaction between the alkyne on this compound and the azide on biotin.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-ML162-yne adducts.

  • Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer for Western blot analysis, or using a more gentle elution for mass spectrometry).

  • Analyze the eluted proteins by Western blotting with an antibody against TXNRD1 to confirm it as a target, or by mass spectrometry for unbiased, proteome-wide target identification.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

ML162_Mechanism cluster_misconception Previous Hypothesis cluster_current Current Understanding ML162_old ML162 GPX4 GPX4 ML162_old->GPX4 Direct Inhibition (Incorrect) Lipid_Peroxides_old Lipid Peroxides Ferroptosis_old Ferroptosis Lipid_Peroxides_old->Ferroptosis_old ML162_new ML162 TXNRD1 TXNRD1 ML162_new->TXNRD1 Direct Inhibition Thioredoxin_Ox Thioredoxin (Oxidized) TXNRD1->Thioredoxin_Ox Reduces Redox_Imbalance Redox Imbalance TXNRD1->Redox_Imbalance Inhibition leads to Thioredoxin_Red Thioredoxin (Reduced) Thioredoxin_Red->Redox_Imbalance Maintains Redox Balance Lipid_Peroxidation Lipid Peroxidation Redox_Imbalance->Lipid_Peroxidation Ferroptosis_new Ferroptosis Lipid_Peroxidation->Ferroptosis_new

Caption: Redefined mechanism of ML162 action.

CETSA_Workflow start Intact Cells treatment Treat with ML162 or DMSO start->treatment heating Heat at Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Protein centrifugation->supernatant analysis Western Blot for TXNRD1 supernatant->analysis result Melting Curve Shift Indicates Target Engagement analysis->result

Caption: Experimental workflow for CETSA.

Ferroptosis_Pathway ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition Thioredoxin_System Thioredoxin System Disruption TXNRD1->Thioredoxin_System Disruption of NADPH_depletion Impaired NADPH-dependent Reduction Thioredoxin_System->NADPH_depletion Oxidative_Stress Increased Oxidative Stress NADPH_depletion->Oxidative_Stress Lipid_ROS Lipid Reactive Oxygen Species (ROS) Accumulation Oxidative_Stress->Lipid_ROS Membrane_Damage Cell Membrane Damage Lipid_ROS->Membrane_Damage Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis

Caption: Downstream signaling of ML162-induced ferroptosis.

Downstream Consequences of TXNRD1 Inhibition by ML162

The inhibition of TXNRD1 by ML162 sets off a cascade of events that culminates in ferroptotic cell death.[4][7] TXNRD1 is a central enzyme in the thioredoxin system, responsible for reducing oxidized thioredoxin (Trx) using NADPH as a reducing equivalent. Reduced Trx, in turn, is a potent antioxidant and a key regulator of various cellular processes.

The key downstream consequences of TXNRD1 inhibition include:

  • Disruption of the Thioredoxin System: Inhibition of TXNRD1 leads to an accumulation of oxidized Trx, crippling the cell's ability to reduce peroxiredoxins and other antioxidant enzymes. This severely diminishes the cell's capacity to handle oxidative stress.

  • Redox Imbalance: The impairment of the thioredoxin system leads to a significant shift in the cellular redox state towards a more oxidizing environment.

  • Lipid Peroxidation: The increased oxidative stress and the inability to detoxify reactive oxygen species lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.

  • Induction of Ferroptosis: The overwhelming lipid peroxidation results in damage to the cell membrane, leading to the iron-dependent, regulated cell death known as ferroptosis. It is important to note that while the cell death phenotype induced by ML162 is characteristic of ferroptosis (e.g., preventable by iron chelators and lipid-soluble antioxidants like ferrostatin-1), the initiating trigger is distinct from that of canonical GPX4 inhibitors.

Conclusion and Future Directions

The reclassification of ML162 as a potent TXNRD1 inhibitor has profound implications for the study of ferroptosis and the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of ML162's interaction with selenoproteins, with a strong emphasis on TXNRD1. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers working with this compound.

Future research should focus on several key areas:

  • Elucidating the precise molecular interactions between ML162 and the active site of TXNRD1.

  • Investigating the full spectrum of downstream signaling events following TXNRD1 inhibition by ML162.

  • Exploring the therapeutic potential of targeting TXNRD1 with ML162 or its derivatives in various cancer types, particularly those resistant to conventional therapies.

  • Developing more selective and potent TXNRD1 inhibitors based on the chemical scaffold of ML162.

By leveraging the detailed technical information presented in this guide, the scientific community can continue to unravel the complexities of ferroptosis and harness the therapeutic potential of compounds like ML162 for the treatment of human diseases.

References

Foundational Research on ML162: A Re-evaluation of its Role as a Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: ML162 has been widely recognized as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Historically, ML162 was classified as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent foundational research has prompted a significant re-evaluation of its mechanism of action. Compelling evidence now indicates that ML162 does not directly inhibit GPX4 but instead primarily targets Thioredoxin Reductase 1 (TXNRD1), another critical enzyme in cellular redox control.[1] This guide provides a comprehensive technical overview of the foundational research on ML162, focusing on its revised mechanism of action, quantitative data supporting its activity, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Quantitative Data: ML162 Inhibitory Activity and Target Engagement

The following tables summarize the key quantitative findings regarding the interaction of ML162 with its putative targets, GPX4 and TXNRD1.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (µM)NotesReference
ML162GPX4>100No significant inhibition observed.[2][3]
ML162TXNRD119.5Direct inhibition of enzymatic activity.[4]

Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Compound (100 µM)TargetCell LineMelting Temperature (Tm) of DMSO Control (°C)Melting Temperature (Tm) with Compound (°C)ΔTm (°C)ConclusionReference
ML162GPX4A54951.751.70.0No stabilization (no binding)[2][5]
ML162TXNRD1A54971.373.6+2.3Stabilization (binding)[2][5]

Signaling Pathways and Mechanism of Action

The updated understanding of ML162's mechanism of action shifts the focus from the glutathione pathway to the thioredoxin system. Both pathways are crucial for maintaining redox homeostasis and preventing ferroptosis.

GPX4-Mediated Ferroptosis Regulation: GPX4 is a central regulator of ferroptosis. It utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the iron-dependent propagation of lipid peroxidation that characterizes ferroptosis.[6] Inhibition of this pathway leads to the accumulation of lipid ROS and subsequent cell death.

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_OOH Lipid Hydroperoxides (L-OOH) PUFA->L_OOH Lipid Peroxidation (Iron-dependent) GPX4 GPX4 L_OOH->GPX4 Ferroptosis Ferroptosis L_OOH->Ferroptosis Induces L_OH Lipid Alcohols (L-OH) GPX4->L_OH Reduces GSSG GSSG GPX4->GSSG GPX4->Ferroptosis Inhibits GSH GSH GSH->GPX4

Caption: The GPX4 pathway detoxifies lipid hydroperoxides to prevent ferroptosis.

ML162-Mediated TXNRD1 Inhibition and Ferroptosis Induction: ML162 acts as an inhibitor of TXNRD1.[2] TXNRD1 is a key enzyme in the thioredoxin system, which reduces thioredoxin (Trx-(SH)2). Reduced thioredoxin, in turn, reduces various downstream targets, contributing to antioxidant defense.[7][8] By inhibiting TXNRD1, ML162 disrupts this antioxidant system, leading to an increase in overall oxidative stress, which can overwhelm the GPX4 pathway and sensitize cells to ferroptosis.

ML162_Pathway cluster_cytosol Cytosol ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibits Trx_red Thioredoxin (reduced) TXNRD1->Trx_red Reduces Trx_ox Thioredoxin (oxidized) Trx_ox->TXNRD1 ROS ROS Trx_red->ROS Reduces Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Promotes Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Induces

Caption: ML162 inhibits TXNRD1, leading to increased oxidative stress and ferroptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ML162's activity.

3.1 TXNRD1 and GPX4 Enzymatic Activity Assay

This assay measures the ability of ML162 to inhibit the enzymatic activity of purified recombinant TXNRD1 and GPX4. The activity is monitored by the consumption of NADPH, measured as a decrease in absorbance at 340 nm.

  • Materials:

    • Purified recombinant human TXNRD1 and GPX4.[5]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl, pH 7.5).[5]

    • Glutathione (GSH), Glutathione Reductase (GR), NADPH.

    • Substrate: For GPX4, phosphatidylcholine hydroperoxide (PCOOH); for TXNRD1, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • ML162 and DMSO (vehicle control).

    • 96-well UV-transparent plate.

    • Spectrophotometer plate reader.

  • Protocol:

    • Prepare a reaction mixture in the assay buffer containing GR, GSH, and NADPH.[5]

    • Add the purified enzyme (TXNRD1 or GPX4) to the wells of the 96-well plate.

    • Add varying concentrations of ML162 (or DMSO control) to the wells and incubate for 30 minutes at room temperature to allow for binding.[5]

    • Initiate the reaction by adding the respective substrate (PCOOH for GPX4, DTNB for TXNRD1).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH consumption, which is proportional to the enzyme activity.

    • Plot the enzyme activity against the concentration of ML162 to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis plate 96-well Plate enzyme Add Purified Enzyme (TXNRD1 or GPX4) plate->enzyme compound Add ML162 or DMSO enzyme->compound mix Add Reaction Mix (GR, GSH, NADPH) compound->mix substrate Add Substrate (DTNB or PCOOH) mix->substrate read Measure Absorbance (340 nm) substrate->read calculate Calculate Reaction Rate read->calculate plot Plot and Determine IC50 calculate->plot

Caption: Workflow for the in vitro enzymatic activity assay.

3.2 Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of ML162 to its target protein in a cellular context based on ligand-induced thermal stabilization.[9][10]

  • Materials:

    • A549 cells (or other relevant cell line).

    • ML162 and DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • PCR tubes and a thermal cycler.

    • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against GPX4 and TXNRD1).

  • Protocol:

    • Treat cultured A549 cells with a high concentration of ML162 (e.g., 100 µM) or DMSO for a specified time.[5]

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble GPX4 and TXNRD1 in the supernatant by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the ML162-treated sample indicates target stabilization.

3.3 Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in cells treated with ML162.[11][12][13] The C11-BODIPY 581/591 probe shifts its fluorescence emission from red to green upon oxidation.

  • Materials:

    • Cell line of interest.

    • ML162, DMSO, and a positive control (e.g., RSL3).

    • Ferrostatin-1 (ferroptosis inhibitor).

    • C11-BODIPY 581/591 dye.

    • Flow cytometer or fluorescence microscope.

  • Protocol:

    • Seed cells in a suitable plate format.

    • Treat cells with ML162, a vehicle control, and a co-treatment group with ML162 and Ferrostatin-1 for the desired time.

    • During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[14]

    • Wash the cells twice with PBS.

    • For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.

    • For Microscopy: Image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.

    • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio in ML162-treated cells, which is rescued by Ferrostatin-1, confirms the induction of ferroptotic lipid peroxidation.

Conclusion

The foundational research on ML162 has led to a paradigm shift in our understanding of its mechanism of action. Originally considered a specific GPX4 inhibitor, recent studies have convincingly demonstrated that ML162's primary target is TXNRD1.[2][3] This revised understanding is critical for the accurate interpretation of past studies and for guiding future research into ferroptosis and the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation of ML162 and other compounds that modulate cellular redox homeostasis to induce ferroptosis. For professionals in drug development, this case highlights the importance of rigorous target validation and the continuous re-evaluation of a compound's mechanism of action as new technologies and insights emerge.

References

An In-depth Technical Guide to the Cellular Targets of ML162-yne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive exploration of the cellular targets of ML162, a potent inducer of ferroptosis, with a focus on its alkyne-derivatized probe, ML162-yne. It details the evolution of scientific understanding, from the initial identification of Glutathione Peroxidase 4 (GPX4) as the primary target to more recent, compelling evidence identifying Thioredoxin Reductase 1 (TXNRD1) as a direct molecular target. This document summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: The Evolving Target Landscape of ML162

ML162 is a small molecule identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] To identify its direct cellular binding partners, an alkyne-bearing chemical probe, this compound, was developed.[3] This probe allows for the covalent labeling and subsequent identification of targets through affinity-based chemoproteomic techniques.[3][4]

Target Identification and Selectivity

The primary challenge with ML162 is its electrophile, a chloroacetamide group, which is known to be highly reactive.[3] This inherent reactivity leads to low proteome-wide selectivity, resulting in covalent interactions with a large number of cellular proteins.[3][4] Proteome reactivity profiling experiments using this compound confirmed that it engages in numerous covalent interactions across the proteome, complicating the identification of the specific target responsible for inducing ferroptosis.[3][4]

Initial Hypothesis: GPX4 as the Primary Target

The initial hypothesis centered on GPX4 due to several key observations:

  • Treatment of cells with ML162 leads to the accumulation of lipid peroxides.[3][4]

  • The cell-killing effects of ML162 can be rescued by the lipophilic antioxidant ferrostatin-1, a hallmark of ferroptosis.[3][4]

  • Affinity pull-down experiments using this compound successfully enriched GPX4 from cell lysates.[3][4]

These findings strongly suggested that ML162 directly inhibits GPX4, leading to a buildup of toxic lipid peroxides and subsequent ferroptotic cell death.

cluster_gpx4_cycle GPX4 Catalytic Cycle ML162 ML162 GPX4 GPX4 ML162->GPX4 Inhibits GSSG GSSG GPX4->GSSG L_OH Non-toxic Lipid Alcohols (L-OH) GPX4->L_OH Reduces GSH GSH GSH->GPX4 Reductant L_OOH Lipid Peroxides (L-OOH) L_OOH->GPX4 Substrate Ferroptosis Ferroptosis L_OOH->Ferroptosis Accumulation Leads To

Initial Hypothesis: ML162 directly inhibits GPX4, leading to ferroptosis.
Current Understanding: TXNRD1 as the Direct Target

Despite the initial evidence, subsequent studies using recombinant proteins and orthogonal biochemical assays found that ML162 does not directly inhibit the enzymatic activity of purified GPX4.[1][7] This pivotal finding prompted a re-evaluation of its true cellular target. The key evidence supporting TXNRD1 as the direct target includes:

  • Direct Inhibition: ML162 efficiently inhibits the activity of purified TXNRD1.[1][7]

  • Thermal Stabilization: Using nano differential scanning fluorimetry (nanoDSF), ML162 was shown to cause a dose-dependent thermal stabilization of TXNRD1, indicating direct binding. In contrast, no such stabilization was observed for GPX4.[2][7]

  • Cellular Target Engagement: ML162 treatment leads to a rapid and potent suppression of TXNRD1 activity within cells, as measured by specific activity probes like RX1.[2]

TXNRD1 is a central enzyme in the thioredoxin system, which, in parallel with the glutathione system, defends against oxidative stress. Its inhibition disrupts cellular redox balance, which can lead to a form of cell death that shares features with ferroptosis.[6][7]

cluster_txn_cycle Thioredoxin System ML162 ML162 TXNRD1 Thioredoxin Reductase 1 (TXNRD1) ML162->TXNRD1 Directly Inhibits TXN_red Thioredoxin (Reduced) TXNRD1->TXN_red Reduces Redox_Imbalance Redox Imbalance & Oxidative Stress TXNRD1->Redox_Imbalance NADPH NADPH NADPH->TXNRD1 Electron Donor TXN_ox Thioredoxin (Oxidized) TXN_ox->TXNRD1 Substrate TXN_red->Redox_Imbalance Prevents Cell_Death Cell Death Redox_Imbalance->Cell_Death Leads To

Current Understanding: ML162 directly inhibits TXNRD1, causing cell death.

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding the interaction of ML162 and related compounds with their cellular targets.

Table 1: Thermal Stabilization of TXNRD1 by ML162 Data from nano differential scanning fluorimetry (nanoDSF) experiments.[2][7]

CompoundConcentration (µM)Target ProteinMidpoint of Melting (Tm) in °CThermal Shift (ΔTm) in °C
DMSO (Control)-TXNRD171.3-
ML162100TXNRD173.6+2.3
RSL331.25TXNRD171.8+0.5
RSL362.5TXNRD174.2+2.9
RSL3125TXNRD175.9+4.6
RSL3100GPX451.7No Shift

Table 2: Cellular Activity of Ferroptosis Inducers Note: Specific IC50 values for ML162 are not detailed in the provided sources, but data for the mechanistically similar compound RSL3 is included for context.[2]

CompoundCell LineAssayIC50Citation
RSL3H1975 (Lung Cancer)Cell Viability~150 nM[2]
TRi-1A549 (Lung Cancer)Cell Viability~20 µM[7]
TRi-2A549 (Lung Cancer)Cell Viability~5 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the study of covalent inhibitors and their targets. Below are protocols for key experiments used in the investigation of this compound.

Protocol: Affinity Pull-Down Assay with this compound

This method is used to enrich and identify the covalent binding partners of ML162.

Workflow Diagram

A 1. Treat Cells with This compound (alkyne probe) B 2. Lyse Cells & Harvest Proteome A->B C 3. Click Chemistry: Add Azide-Biotin Tag B->C D 4. Affinity Enrichment with Streptavidin Beads C->D E 5. Elute Proteins & Analyze by MS/WB D->E

Workflow for this compound Target Identification.

Methodology

  • Cell Treatment: Culture cells (e.g., LOX-IMVI melanoma cells) to ~80% confluency. Treat cells with 10 µM this compound for 1-4 hours under standard culture conditions.[3][4]

  • Cell Lysis: Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

  • Click Chemistry Reaction: To the clarified proteome, add the following click chemistry reagents: TBTA ligand, copper (II) sulfate (CuSO₄), a reducing agent (e.g., TCEP), and an azide-biotin tag. Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-tagged proteins.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotin-tagged proteins.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot for specific candidate proteins (e.g., GPX4, TXNRD1) or by mass spectrometry for unbiased, proteome-wide target identification.[3]

Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides, a key indicator of ferroptosis.[6]

Methodology

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with ML162 at the desired concentration and for the desired time (e.g., 10 µM for 90 minutes).[4] Include a positive control (e.g., RSL3), a negative control (DMSO), and a rescue condition (co-treatment with ferrostatin-1).[3]

  • Probe Loading: Remove the treatment media and incubate cells with media containing the C11-BODIPY 581/591 probe (typically 1-2 µM) for 30 minutes at 37°C.

  • Imaging/Flow Cytometry: Wash the cells with PBS. Image immediately using a fluorescence microscope or analyze by flow cytometry. The probe's fluorescence shifts from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxides.

  • Quantification: Quantify the level of lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates elevated lipid peroxidation.

Protocol: Cellular TXNRD1 Activity Assay (RX1 Probe)

This assay uses a specific fluorescent probe to measure TXNRD1 activity directly in living cells.[2]

Methodology

  • Cell Treatment: Seed and culture cells as described above. Treat with ML162, a positive control inhibitor (e.g., TRi-1), and a vehicle control (DMSO) for the desired time (e.g., 4, 12, or 24 hours).[7]

  • Probe Incubation: Wash the cells and incubate with the RX1 activity probe according to the manufacturer's specifications.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence signal using a plate reader or flow cytometer at the appropriate excitation/emission wavelengths.

  • Data Analysis: A decrease in the fluorescence signal from the RX1 probe corresponds to a reduction in cellular TXNRD1 enzymatic activity. Normalize the signal to cell viability to control for cytotoxicity.[7]

Conclusion and Future Directions

The investigation into the cellular targets of this compound provides a compelling case study in the complexities of covalent drug discovery and target validation. While initially hailed as a specific GPX4 inhibitor, the scientific consensus has shifted based on rigorous biochemical evidence, now identifying TXNRD1 as a direct and potent target.[1][2][7] This re-evaluation has profound implications, suggesting that prior studies using ML162 as a tool to investigate GPX4-mediated ferroptosis may need to be reinterpreted.[1][7]

The low proteome-wide selectivity of ML162, conferred by its reactive chloroacetamide warhead, remains a significant characteristic.[3] Future research should focus on comparing the full downstream proteomic and transcriptomic effects of ML162 with more specific TXNRD1 inhibitors to delineate the precise molecular events that lead to its unique ferroptosis-like cell death phenotype.[2] Furthermore, the development of more selective inhibitors based on the ML162 scaffold could yield valuable tools for dissecting the distinct roles of the glutathione and thioredoxin systems in regulating cellular redox state and cell death.

References

ML162-yne's Effect on Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML162-yne is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Initially characterized as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid hydroperoxides, recent evidence has brought this primary mechanism into question. This technical guide provides an in-depth analysis of this compound's impact on cellular redox homeostasis, presenting the prevailing and more recent, nuanced understanding of its mechanism of action. We will explore the downstream consequences of its activity, including the induction of lipid peroxidation and the disruption of cellular antioxidant systems. This document will also furnish detailed experimental protocols for assessing the effects of this compound and present quantitative data in a structured format to aid in comparative analysis.

Introduction: The Role of this compound in Modulating Cellular Redox Balance

Cellular redox homeostasis is a tightly regulated process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant systems. Disruption of this balance leads to oxidative stress, a condition implicated in numerous pathologies, including cancer and neurodegenerative diseases. Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[1]

ML162 is a small molecule that has been instrumental in the study of ferroptosis.[2] The addition of a terminal alkyne group to create this compound provides a chemical handle for techniques such as click chemistry, enabling the identification of its binding partners within the cell.[3] While initially believed to directly and covalently inhibit GPX4, a crucial enzyme that reduces lipid hydroperoxides, thereby preventing ferroptosis, a growing body of evidence suggests a more complex mechanism of action.[4] Some studies now indicate that ML162 and the related compound RSL3 may not directly inhibit GPX4 but instead target another key selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4][5][6] TXNRD1 is a central component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox control.[6]

Regardless of its precise initial binding partner, the downstream effects of this compound converge on the catastrophic accumulation of lipid ROS, leading to ferroptotic cell death. This guide will delve into both the canonical and the revised models of this compound's function.

Mechanism of Action: A Tale of Two Targets

The mode of action of this compound is a subject of ongoing investigation, with two primary hypotheses currently under consideration.

The Canonical Model: Direct GPX4 Inhibition

The prevailing and more established model posits that this compound acts as a covalent inhibitor of GPX4. GPX4 is a unique peroxidase that can directly reduce lipid hydroperoxides within biological membranes, using glutathione (GSH) as a cofactor.[7] The inhibition of GPX4 by this compound is thought to occur through the covalent modification of the catalytic selenocysteine residue in the active site of GPX4.[8] This inactivation of GPX4 leads to an unchecked accumulation of lipid hydroperoxides, which, in the presence of labile iron, can be converted into highly reactive lipid radicals, propagating a chain reaction of lipid peroxidation that ultimately compromises membrane integrity and leads to cell death.[9][10]

GPX4_Inhibition_Pathway ML162_yne This compound GPX4 GPX4 ML162_yne->GPX4 Lipid_Peroxides Lipid Hydroperoxides GPX4->Lipid_Peroxides Reduces Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Converts to GSSG GSSG GPX4->GSSG Lipid_ROS_Accumulation Lipid ROS Accumulation Lipid_Peroxides->Lipid_ROS_Accumulation GSH GSH GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS_Accumulation->Ferroptosis

Caption: Canonical pathway of this compound inducing ferroptosis via GPX4 inhibition.

The Alternative Model: TXNRD1 Inhibition

More recent studies have challenged the direct GPX4 inhibition model.[4][5] These investigations suggest that ML162 and RSL3 are potent inhibitors of thioredoxin reductase 1 (TXNRD1), a key enzyme in the thioredoxin antioxidant system.[4][6] The thioredoxin system, comprising NADPH, TXNRD1, and thioredoxin (Trx), plays a vital role in maintaining the cellular redox state and reducing oxidized proteins. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly lead to the accumulation of lipid peroxides and a ferroptotic-like cell death.[6] This model proposes that the observed effects on lipid peroxidation are a downstream consequence of disrupting the thioredoxin system, rather than direct GPX4 inhibition.

TXNRD1_Inhibition_Pathway ML162_yne This compound TXNRD1 TXNRD1 ML162_yne->TXNRD1 Trx_ox Thioredoxin (Oxidized) TXNRD1->Trx_ox Reduces Trx_red Thioredoxin (Reduced) TXNRD1->Trx_red Generates NADP NADP+ TXNRD1->NADP Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Leads to NADPH NADPH NADPH->TXNRD1 Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Experimental_Workflow Start Start: Hypothesis This compound induces ferroptosis Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Dose_Response Dose-Response Assay (Cell Viability - IC50) Cell_Culture->Dose_Response Lipid_ROS Measure Lipid ROS (C11-BODIPY) Dose_Response->Lipid_ROS Western_Blot Western Blot Analysis (GPX4, etc.) Dose_Response->Western_Blot Mechanism_Study Mechanism of Action Study Lipid_ROS->Mechanism_Study Western_Blot->Mechanism_Study GPX4_Assay In vitro GPX4 Enzyme Assay Mechanism_Study->GPX4_Assay Test Direct GPX4 Inhibition TXNRD1_Assay In vitro TXNRD1 Enzyme Assay Mechanism_Study->TXNRD1_Assay Test Direct TXNRD1 Inhibition Pulldown Affinity Pulldown with this compound Mechanism_Study->Pulldown Identify Binding Partners Conclusion Conclusion and Data Interpretation GPX4_Assay->Conclusion TXNRD1_Assay->Conclusion Pulldown->Conclusion

References

Introduction to ML162 and its Alkyne Probe, ML162-yne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ML162-yne for Cancer Research

ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has garnered significant interest in the field of cancer research due to its selective lethal effects on cancer cells, particularly those harboring mutations in the RAS oncogene.[4] ML162 possesses a chloroacetamide functional group, which enables it to form covalent bonds with its protein targets.[1]

To facilitate the identification of these cellular targets, a chemical probe called this compound was developed.[5][6] this compound is an analog of ML162 that incorporates an alkyne group. This alkyne handle allows for the use of "click chemistry" to attach reporter tags, such as fluorophores or biotin, enabling the visualization and affinity purification of proteins that are covalently modified by the compound.[5][6][7] The use of this compound has been instrumental in elucidating the mechanism of action of ML162.

Mechanism of Action: An Evolving Understanding

The mechanism of action of ML162 has been a subject of ongoing investigation and has evolved over time.

The Initial Hypothesis: Direct GPX4 Inhibition

Initially, ML162 was characterized as a direct and covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[4][8] GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides, thereby protecting cells from the damaging effects of lipid peroxidation and preventing ferroptosis.[1] The hypothesis was that by covalently binding to and inhibiting GPX4, ML162 would lead to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death. Several studies have demonstrated that this compound can pull down GPX4 from cell lysates, supporting the notion of a direct interaction in a cellular context.[5][7][9]

The Revised Model: Targeting Thioredoxin Reductase 1 (TXNRD1)

More recent and compelling evidence has challenged the direct GPX4 inhibition model. Studies have shown that ML162 does not directly inhibit the enzymatic activity of purified recombinant GPX4.[1][2][3] Instead, these studies have identified Thioredoxin Reductase 1 (TXNRD1), another key selenoenzyme in cellular redox control, as a primary target of ML162.[1][2][3][10] TXNRD1 is a central component of the thioredoxin system, which works in parallel with the glutathione system to maintain redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of reactive oxygen species and induce a form of cell death that closely resembles ferroptosis.[1][10] This revised understanding suggests that the ferroptosis-inducing effects of ML162 may be mediated, at least in part, through the inhibition of TXNRD1. It is important to note that the cellular context appears to be crucial, as ML162 does engage with GPX4 in intact cells.[9]

Applications of this compound in Cancer Research

This compound serves as a valuable chemical probe for several applications in cancer research:

  • Target Identification and Validation: The primary use of this compound is to identify the covalent binding partners of ML162 within the cellular proteome. This has been pivotal in the identification of TXNRD1 as a target.[1]

  • Mechanism of Action Studies: By understanding which proteins ML162 interacts with, researchers can better elucidate the downstream signaling pathways that lead to ferroptosis.

  • Selectivity Profiling: this compound has been used in proteome-wide reactivity profiling experiments. These studies have revealed that this compound interacts with a large number of cellular proteins, indicating a degree of promiscuity.[6][7] This is an important consideration for the development of more selective and potent analogs.

  • Development of Novel Therapeutics: The insights gained from using this compound are informing the design of new and improved ferroptosis-inducing compounds with enhanced potency and selectivity for therapeutic applications in cancer.[11][12][13]

Quantitative Data

The following table summarizes the available quantitative data for ML162 and its derivatives.

CompoundCell LineAssay TypeIC50 / DC50Reference
ML162 HRASG12V-expressing BJ fibroblastsCytotoxicity25 nM[4]
ML162 Wild-type BJ fibroblastsCytotoxicity578 nM[4]
N15 (ML162 derivative) Various ferroptosis-sensitive cancer cellsCytotoxicitySingle-digit nM[12]
N15 (ML162 derivative) Not specifiedDegradationDC50 of 28 nM (at 10h)[12]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Affinity Pull-Down Assay for Target Identification

This protocol is used to enrich and identify proteins that are covalently modified by this compound.

  • Cell Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat the cells with this compound (typically 10 µM) or a DMSO vehicle control for 1-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the clarified lysate, add a biotin-azide tag, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate the reaction to allow for the cycloaddition reaction between the alkyne on this compound and the azide on the biotin tag.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a high-concentration biotin solution or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against a suspected target (e.g., GPX4 or TXNRD1) or by mass spectrometry for unbiased proteome-wide identification.

In-Gel Fluorescence Labeling for Proteome Reactivity Profiling

This protocol allows for the visualization of all proteins that have been covalently modified by this compound.

  • Cell Treatment and Lysis:

    • Follow the same procedure as for the affinity pull-down assay.

  • Click Chemistry Reaction:

    • Instead of a biotin-azide tag, use a fluorescent azide tag (e.g., rhodamine-azide).

    • Perform the click chemistry reaction as described above.

  • Protein Separation and Visualization:

    • Separate the proteins in the lysate by SDS-PAGE.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. This will reveal all proteins that have reacted with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of ML162 with its target proteins in intact cells.

  • Cell Treatment:

    • Treat cultured cells with ML162 (typically 5-10 µM) or a DMSO control for a specified time (e.g., 1-4 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 30-60°C) for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

  • Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein (e.g., GPX4 or TXNRD1) remaining in the soluble fraction by Western blotting.

    • Binding of ML162 to its target protein will typically stabilize the protein, resulting in it remaining soluble at higher temperatures compared to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of ML162 and a typical experimental workflow for target identification using this compound.

ML162_Mechanism_of_Action cluster_0 Initial Hypothesis cluster_1 Revised Model ML162_1 ML162 GPX4_1 GPX4 ML162_1->GPX4_1 Inhibits Lipid_Peroxides_1 Lipid Peroxides Accumulation GPX4_1->Lipid_Peroxides_1 Prevents Ferroptosis_1 Ferroptosis Lipid_Peroxides_1->Ferroptosis_1 Induces ML162_2 ML162 TXNRD1 TXNRD1 ML162_2->TXNRD1 Inhibits Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Prevents Ferroptosis_2 Ferroptosis-like Cell Death Oxidative_Stress->Ferroptosis_2 Induces

Caption: Proposed mechanisms of ML162-induced ferroptosis.

ML162_yne_Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Click_Reaction Click Chemistry with Biotin-Azide Lysis->Click_Reaction Affinity_Purification Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Analysis Western Blot or Mass Spectrometry Affinity_Purification->Analysis Result Identify Covalent Protein Targets Analysis->Result

Caption: Workflow for ML162 target identification using this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of ML162-yne in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule initially identified as an inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It was originally thought to exert its effects by directly inhibiting glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[3][4] However, more recent and compelling evidence suggests that ML162 and the related compound RSL3 may not directly inhibit GPX4 in its purified form.[1][2] Instead, these compounds have been shown to be potent inhibitors of thioredoxin reductase 1 (TXNRD1), another crucial enzyme in maintaining cellular redox homeostasis.[1][2][4]

ML162 contains a reactive chloroacetamide moiety, which contributes to its biological activity but may also lead to lower selectivity across the proteome.[5] The alkyne-modified version, ML162-yne, serves as a valuable chemical probe for "click" chemistry applications, enabling researchers to identify the cellular targets of ML162 through affinity enrichment and subsequent proteomic analysis.[5]

These application notes provide a detailed protocol for the use of this compound in cell culture to investigate its cellular targets and mechanism of action. It is crucial for researchers to consider the evidence pointing to TXNRD1 as a primary target of ML162 when designing experiments and interpreting results.[1][2][4]

Data Presentation

The following tables summarize quantitative data related to the activity of ML162 in various cancer cell lines.

Table 1: Cytotoxicity of ML162 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueNotes
A549Non-small cell lung cancer~5 µM (without selenium)Cell viability reduced to 10% at 5 µM after 24h.[1]
H1975Non-small cell lung cancer150 nMMore susceptible to RSL3, a related compound.[1]
LOX-IMVIMelanomaNot specifiedUsed for pull-down experiments with this compound.[5]
HCC4006Lung adenocarcinomaNot specifiedUsed in Cellular Thermal Shift Assays (CETSA).[6]

Table 2: Cellular Target Engagement of ML162

Target ProteinAssay TypeCompound UsedConcentrationIncubation TimeResult
TXNRD1Cellular Activity Probe (RX1)ML162≥ 1 µM4 hoursRapid and efficient inhibition of cellular TXNRD1 activity.[1]
GPX4Affinity EnrichmentThis compound10 µM1 hourSuccessful pull-down of GPX4 from LOX-IMVI cells.[5]
GPX4Intact Protein Mass SpectrometryML16210 µM24 hoursEvidence of covalent interaction with FLAG-GPX4 in HEK293-6E cells.[6]
Purified GPX4Intact Protein Mass SpectrometryML162100 µM2 hoursCovalent binding to purified FLAG-GPX4 observed.[6]

Note: The conflicting data regarding GPX4 as a direct target highlights the importance of interpreting results in the context of the experimental system used (e.g., intact cells vs. purified protein, presence of other cellular factors).

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Cellular Treatment with this compound for Target Identification

This protocol describes the treatment of cells with this compound for subsequent pull-down and identification of protein targets.

  • Cell Seeding: Seed the desired cell line (e.g., A549, LOX-IMVI) in appropriate culture vessels and grow to 70-80% confluency.[1][5][7]

  • Compound Treatment:

    • Prepare fresh working solutions of this compound in cell culture medium. A typical concentration range to test is 1-10 µM.[1][5] Include a vehicle control (DMSO) at the same final concentration.

    • Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.[1][5] The optimal incubation time may need to be determined empirically.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess compound.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 3: Affinity Enrichment of this compound-Bound Proteins using Click Chemistry

This protocol outlines the steps for conjugating the alkyne-tagged proteins to a biotin-azide reporter for subsequent affinity purification.

  • Click Chemistry Reaction:

    • To the clarified cell lysate (e.g., 1 mg of total protein), add the following click chemistry reagents:

      • Biotin-azide (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

    • Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

  • Affinity Pull-Down:

    • Add streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Coomassie blue staining.

    • For protein identification, the eluted proteins can be subjected to in-gel or in-solution trypsin digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Visualizations

ML162_Mechanism_of_Action cluster_0 Cellular Environment ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition Thioredoxin_reduced Thioredoxin (reduced) TXNRD1->Thioredoxin_reduced Reduces Thioredoxin_oxidized Thioredoxin (oxidized) Thioredoxin_reduced->Thioredoxin_oxidized Oxidized ROS_Detoxification ROS Detoxification Thioredoxin_reduced->ROS_Detoxification Supports GPX4 GPX4 Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces GSSG GSSG GPX4->GSSG Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces GSH GSH GSH->GPX4 ML162_yne_Workflow start Seed Cells treat Treat cells with this compound start->treat lyse Lyse cells and collect protein treat->lyse click Click Chemistry Reaction (Biotin-azide conjugation) lyse->click pulldown Affinity Pull-down (Streptavidin beads) click->pulldown elute Elute bound proteins pulldown->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze end Identify Cellular Targets analyze->end

References

Application Notes and Protocols for ML162-yne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162-yne is a chemical probe derived from the ferroptosis-inducing agent ML162. It is an indispensable tool for target identification and validation studies in drug discovery and chemical biology. By incorporating a terminal alkyne group, this compound allows for the covalent labeling of its cellular binding partners. Subsequent "click" reaction with an azide-functionalized reporter tag (such as biotin or a fluorophore) enables the enrichment, identification, and visualization of these target proteins. The primary application of this compound is in the study of ferroptosis, an iron-dependent form of programmed cell death, where it has been instrumental in confirming Glutathione Peroxidase 4 (GPX4) as a key target of ML162.[1]

Applications

The primary application of this compound is as a chemical probe for Activity-Based Protein Profiling (ABPP) to identify the cellular targets of the parent compound, ML162. Specific applications include:

  • Target Identification and Validation: this compound is used to covalently label and subsequently identify the specific proteins that ML162 interacts with within a complex biological system, such as cell lysates or intact cells.[1] This has been pivotal in confirming GPX4 as a direct target.

  • Pull-Down Assays: When used in conjunction with a biotin-azide tag, this compound facilitates the affinity purification of target proteins. The labeled protein complexes can be captured using streptavidin beads and subsequently identified by mass spectrometry.[1]

  • Competitive Binding Assays: this compound can be used in competitive binding experiments to assess the engagement of non-tagged ML162 or other inhibitors with GPX4. Pre-treatment of cells with an inhibitor that binds to the same site as ML162 would prevent the pull-down of GPX4 by this compound.[1]

  • Visualization of Target Engagement: By clicking this compound to a fluorescent azide, researchers can visualize the subcellular localization of ML162's targets within cells using fluorescence microscopy.

Data Presentation

The following table summarizes the quantitative data found regarding the experimental conditions for this compound application in cellular systems.

ParameterValueCell LineApplicationReference
Concentration 10 µMLOX-IMVIGPX4 Pull-Down[1]
Incubation Time 1 hourLOX-IMVIGPX4 Pull-Down[1]
Concentration 10 µMHEK293-6ECovalent Interaction Study[2]
Incubation Time 24 hoursHEK293-6ECovalent Interaction Study[2]
Concentration 100 µMN/A (Purified Protein)In Vitro Covalent Binding[2]
Incubation Time 2 hoursN/A (Purified Protein)In Vitro Covalent Binding[2]

Experimental Protocols

Protocol 1: Pull-Down of GPX4 from Cell Lysate using this compound

This protocol describes the procedure for labeling GPX4 in cells with this compound, followed by a click reaction with biotin-azide and subsequent affinity purification.

Materials:

  • This compound

  • Cell line of interest (e.g., LOX-IMVI)

  • Cell culture medium and reagents

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • SDS-PAGE loading buffer

  • Western blot equipment and antibodies (anti-GPX4)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat the cells with 10 µM this compound (from a stock solution in DMSO) in cell culture medium. As a control, treat a separate plate of cells with DMSO alone.

    • Incubate the cells for 1 hour at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, wash the cells twice with cold PBS.

    • Lyse the cells by adding cold lysis buffer and scraping.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (e.g., 1 mg of total protein)

      • Azide-PEG3-Biotin (final concentration of 100 µM)

      • TBTA (final concentration of 100 µM, from a DMSO stock)

      • Freshly prepared TCEP (final concentration of 1 mM) or Sodium Ascorbate (final concentration of 1 mM)

      • CuSO₄ (final concentration of 1 mM)

    • Vortex to mix and incubate at room temperature for 1 hour with rotation.

  • Affinity Purification:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:

      • Twice with PBS containing 1% SDS.

      • Twice with PBS containing 6 M urea.

      • Twice with PBS.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the presence of GPX4 by Western blotting using an anti-GPX4 antibody.

Mandatory Visualization

experimental_workflow cell_culture 1. Cells in Culture treatment 2. Treat with this compound (10 µM, 1h) cell_culture->treatment lysis 3. Cell Lysis centrifugation 4. Clarify Lysate lysis->centrifugation click_reaction 5. Add Biotin-Azide, CuSO4, Ligand, Reductant incubation 6. Incubate (1h, RT) click_reaction->incubation streptavidin 7. Add Streptavidin Beads wash 8. Wash Beads streptavidin->wash elution 9. Elute Proteins wash->elution sds_page 10. SDS-PAGE western_blot 11. Western Blot (anti-GPX4) sds_page->western_blot

Caption: Workflow for this compound based pull-down assay.

signaling_pathway cluster_GPX4_activity Normal GPX4 Function cluster_inhibition Inhibition by this compound ML162 ML162 / this compound GPX4 GPX4 (Glutathione Peroxidase 4) ML162->GPX4 Inhibits Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Substrate Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Lipid_OH->Ferroptosis Prevents

Caption: this compound inhibits GPX4, leading to ferroptosis.

References

Application Notes and Protocols for ML162-yne in Protein Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162-yne is a chemical probe derived from the parent compound ML162, a molecule identified as an inducer of ferroptosis. This alkyne-functionalized analog serves as a valuable tool for chemoproteomic profiling, particularly in the context of protein pulldown assays aimed at identifying covalent binding partners in a complex cellular environment. The terminal alkyne group of this compound allows for the attachment of reporter tags, such as biotin or fluorescent dyes, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." This enables the enrichment and subsequent identification of proteins that are covalently modified by the probe.

Initially, ML162 was characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[1][2] Consequently, this compound was developed to validate this interaction and explore other potential off-targets. However, emerging evidence suggests that ML162 and the related compound RSL3 may not directly inhibit GPX4 but instead primarily target another crucial selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3][4][5] This updated understanding is critical for the accurate interpretation of data generated using this compound.

These application notes provide a comprehensive protocol for utilizing this compound in protein pulldown assays, coupled with mass spectrometry-based protein identification. It also discusses the critical considerations regarding target identification and data interpretation in light of the evolving understanding of ML162's mechanism of action.

Principle of the Assay

The this compound protein pulldown assay is a multi-step process designed to isolate and identify the cellular targets of this covalent inhibitor. The workflow begins with the treatment of live cells with this compound, allowing the probe to permeate the cells and covalently bind to its protein targets. Following cell lysis, the alkyne-tagged proteins are "clicked" to an azide-functionalized biotin tag. This biotinylated protein population is then enriched from the total proteome using streptavidin-coated beads. Finally, the enriched proteins are eluted from the beads and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Cell Culture: Cell line of interest, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, DMSO.

  • This compound Treatment: this compound probe, DMSO.

  • Cell Lysis: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Click Chemistry:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

    • Azide-PEG3-Biotin

  • Protein Enrichment: Streptavidin-agarose beads or magnetic beads.

  • Washing Buffers: PBS with varying concentrations of SDS (e.g., 1%, 0.5%, 0.1%).

  • Elution Buffer: Buffer compatible with mass spectrometry (e.g., ammonium bicarbonate with on-bead digestion using trypsin).

  • Mass Spectrometry: LC-MS/MS system and data analysis software.

Experimental Workflow

The overall experimental workflow for a typical this compound pulldown experiment is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_click Lysis & Biotinylation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture 1. Seed and culture cells probe_treatment 2. Treat cells with this compound or DMSO (vehicle control) cell_culture->probe_treatment cell_harvest 3. Harvest and wash cells probe_treatment->cell_harvest cell_lysis 4. Lyse cells to release proteins cell_harvest->cell_lysis click_reaction 5. Perform 'click' reaction with Azide-PEG3-Biotin cell_lysis->click_reaction streptavidin_binding 6. Incubate with streptavidin beads to capture biotinylated proteins click_reaction->streptavidin_binding wash_steps 7. Wash beads to remove non-specific binders streptavidin_binding->wash_steps elution_digestion 8. Elute and digest proteins wash_steps->elution_digestion lc_ms 9. Analyze peptides by LC-MS/MS elution_digestion->lc_ms data_analysis 10. Identify and quantify proteins lc_ms->data_analysis

Figure 1: Experimental workflow for this compound protein pulldown assay.
Detailed Protocol

1. Cell Culture and Treatment: a. Seed the cells of interest at an appropriate density and allow them to adhere and grow for 24-48 hours. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentration of this compound (typically in the range of 1-10 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO-treated) for each experiment.

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Click Chemistry (CuAAC Reaction): a. To a defined amount of protein lysate (e.g., 1 mg), add the following reagents in order, vortexing gently after each addition: i. Azide-PEG3-Biotin (final concentration: 100 µM) ii. TCEP (final concentration: 1 mM) iii. TBTA (final concentration: 100 µM) iv. CuSO₄ (final concentration: 1 mM) b. Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

4. Enrichment of Biotinylated Proteins: a. Equilibrate streptavidin beads by washing them three times with the lysis buffer. b. Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins. c. Pellet the beads by centrifugation and discard the supernatant.

5. Washing: a. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins: i. 1% SDS in PBS (3 times) ii. 0.5% SDS in PBS (2 times) iii. 0.1% SDS in PBS (2 times) iv. PBS (3 times)

6. Elution and Sample Preparation for Mass Spectrometry: a. On-bead digestion (recommended): i. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). ii. Reduce the proteins with DTT and alkylate with iodoacetamide. iii. Add trypsin and incubate overnight at 37°C. iv. Collect the supernatant containing the digested peptides. b. Elution (alternative): i. Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer. ii. Proceed with in-solution or in-gel digestion.

7. LC-MS/MS Analysis and Data Interpretation: a. Analyze the digested peptides by LC-MS/MS. b. Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer). c. Compare the protein abundance in the this compound-treated samples to the DMSO control to identify specifically enriched proteins.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison. The table should include key information for each identified protein.

Protein IDGene NameThis compound Abundance (Avg)DMSO Abundance (Avg)Fold Change (this compound/DMSO)p-value
P00000GENE11.5E+101.2E+071250<0.001
Q00000GENE29.8E+092.5E+07392<0.001
..................

Signaling Pathway Considerations

Given the current understanding of ML162's targets, it is important to consider the cellular pathways in which both GPX4 and TXNRD1 are involved. The following diagram illustrates the central roles of these enzymes in cellular redox homeostasis and ferroptosis.

signaling_pathway cluster_ferroptosis Ferroptosis Regulation cluster_thioredoxin Thioredoxin System GPX4 GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces TXNRD1 TXNRD1 NADP NADP+ TXNRD1->NADP Trx_ox Thioredoxin (Oxidized) TXNRD1->Trx_ox Reduces NADPH NADPH NADPH->TXNRD1 Electron Donor Trx_red Thioredoxin (Reduced) Cellular_Redox Cellular Redox Homeostasis Trx_red->Cellular_Redox Maintains ML162 ML162 / this compound ML162->GPX4 Initially Proposed Target ML162->TXNRD1 Likely Primary Target

Figure 2: Key signaling pathways involving potential targets of this compound.

Concluding Remarks

References

Application Notes and Protocols for Detecting ML162-yne Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] To identify the protein targets of ML162 and understand its mechanism of action and potential off-target effects, chemical probes such as ML162-yne have been developed. This compound is an analog of ML162 that incorporates a terminal alkyne group, enabling the use of click chemistry for the detection and identification of its binding proteins.[1][5] This bioorthogonal handle allows for the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging.

These application notes provide detailed protocols for two primary methods to detect this compound protein binding: Affinity-Based Protein Profiling (AfBPP) for target pull-down and identification, and in-gel fluorescence scanning for visualizing proteome-wide reactivity.

Key Experimental Methods

Two principal methods are employed to investigate the protein binding profile of this compound:

  • Affinity-Based Protein Profiling (AfBPP): This technique utilizes the alkyne handle on this compound to attach a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. The biotinylated proteins can then be enriched from complex cell lysates using streptavidin-coated beads, followed by identification and quantification using mass spectrometry-based proteomics. This method is instrumental in identifying the primary targets and off-targets of the covalent probe.[6][7][8]

  • In-gel Fluorescence Scanning: This method also employs click chemistry to attach a fluorescent dye with an azide group to the alkyne-tagged proteins that have been covalently modified by this compound. The entire proteome is then separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize all protein targets. This technique provides a rapid assessment of the probe's selectivity and reveals the extent of its interactions across the entire proteome.[1][5]

Quantitative Data Summary

The following table summarizes the comparative reactivity and selectivity of this compound with other GPX4-targeting probes.

ProbeTarget Protein(s)Proteome-wide ReactivityNotesReference
This compound GPX4, Thioredoxin Reductase 1 (TXNRD1), other off-targetsHighShares a chloroacetamide warhead with RSL3, leading to broad reactivity.[4][5]
RSL3-yne GPX4, TXNRD1, numerous other proteinsVery HighAlso a chloroacetamide-based probe with significant off-target binding.[1][5]
ML210-yne GPX4LowExhibits markedly lower proteome reactivity compared to this compound and RSL3-yne.[1][5]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key experimental workflows for detecting this compound protein binding.

Overall Workflow for this compound Target Identification cluster_cell_culture Cell Culture & Treatment cluster_lysis_click Lysis & Click Chemistry cluster_analysis Downstream Analysis A Cancer Cell Line (e.g., LOX-IMVI) B Treat with this compound A->B C Cell Lysis B->C D Click Chemistry Reaction (Azide-Biotin or Azide-Fluorophore) C->D E Affinity Purification (Streptavidin Beads) D->E F SDS-PAGE & In-gel Fluorescence D->F G On-bead Digestion E->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I

Caption: Overall workflow for identifying protein targets of this compound.

Affinity-Based Protein Profiling (AfBPP) Workflow cluster_labeling Cellular Labeling cluster_lysis Lysis cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Proteomic Analysis A Incubate cells with This compound B Lyse cells to obtain proteome A->B C Add click chemistry reagents: - Azide-Biotin - CuSO4 - Ligand (e.g., TBTA) - Reducing Agent (e.g., Sodium Ascorbate) B->C D Incubate with Streptavidin beads C->D E Wash beads to remove non-specific binders D->E F On-bead trypsin digestion E->F G LC-MS/MS analysis of peptides F->G H Identify and quantify biotinylated proteins G->H

Caption: Detailed workflow for Affinity-Based Protein Profiling (AfBPP).

Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP) of this compound Targets

This protocol details the enrichment and identification of this compound-bound proteins from cell culture.

Materials:

  • This compound

  • Cell line of interest (e.g., LOX-IMVI melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)

  • Click chemistry reagents:

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1-3 hours).[1] Include a DMSO-treated control.

    • Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.

  • Cell Lysis and Protein Quantification:

    • Lyse cell pellets in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents in the following order:

      • Azide-biotin (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

    • Vortex briefly and add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with PBS containing 0.1% SDS and then with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT at 56°C for 30 minutes.

    • Alkylate with IAA in the dark at room temperature for 20 minutes.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).

Protocol 2: In-gel Fluorescence Scanning of this compound Targets

This protocol allows for the visualization of proteins that covalently bind to this compound.

Materials:

  • This compound

  • Cell line and culture reagents

  • Lysis buffer

  • BCA protein assay kit

  • Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reagents (as in Protocol 1)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment and Lysis:

    • Follow steps 1 and 2 from Protocol 1 to obtain cell lysates from this compound- and DMSO-treated cells.

  • Click Chemistry Reaction:

    • To 50-100 µg of protein lysate, add the click chemistry reagents as described in step 3 of Protocol 1, but substitute the azide-biotin with an azide-fluorophore (e.g., final concentration 50 µM).

    • Incubate at room temperature for 1 hour in the dark.

  • SDS-PAGE:

    • Add 4x Laemmli sample buffer to the reaction mixture.

    • Separate the proteins on an SDS-PAGE gel.

  • In-gel Fluorescence Scanning:

    • After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Coomassie Staining:

    • After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.

Conclusion

The methods described provide a robust framework for the identification and characterization of protein targets of this compound. The affinity-based protein profiling approach allows for in-depth identification of specific binding partners, while in-gel fluorescence scanning offers a rapid and effective way to assess the proteome-wide selectivity of the probe.[1][5] These techniques are crucial for validating the intended target, GPX4, and for uncovering potential off-targets, which is vital for the development of selective and effective therapeutics.[2] The comparison with other probes like RSL3-yne and ML210-yne highlights the differences in their reactivity profiles and can guide the selection of the most appropriate tool compound for a given biological question.[5]

References

Application Notes and Protocols for ML162-yne Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. ML162 is a small molecule identified as a potent inducer of ferroptosis. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, recent evidence suggests that ML162 and its analogs may also exert their effects through the inhibition of Thioredoxin Reductase 1 (TXNRD1), another crucial enzyme in cellular redox control.[1][2][3][4]

ML162-yne is an alkyne-modified analog of ML162, designed as a chemical probe to identify the covalent binding partners of ML162 within the cell through click chemistry. While primarily used for target identification, this compound can also be utilized to induce ferroptosis, presumably through a similar mechanism as ML162. These application notes provide a detailed experimental design for inducing and analyzing ferroptosis using ML162 and its alkyne analog, this compound.

Mechanism of Action of ML162

The canonical pathway of ferroptosis induction by ML162 was thought to be the direct covalent inhibition of GPX4. GPX4 is a selenoenzyme that plays a critical role in reducing lipid hydroperoxides within cellular membranes, thereby preventing the propagation of lipid peroxidation. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in oxidative damage to the cell membrane and execution of ferroptotic cell death.[5][6]

However, recent studies have challenged this view, demonstrating that ML162 can also potently inhibit TXNRD1.[1][2][3][4] TXNRD1 is a key component of the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could also contribute to the lipid peroxidation characteristic of ferroptosis. Therefore, when using ML162 or this compound, it is crucial to consider both GPX4 and TXNRD1 as potential targets.

Data Presentation

The following tables summarize quantitative data for ML162-induced ferroptosis from various studies. Note that specific data for this compound as a ferroptosis inducer is limited; therefore, the data for ML162 is provided as a reference. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Table 1: Effective Concentrations of ML162 for Ferroptosis Induction

Cell LineAssayEffective Concentration (IC50)Incubation TimeReference
A549 (human lung cancer)Cell Viability~1 µM24 h[7]
H1975 (human non-small cell lung cancer)Cell Viability~150 nM24 h[7]
OS-RC-2 (human renal cell carcinoma)Cell Viability~0.4 µMNot Specified[1]
MCA205 (fibrosarcoma)Ferroptosis Induction0.5 µM14 h[8]
JurkatFerroptosis Induction0.5 µM14 h[8]
SH-SY5Y (neuroblastoma)Ferroptosis InductionNot Specified24 h

Table 2: Key Experimental Parameters for Ferroptosis Assays

AssayKey ParametersTypical Values/Ranges
Cell Viability Seeding Density5,000 - 10,000 cells/well (96-well plate)
Treatment Duration24 - 72 hours
ReadoutLuminescence (ATP levels), Absorbance (formazan dye)
Lipid Peroxidation Probe ConcentrationC11-BODIPY 581/591: 1-10 µM
Incubation Time30 - 60 minutes
ReadoutFluorescence Microscopy or Flow Cytometry (ratiometric green/red fluorescence)
TXNRD1 Activity Sample TypeCell or tissue extracts
ReadoutColorimetric or fluorometric measurement of NADPH consumption

Experimental Protocols

Protocol 1: Induction of Ferroptosis with ML162/ML162-yne

Materials:

  • ML162 or this compound

  • Cell line of interest

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (positive control)

  • Z-VAD-FMK, a pan-caspase inhibitor (negative control for apoptosis)

  • Necrostatin-1 (Nec-1), a necroptosis inhibitor (negative control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a stock solution of ML162 or this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ML162 or this compound.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the highest compound concentration.

    • Inhibitor Controls: To confirm ferroptosis, co-treat cells with ML162/ML162-yne and Ferrostatin-1 (e.g., 1-10 µM). To rule out other cell death pathways, co-treat with Z-VAD-FMK (e.g., 10-20 µM) or Necrostatin-1 (e.g., 1-5 µM).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment: Proceed with cell viability or other downstream assays to assess ferroptosis.

Protocol 2: Assessment of Cell Viability

A. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Follow the treatment protocol as described in Protocol 1 using an opaque-walled 96-well plate.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

B. XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells.

Materials:

  • XTT labeling reagent and electron-coupling reagent

  • Microplate (ELISA) reader

Procedure:

  • Follow the treatment protocol as described in Protocol 1.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate for 4-18 hours at 37°C.

  • Measure the spectrophotometrical absorbance of the samples at a wavelength between 450-500 nm. Use a reference wavelength greater than 650 nm.

Protocol 3: Measurement of Lipid Peroxidation

A. C11-BODIPY 581/591 Staining

This fluorescent probe shifts its emission from red to green upon oxidation, allowing for ratiometric detection of lipid peroxidation.

Materials:

  • C11-BODIPY™ 581/591 (Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).

  • Treat cells with ML162/ML162-yne as described in Protocol 1 for the desired time.

  • In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-10 µM.

  • Wash the cells twice with PBS.

  • For microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

  • For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence.

  • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

B. Malondialdehyde (MDA) Assay

This assay measures MDA, a natural byproduct of lipid peroxidation.

Materials:

  • Lipid Peroxidation (MDA) Assay Kit (e.g., from Sigma-Aldrich or Abcam)

  • Microcentrifuge tubes

  • Spectrophotometer or fluorometer

Procedure:

  • Treat and harvest cells as required.

  • Follow the manufacturer's protocol for sample preparation (cell lysis) and reaction with the thiobarbituric acid (TBA) reagent to generate the MDA-TBA adduct.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculate the MDA concentration based on a standard curve.

Protocol 4: Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This assay measures the activity of TXNRD1 in cell lysates.

Materials:

  • Thioredoxin Reductase 1 (TXNRD1) Activity Assay Kit (e.g., from Abcam)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with ML162/ML162-yne as described in Protocol 1.

  • Harvest and lyse the cells according to the kit's instructions to prepare cell extracts.

  • Determine the protein concentration of the lysates.

  • Perform the TXNRD1 activity assay according to the manufacturer's protocol, which typically involves the reduction of a substrate by TXNRD1 and the subsequent measurement of a colorimetric or fluorometric product.

  • Normalize the TXNRD1 activity to the total protein concentration.

Protocol 5: Using this compound as a Chemical Probe for Target Identification (Click Chemistry)

This compound can be used to covalently label its protein targets in cells. The alkyne group allows for the "clicking" of a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.

Materials:

  • This compound

  • Azide-functionalized reporter tag (e.g., Azide-Alexa Fluor 488, Azide-Biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents or streptavidin beads for pulldown

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration determined to be effective for ferroptosis induction or target engagement (e.g., 1-10 µM) for a desired period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer.

  • Click Reaction: a. Prepare the click chemistry reaction mix. A general protocol is as follows (final concentrations may need optimization):

    • Protein lysate (1-5 mg/mL)
    • Azide-reporter (e.g., 20-100 µM)
    • THPTA or TBTA (e.g., 1 mM)
    • CuSO4 (e.g., 100 µM)
    • Freshly prepared sodium ascorbate (e.g., 1-5 mM) to initiate the reaction. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • In-gel Fluorescence: The click-labeled proteins can be separated by SDS-PAGE and visualized using a fluorescence gel scanner.

    • Pulldown and Mass Spectrometry: If a biotin-azide tag was used, the labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_treatment Cell Treatment cluster_assays Ferroptosis Assessment cluster_probe Target Identification (Click Chemistry) start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment controls Include Controls: - Vehicle (DMSO) - Ferrostatin-1 - Z-VAD-FMK - Necrostatin-1 viability Cell Viability Assay (CellTiter-Glo / XTT) treatment->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY / MDA) treatment->lipid_perox txnrd1_activity TXNRD1 Activity Assay treatment->txnrd1_activity click_reaction Click Chemistry (Azide-Reporter) treatment->click_reaction analysis Analysis: - In-gel Fluorescence - Pulldown & Mass Spec click_reaction->analysis

signaling_pathway cluster_ml162 This compound cluster_targets Potential Cellular Targets cluster_effects Downstream Effects ml162 This compound gpx4 GPX4 ml162->gpx4 Inhibition (Disputed) txnrd1 TXNRD1 ml162->txnrd1 Inhibition lipid_ros Lipid ROS Accumulation gpx4->lipid_ros Reduces gsh_depletion GSH Depletion (Indirect Effect) txnrd1->gsh_depletion Contributes to Redox Imbalance gsh_depletion->lipid_ros ferroptosis Ferroptosis lipid_ros->ferroptosis

References

Application Notes and Protocols for ML162-yne in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of ML162-yne, a potent inducer of ferroptosis, for studying and targeting cancer cell lines. This document summarizes key dosage and treatment time information, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

ML162 is a small molecule initially identified as an inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] The "-yne" modification on ML162 indicates the presence of an alkyne group, which facilitates its use in "click chemistry" applications, such as identifying its cellular binding partners through affinity-based proteomics.[4] While initially believed to directly target GPX4, recent evidence strongly suggests that ML162 and its related compound RSL3 are potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][5][6] Inhibition of TXNRD1 can also lead to the induction of ferroptosis.[2][5] This document will provide protocols and data based on the current understanding of ML162's mechanism of action.

Data Presentation: Dosage and Treatment Times

The effective dosage and treatment time of ML162 can vary significantly depending on the cancer cell line and the experimental endpoint. The following tables summarize the reported concentrations and durations for observing specific cellular effects.

Cancer Cell LineCell TypeML162 ConcentrationTreatment TimeObserved EffectCitation
A549Human Non-Small Cell Lung Cancer≥ 0.5 µM12 hoursSuppression of TXNRD1 activity[5]
A549Human Non-Small Cell Lung Cancer≥ 1 µM4 hoursRapid suppression of TXNRD1 activity[5]
H1975Human Non-Small Cell Lung CancerNot specifiedNot specifiedMore susceptible to RSL3 (related compound) than A549[5]
LOX-IMVIHuman MelanomaNot specifiedNot specifiedCell killing, lipid peroxide accumulation[4][7]
OS-RC-2Human Renal Cancer5 µM4 hoursUsed in Cellular Thermal Shift Assay (CETSA) to show target engagement[8]
MCF-7Human Breast CancerNot specifiedNot specifiedModerate antiproliferative effects of related compounds[8]
MDA-MB-231Human Breast CancerNot specifiedNot specifiedModerate antiproliferative effects of related compounds[8]
Various (821 cell lines)Multiple Cancer TypesNot specifiedNot specifiedSimilar cell-killing pattern to RSL3 and ML210[4][7]

Experimental Protocols

Protocol 1: Induction of Ferroptosis and Assessment of Cell Viability

This protocol describes the steps to induce ferroptosis in cancer cells using ML162 and to quantify the resulting cell death.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ML162 (and this compound for probe experiments)

  • DMSO (vehicle control)

  • Ferrostatin-1 (Fer-1), a ferroptosis inhibitor

  • Cell viability reagent (e.g., Cell Quanti-Blue™, Resazurin-based)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ML162 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of ML162 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

    • For control wells, prepare a vehicle control (DMSO) and a rescue condition with ML162 and Fer-1 (e.g., 2 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of ML162, vehicle, or the rescue condition.

  • Incubation:

    • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of Quanti-Blue Reagent).

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 540nm excitation / 600nm emission for Quanti-Blue).

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the cell viability against the ML162 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol outlines the procedure for analyzing changes in protein levels, such as GPX4, in response to ML162 treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ML162

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of ML162 or DMSO for the specified time (e.g., 6 or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound Induced Ferroptosis

ML162_Pathway cluster_cell Cancer Cell ML162 This compound TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition GSH_system Glutathione System TXNRD1->GSH_system Maintains Redox Balance GPX4 GPX4 GSH_system->GPX4 Provides GSH Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Reduces Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of this compound inducing ferroptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound cell viability assay.

References

Application Notes and Protocols for the Synthesis and Use of ML162-yne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, a form of iron-dependent programmed cell death. The synthesis of ML162 derivatives, particularly those incorporating an alkyne handle (ML162-yne), provides a powerful tool for chemical biology and drug discovery. These "clickable" probes enable the identification of cellular targets and the elucidation of molecular mechanisms of action through activity-based protein profiling (ABPP) and other affinity-based techniques.

This document provides detailed protocols for the synthesis of this compound and its application in pull-down experiments using click chemistry.

Synthesis of this compound

The synthesis of this compound involves the introduction of a terminal alkyne moiety onto the ML162 scaffold. This is typically achieved through a Sonogashira coupling reaction between a suitable halogenated ML162 precursor and a terminal alkyne. The following protocol is a representative example based on established synthetic routes.

Experimental Protocol: Synthesis of this compound

Materials:

  • Precursor molecule (e.g., a halo-substituted analog of ML162)

  • Terminal alkyne (e.g., trimethylsilylacetylene or a propargyl-containing reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Desilylating agent (if using a silyl-protected alkyne, e.g., TBAF)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halo-substituted ML162 precursor (1 equivalent) in the anhydrous, degassed solvent.

  • Addition of Reagents: To the solution, add the terminal alkyne (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), the copper(I) salt (0.1-0.2 equivalents), and the base (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the crude product in a suitable solvent (e.g., THF) and treat with a desilylating agent (e.g., TBAF) at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and perform an aqueous workup as described above.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Quantitative Data Summary
ParameterTypical Value/Range
Reaction Scale10 - 100 mg
Reaction Time4 - 24 hours
Reaction Temperature25 - 60 °C
Yield40 - 70%
Purity (post-purification)>95%

Application of this compound in Chemical Proteomics

This compound can be used as a probe to identify the cellular targets of ML162. The alkyne handle allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The tagged proteins can then be enriched and identified by mass spectrometry.

Experimental Protocol: Click Chemistry for Protein Pull-Down

Materials:

  • Cells or cell lysate treated with this compound

  • Azide-functionalized biotin or fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads (for biotin-tagged proteins)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Mass spectrometer

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the desired time. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Click Reaction:

    • To the cell lysate (containing the this compound-protein adducts), add the azide-functionalized reporter tag.

    • Prepare a "click-mix" containing CuSO₄, the reducing agent, and the copper-chelating ligand in an appropriate buffer.

    • Add the click-mix to the lysate to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Enrichment of Tagged Proteins (for biotin tags):

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie staining, silver staining, or Western blotting using an antibody against a protein of interest or a streptavidin-HRP conjugate.

    • For protein identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by LC-MS/MS analysis.

Visualizations

GPX4 Signaling Pathway in Ferroptosis

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System xc- System xc- Cysteine Cysteine System xc-->Cysteine Reduction Glutamate Glutamate System xc-->Glutamate Export Lipid Peroxidation Lipid Peroxidation GPX4 GPX4 Lipid Peroxidation->GPX4 Substrate Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Induces Cystine Cystine Cystine->System xc- Uptake GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Cofactor Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols Reduces GPX4->Ferroptosis Inhibits ML162 ML162 ML162->GPX4 Inhibits

Caption: The GPX4 pathway in the regulation of ferroptosis.

Experimental Workflow for this compound Synthesis and Application

Workflow cluster_synthesis Synthesis of this compound cluster_application Chemical Proteomics Application A ML162 Precursor (Halo-substituted) B Sonogashira Coupling A->B C Purification (Column Chromatography) B->C D This compound Probe C->D E Cell Treatment & Lysis D->E F Click Chemistry (Azide-Biotin) E->F G Streptavidin Pull-down F->G H Protein Identification (LC-MS/MS) G->H

Caption: Workflow for the synthesis and application of this compound.

Application Note: Using ML162-yne to Identify Novel Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML162 is a potent small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Initially identified as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, ML162 has been widely used to study the mechanisms of ferroptosis.[4][5][6] However, recent compelling evidence has demonstrated that ML162, and the related compound RSL3, are also highly efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3] This finding suggests that the biological effects of ML162 may be more complex than previously understood and necessitates a re-evaluation of its mechanism of action.

To facilitate the exploration of its protein targets, the chemical probe ML162-yne was developed.[4][7] This probe is an analog of ML162 that incorporates a terminal alkyne group. This "handle" enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to covalently attach reporter tags such as biotin (for affinity purification) or fluorophores (for imaging).[4][7][8] By treating cells with this compound, capturing the covalently bound proteins, and identifying them via mass spectrometry, researchers can perform chemoproteomic profiling to identify both primary targets and novel off-target interactions on a proteome-wide scale.

This application note provides detailed protocols for using this compound to label, enrich, and identify protein targets from cell lysates, offering a powerful tool for drug development and mechanistic studies of ferroptosis.

Principle of the Method

The identification of this compound protein targets is a multi-step process that leverages the principles of chemical biology and proteomics. The alkyne-modified probe is introduced to living cells, where it forms covalent bonds with target proteins. Following cell lysis, the alkyne handle on the probe is "clicked" to a biotin-azide molecule. This biotin tag allows for the highly specific and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the enriched targets are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_workflow Experimental Workflow for this compound Target Identification node_style node_style node_style_process node_style_process node_style_output node_style_output A 1. Cellular Treatment B Cells are incubated with This compound probe. A->B C 2. Cell Lysis A->C D 3. Click Chemistry C->D E Biotin-Azide is attached to the alkyne probe. D->E F 4. Affinity Purification D->F G Streptavidin beads capture biotinylated proteins. F->G H 5. On-Bead Digestion & Elution F->H I 6. LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J

Workflow for identifying protein targets of this compound.

Data Presentation: Known Targets and Reactivity

This compound is a highly reactive probe that engages with a large number of cellular proteins.[4][7] Its primary targets have been identified through various biochemical and chemoproteomic methods.

Table 1: Confirmed Primary Targets of ML162

Target ProteinMethod of ConfirmationQuantitative DataReference
GPX4 (Glutathione Peroxidase 4)Affinity Pulldown with this compoundPulldown confirmed by Western Blot.[4][7]
In vitro Inhibition AssayIC50 = 1.42 µM.[6]
Co-crystal StructureConfirmed binding to the selenocysteine residue.[4]
TXNRD1 (Thioredoxin Reductase 1)In vitro Inhibition AssayPotent inhibitor; comparable to known TXNRD1 inhibitors.[1][3]
Thermal Shift Assay (nanoDSF)ΔTm = +2.3 °C with 100 µM ML162.[1][3]
Cellular Activity Assay (RX1 probe)Significant suppression of TXNRD1 activity in cells.[1][3]

Table 2: Comparative Proteome Reactivity of Ferroptosis Probes

ProbeChemical ClassProteome ReactivitySelectivity ProfileReference
This compound ChloroacetamideHighEngages in a large number of covalent interactions.[4][7]
RSL3-yne ChloroacetamideHighBroadly reactive, similar to this compound.[4][7]
ML210-yne NitroisoxazoleMarkedly LowerExhibits higher selectivity for GPX4 compared to chloroacetamide probes.[4][7]

Signaling Context: Ferroptosis Regulation

ML162 induces ferroptosis by inhibiting key antioxidant systems. The canonical pathway involves the inhibition of GPX4, which prevents the reduction of lipid hydroperoxides (PLOOH) into non-toxic lipid alcohols (PLOH), leading to their accumulation and subsequent cell death. The more recently discovered inhibition of TXNRD1 disrupts the thioredoxin system, another crucial cellular antioxidant pathway, which can also contribute to the buildup of oxidative stress and ferroptosis.

G cluster_pathway Simplified Ferroptosis Pathway and ML162 Inhibition PUFA PUFA-PLs (Lipids) PLOOH Lipid Peroxides (PLOOH) PUFA->PLOOH Oxidation PLOH Lipid Alcohols (PLOH) PLOOH->PLOH Reduction Ferroptosis Ferroptosis PLOOH->Ferroptosis Accumulation leads to GPX4 GPX4 GPX4->PLOOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor TXNRD1 TXNRD1 Trx_ox Thioredoxin (ox) TXNRD1->Trx_ox Reduces Trx_red Thioredoxin (red) Trx_ox->Trx_red Reduction ROS ROS Trx_red->ROS Reduces ROS->Trx_ox Oxidizes ML162 ML162 ML162->GPX4 Inhibits ML162->TXNRD1 Inhibits

ML162 inhibits GPX4 and TXNRD1, disrupting antioxidant systems.

Experimental Protocols

Protocol 1: Cellular Labeling and Lysis

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. Note: The optimal concentration and incubation time should be determined empirically for each cell line.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

Protocol 2: Click Chemistry Biotinylation

This protocol is adapted for a 1 mg total protein sample in a 500 µL final reaction volume.[8][9]

  • Prepare Click Reagents:

    • Biotin-Azide: 10 mM stock in DMSO.

    • Copper (II) Sulfate (CuSO4): 50 mM stock in water.

    • THPTA Ligand: 100 mM stock in water. Note: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.

    • Sodium Ascorbate: 100 mM stock in water. Must be prepared fresh.

  • Assemble Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Protein Lysate (1 mg)

    • PBS to bring the volume to ~450 µL

    • Biotin-Azide stock (5 µL, final concentration 100 µM)

    • THPTA stock (10 µL, final concentration 2 mM)

    • CuSO4 stock (10 µL, final concentration 1 mM)

  • Initiate Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration 5 mM) to initiate the click reaction.

  • Incubation: Vortex briefly. Incubate the reaction for 1 hour at room temperature on a rotator, protected from light.

Protocol 3: Streptavidin Affinity Purification

  • Bead Preparation: Resuspend high-capacity streptavidin agarose beads. Take an appropriate amount of slurry (e.g., 50 µL for 1 mg of lysate) and wash three times with lysis buffer.

  • Binding: Add the click-reacted lysate to the washed beads. Incubate overnight at 4°C on a rotator.

  • Washing: The next day, centrifuge the beads at low speed (e.g., 1,000 x g for 2 minutes) and discard the supernatant. Perform a series of stringent washes to remove non-specific binders:

    • Wash 3x with 1% SDS in PBS.

    • Wash 3x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Wash 3x with PBS containing 0.1% Tween-20.

  • Elution/Digestion: Proteins can be eluted using biotin competition or denaturing conditions. For mass spectrometry, on-bead digestion is recommended.

    • Resuspend beads in 100 µL of 50 mM ammonium bicarbonate.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.

    • Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Sample Cleanup: The following day, centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of 50 mM ammonium bicarbonate. Combine the supernatants. Acidify the sample with formic acid and desalt using C18 StageTips prior to LC-MS/MS analysis.

References

Application Notes and Protocols for ML162-yne In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule initially identified as an inducer of ferroptosis, a form of iron-dependent regulated cell death, through the inhibition of glutathione peroxidase 4 (GPX4). However, recent studies have provided compelling evidence that ML162 and related compounds may not directly inhibit GPX4 but instead act as potent inhibitors of thioredoxin reductase 1 (TXNRD1), a key enzyme in the thioredoxin antioxidant system.[1][2][3] This finding has significant implications for the interpretation of studies using ML162 and highlights a revised understanding of its mechanism of action.

The "-yne" suffix in ML162-yne indicates the presence of an alkyne group, which facilitates the use of this compound as a chemical probe for techniques such as click chemistry to identify its binding partners in cells and tissues.[4] For the purposes of in vivo studies, the fundamental protocol for ML162 and this compound is expected to be similar, though the ultimate research goals may differ.

These application notes provide a comprehensive overview and a detailed, adaptable protocol for the in vivo use of this compound in mouse models, taking into account the updated understanding of its molecular target.

Mechanism of Action: A Dual Perspective

Given the evolving understanding of ML162's target, it is crucial to consider two potential signaling pathways in experimental design and data interpretation.

The GPX4-Mediated Ferroptosis Pathway (Initial Hypothesis)

Initially, ML162 was classified as a direct, covalent inhibitor of GPX4.[2] GPX4 is the primary enzyme that reduces phospholipid hydroperoxides within cellular membranes, a critical step in preventing lipid peroxidation and subsequent ferroptosis. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and triggering iron-dependent ferroptotic cell death.

GPX4_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) L_OOH Lipid Peroxides (L-OOH) PUFA->L_OOH Lipid Peroxidation L_OH Non-toxic Lipid Alcohols (L-OH) L_OOH->L_OH Reduction Ferroptosis Ferroptosis L_OOH->Ferroptosis GPX4 GPX4 GPX4->L_OOH GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 ML162 This compound (Hypothesized Target) ML162->GPX4 Initial Hypothesis

Caption: Hypothesized inhibition of GPX4 by this compound, leading to ferroptosis.

The TXNRD1-Mediated Redox Disruption Pathway (Current Evidence)

More recent evidence strongly suggests that ML162 is a potent inhibitor of TXNRD1.[1][3] TXNRD1 is a central enzyme in the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 disrupts this balance, leading to increased oxidative stress and subsequent cell death, which can present with features similar to ferroptosis.

TXNRD1_Pathway NADPH NADPH TXNRD1 TXNRD1 NADPH->TXNRD1 NADP NADP+ TXNRD1->NADP Trx_red Thioredoxin (Reduced) TXNRD1->Trx_red Reduces Cell_Death Oxidative Stress-Induced Cell Death Trx_ox Thioredoxin (Oxidized) Trx_ox->TXNRD1 ROS_Detox ROS Detoxification & Redox Regulation Trx_red->ROS_Detox ROS_Detox->Cell_Death ML162 This compound (Evidence-Based Target) ML162->TXNRD1

Caption: Evidence-based inhibition of TXNRD1 by this compound, leading to oxidative stress.

Quantitative Data Summary

While specific in vivo efficacy data for ML162 is not extensively published, the following table summarizes data for other relevant GPX4 and TXNRD1 inhibitors to provide context for experimental design.

CompoundPrimary TargetModelDosage and AdministrationOutcomeReference
RSL3 GPX4/TXNRD1HT-1080 Xenograft (Mouse)100 mg/kg, s.c., twice a week for 2 weeksSignificant reduction in tumor volume[1]
Gpx4-IN-9 GPX4Pancreatic Cancer Xenograft (Mouse)50 mg/kg, i.p., dailySignificant tumor growth inhibition[1]
Liproxstatin-1 Ferroptosis InhibitorIschemia/Reperfusion Injury (Mouse)10 mg/kg, i.p., dailyMitigated tissue injury[5]
TRi-1 TXNRD1FaDu Xenograft (Mouse)10 mg/kg, twice daily for 4 daysImpaired tumor growth[6]
Auranofin TXNRD1NSCLC PDX Model (Mouse)Not specifiedEffective in tumors with low GSR/GCLC[3]

Experimental Protocols

Disclaimer: The following protocols are suggested starting points based on common practices for similar small molecule inhibitors in mouse models. Researchers must optimize these protocols for their specific mouse strain, tumor model, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Preparation of this compound Formulation

A common challenge with small molecule inhibitors is their solubility. A vehicle suitable for poorly soluble compounds is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).

  • Working Solution: A common vehicle formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile saline.

    • Example for a 5 mg/mL working solution: To 125 µL of a 40 mg/mL this compound stock in DMSO, add 300 µL of PEG300. Mix thoroughly. Add 50 µL of Tween 80 and mix again. Finally, add sterile saline to a final volume of 1 mL.

  • The final formulation should be prepared fresh before each administration and vortexed thoroughly to ensure a uniform suspension.

In Vivo Administration in a Xenograft Mouse Model

This protocol outlines the use of this compound in a subcutaneous tumor xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture & Harvest Tumor_Implantation 3. Tumor Cell Implantation (s.c.) Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint & Tissue Harvest Monitoring->Endpoint Predefined Endpoint Analysis 9. Ex Vivo Analysis (Western, IHC, etc.) Endpoint->Analysis

Caption: Experimental workflow for an in vivo xenograft study.

Materials:

  • This compound formulation

  • Vehicle control formulation

  • Cancer cell line of interest (e.g., HT-1080, A549)

  • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend cells in sterile PBS or serum-free medium at a concentration of 1-5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomize mice into treatment and control groups (n ≥ 5 per group).

  • Treatment Administration:

    • Treatment Group: Based on protocols for similar compounds, a starting dose could range from 10 mg/kg to 50 mg/kg administered via intraperitoneal (i.p.) injection . The frequency could be daily or twice daily .[1][6]

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

    • Dose-response and toxicity studies are essential to determine the optimal and maximum tolerated dose for this compound.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Observe mice daily for any signs of distress or adverse effects.

  • Endpoint and Tissue Harvest:

    • The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice and harvest tumors and other relevant tissues for further analysis.

Pharmacodynamic and Biomarker Analysis

To confirm target engagement and understand the biological effects of this compound in vivo.

Procedure:

  • Target Engagement:

    • TXNRD1 Activity Assay: Measure TXNRD1 activity in tumor lysates from treated and control mice. A decrease in activity would confirm target engagement.[3]

    • Click Chemistry: For this compound, tumor lysates can be subjected to click chemistry with a fluorescent reporter to visualize covalent binding to target proteins.

  • Biomarker Analysis:

    • Lipid Peroxidation: Measure levels of lipid peroxidation products like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in tumor tissues via ELISA or immunohistochemistry (IHC).[7]

    • Western Blot/IHC: Analyze the expression of key proteins in the ferroptosis and thioredoxin pathways (e.g., GPX4, TXNRD1, NRF2 target genes) in tumor lysates.

    • TUNEL Staining: To assess the level of cell death in the tumors.[7]

Conclusion

The study of this compound in vivo offers a valuable opportunity to investigate the therapeutic potential of inducing ferroptosis-like cell death. However, researchers must remain cognizant of the evolving understanding of its mechanism of action, with strong evidence pointing towards TXNRD1 as a primary target. The protocols provided herein offer a robust starting point for designing and executing in vivo studies in mouse models. Careful dose-finding, tolerability assessments, and comprehensive pharmacodynamic analyses will be critical for generating reliable and interpretable data.

References

Troubleshooting & Optimization

Technical Support Center: ML162-yne Pulldown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML162-yne in pulldown experiments. The information is tailored for scientists and professionals in drug development engaged in identifying and characterizing protein targets.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an this compound pulldown experiment?

An this compound pulldown assay is an affinity purification technique used to identify the cellular binding partners of the small molecule ML162. ML162 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4) and can induce ferroptosis, a form of regulated cell death. The "yne" functional group (an alkyne) on the ML162 probe allows for a "click chemistry" reaction with an azide-tagged reporter molecule, such as biotin. This biotin tag enables the capture of the ML162-protein complex on streptavidin-coated beads, facilitating the isolation and subsequent identification of the target proteins by mass spectrometry or western blotting.

Q2: What are the critical steps in an this compound pulldown experiment?

The experimental workflow can be broken down into several key stages:

  • Cell Treatment: Live cells are incubated with the this compound probe to allow for covalent modification of its protein targets.

  • Cell Lysis: The treated cells are lysed to release the protein contents.

  • Click Chemistry: The alkyne-tagged proteins in the lysate are "clicked" to an azide-biotin tag.

  • Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The captured proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry or western blotting.

Q3: Is ML162 a specific inhibitor of GPX4?

While ML162 is widely used as a GPX4 inhibitor, recent studies suggest it may have off-target effects. Some research indicates that ML162 and the similar compound RSL3 may not directly inhibit recombinant GPX4 but are effective inhibitors of Thioredoxin Reductase 1 (TXNRD1).[1][2][3] This is a critical consideration when interpreting pulldown results, as proteins other than GPX4 may be identified. It is recommended to use multiple, structurally distinct probes and orthogonal validation methods to confirm target engagement.

Troubleshooting Guide

This guide addresses common issues encountered during this compound pulldown experiments.

Problem 1: High Background/Non-Specific Binding

Symptoms:

  • Many protein bands are visible on a gel after elution, in both the experimental and negative control lanes.

  • Mass spectrometry analysis identifies a large number of proteins with low confidence scores.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Blocking Pre-clear the cell lysate by incubating it with beads alone before adding the streptavidin-bound probe. Block the streptavidin beads with a blocking agent like BSA or biotin before incubation with the lysate.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffers by adding low concentrations of detergents (e.g., 0.1-0.5% Triton X-100 or NP-40) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Probe Concentration Too High Titrate the this compound concentration to the lowest effective level. High probe concentrations can lead to non-specific labeling. A starting point for cellular treatment is typically in the range of 0.5-10 µM.[2]
Hydrophobic Interactions Add non-ionic detergents to the lysis and wash buffers to minimize non-specific hydrophobic binding to the beads or the probe.
Contamination from Endogenous Biotinylated Proteins Deplete endogenous biotinylated proteins by incubating the lysate with streptavidin beads prior to the pulldown experiment.
Problem 2: Low Yield of Target Protein

Symptoms:

  • Faint or no visible band of the expected target protein on a western blot.

  • Low protein concentration in the eluate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Cell Lysis Ensure complete cell lysis by optimizing the lysis buffer composition and using mechanical disruption methods like sonication if necessary. Include protease inhibitors in the lysis buffer to prevent protein degradation.
Suboptimal Click Chemistry Reaction Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Optimize the reaction time and temperature. Typical conditions involve incubating the lysate with the azide-biotin tag, a copper(I) source, and a reducing agent for 1-2 hours at room temperature.
Inefficient Protein Elution Optimize the elution buffer. If using a denaturing elution buffer (e.g., SDS-PAGE sample buffer), ensure complete denaturation by heating at 95-100°C for 5-10 minutes. For non-denaturing elution, consider using a competitive agent like biotin or a buffer with a high salt concentration or altered pH.
Low Abundance of Target Protein Increase the amount of starting cell lysate. Consider using a cell line that overexpresses the target protein if known.
Covalent Probe Not Accessible The alkyne tag on the probe may be sterically hindered after binding to the target protein. While less common for covalent probes, consider alternative probe designs if this is suspected.
Problem 3: Issues with Elution and Detection

Symptoms:

  • Target protein remains bound to the beads after elution.

  • Antibody signal is weak or absent in the western blot.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strong Probe-Target Interaction Covalent interactions are very strong. Elution with denaturing SDS-PAGE sample buffer is often the most effective method.
Ineffective Elution Buffer For competitive elution with biotin, use a high concentration of free biotin and allow for sufficient incubation time. For pH-based elution, ensure the pH is low enough (e.g., glycine-HCl, pH 2.5-3.0) to disrupt the interaction, and neutralize the eluate immediately.[4]
Poor Antibody Quality Use a validated antibody for your target protein. Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient Protein Transfer in Western Blot Optimize the western blot transfer conditions (time, voltage, and buffer composition) to ensure efficient transfer of the protein from the gel to the membrane.

Experimental Protocols

Detailed Protocol for this compound Pulldown

This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.

1. Cell Culture and Treatment:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a negative control.

  • Incubate for the desired time (e.g., 1-4 hours) at 37°C.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

3. Click Chemistry Reaction:

  • To 1 mg of protein lysate, add the following click chemistry reagents (final concentrations may need optimization):

    • Azide-PEG3-Biotin: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (CuSO₄): 1 mM

  • Vortex and incubate at room temperature for 1-2 hours with rotation.

4. Affinity Purification:

  • Add pre-washed streptavidin-agarose or magnetic beads to the lysate.

  • Incubate for 1-2 hours at 4°C with rotation.

  • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

5. Washing:

  • Wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with 0.1% SDS).

  • For the final wash, use a buffer without detergent to remove any residual detergent before mass spectrometry analysis.

6. Elution:

  • For mass spectrometry analysis, on-bead digestion is often preferred.

  • For western blot analysis, elute the proteins by resuspending the beads in 2X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

7. Western Blot Analysis:

  • Load the eluted samples onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary and secondary antibodies according to standard western blotting protocols.

Quantitative Data Tables

Table 1: Recommended Reagent Concentrations for Pulldown Assay

ReagentFunctionRecommended Concentration RangeNotes
This compound Probe Covalent labeling of target proteins0.5 - 10 µMTitrate to find the lowest effective concentration to minimize off-target effects.[2]
Detergents (e.g., Triton X-100, NP-40) Cell lysis, reduce non-specific binding0.1 - 1.0% (v/v)Use non-ionic detergents for native protein interactions.
NaCl Reduce ionic interactions150 - 500 mMHigher concentrations increase wash stringency.
Protease/Phosphatase Inhibitors Prevent protein degradation/modification1X (cocktail)Always add fresh to lysis buffer.
Azide-PEG3-Biotin Click chemistry reporter50 - 200 µMEnsure a molar excess over the probe.
TCEP Reducing agent for Cu(II) to Cu(I)1 mM
TBTA Copper(I) stabilizing ligand100 µM
CuSO₄ Copper(I) source for click reaction0.5 - 2 mM
Biotin (for elution) Competitive elution2 - 10 mMFor non-denaturing elution.
Glycine-HCl (for elution) Low pH elution0.1 M, pH 2.5-3.0Neutralize immediately after elution.[4]

Table 2: Recommended Antibody Dilutions for VCP/p97 Western Blot

Antibody TypeRecommended Starting DilutionDilution RangeReference
Polyclonal Primary Antibody 1:10001:500 - 1:5000[5][6]
Monoclonal Primary Antibody 1:10001:500 - 1:10000[7][8]
HRP-conjugated Secondary Antibody 1:50001:2000 - 1:20000General recommendation

Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_click Lysis & Click Chemistry cluster_purification Affinity Purification cluster_analysis Analysis a Plate Cells b Treat with this compound a->b c Cell Lysis b->c d Click Reaction with Azide-Biotin c->d e Incubate with Streptavidin Beads d->e f Wash Beads e->f g Elute Proteins f->g h SDS-PAGE g->h i Western Blot or Mass Spectrometry h->i

Caption: Experimental workflow for an this compound pulldown assay.

VCP_p97_signaling VCP_p97 VCP/p97 Proteasome Proteasome VCP_p97->Proteasome delivers to ERAD ERAD Pathway VCP_p97->ERAD DNA_Damage DNA Damage Response VCP_p97->DNA_Damage Autophagy Autophagy VCP_p97->Autophagy NFkB NF-κB Pathway VCP_p97->NFkB ERK ERK1/2 Pathway VCP_p97->ERK Cell_Cycle Cell Cycle Progression VCP_p97->Cell_Cycle Ub_Substrates Ubiquitinated Substrates Ub_Substrates->VCP_p97 binds Protein_Homeostasis Protein Homeostasis Proteasome->Protein_Homeostasis ERAD->Protein_Homeostasis Autophagy->Protein_Homeostasis

Caption: Overview of VCP/p97 signaling and cellular functions.

References

ML162-yne Technical Support Center: Optimizing Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML162-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a compound now understood to primarily target Thioredoxin Reductase 1 (TXNRD1), leading to a ferroptosis-like cell death.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: While initially identified as an inhibitor of Glutathione Peroxidase 4 (GPX4), recent compelling evidence from 2023 has demonstrated that this compound's primary target is Thioredoxin Reductase 1 (TXNRD1).[1] Inhibition of TXNRD1 leads to a buildup of oxidative stress, which can induce a ferroptosis-like cell death.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: Based on published data, a starting concentration range of 0.5 µM to 10 µM is recommended for most cell lines. Studies in A549 human lung cancer cells have shown a clear dose-dependent suppression of TXNRD1 activity at concentrations of 0.5 µM and higher.[2]

Q3: How long should I incubate cells with this compound?

A3: The incubation time will depend on the specific cell line and the endpoint being measured. Inhibition of TXNRD1 activity can be observed as early as 4 hours.[2] For cell viability or cell death assays, longer incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal incubation period for your specific model.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of this compound to TXNRD1 in a cellular environment.[3][4] This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation. An increase in the thermal stability of TXNRD1 in the presence of this compound indicates target engagement.

Q5: What are the expected downstream effects of this compound treatment?

A5: Inhibition of TXNRD1 by this compound leads to an increase in oxidative stress. A key downstream effect is lipid peroxidation, a hallmark of ferroptosis.[5] This can be measured using fluorescent probes like C11-BODIPY™ 581/591.[5][6] Ultimately, these events lead to a form of cell death that can often be rescued by the ferroptosis inhibitor, ferrostatin-1.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to TXNRD1 inhibition-induced cell death.- this compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Conduct a time-course experiment (e.g., 24h, 48h, 72h).- Test a different cell line known to be sensitive to ferroptosis inducers.- Ensure proper storage of this compound (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.
High variability between replicates - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the multi-well plate.- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected cell death in control (DMSO-treated) group - DMSO concentration is too high.- Extended incubation period.- Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all wells, including the vehicle control.[7]- Optimize incubation time; prolonged exposure to even low DMSO concentrations can be toxic to some cell lines.
Inconsistent results in lipid peroxidation assay (e.g., C11-BODIPY) - Timing of the assay is not optimal.- Probe concentration is not appropriate for the cell type.- Cells are lifting off the plate during staining and washing.- The timing for detecting lipid peroxidation is critical. It should be performed before widespread cell death occurs.[8] An initial time-course experiment is recommended.- Titrate the C11-BODIPY concentration to find the optimal signal-to-noise ratio for your specific cells.[9]- Perform washing steps gently.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Effect of this compound on TXNRD1 Activity in A549 Cells

This compound ConcentrationIncubation TimeTXNRD1 Activity Suppression (relative to DMSO control)
0.5 µM4 hoursSignificant suppression
1 µM4 hoursSignificant suppression
≥ 0.5 µM24 hoursClear dose-dependent suppression

Data synthesized from Cheff et al., 2023.[2]

Table 2: Thermal Stabilization of TXNRD1 by this compound

CompoundConcentrationTarget ProteinThermal Shift (ΔTm)
ML162100 µMTXNRD1+2.3 °C
ML162100 µMGPX4No significant shift

Data from Cheff et al., 2023, showing a significant thermal stabilization of TXNRD1 but not GPX4, confirming direct target engagement.[2]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a standard MTT or resazurin-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol describes how to measure lipid peroxidation, a downstream effect of this compound treatment, using the fluorescent probe C11-BODIPY™ 581/591.[5][6]

Materials:

  • Cells treated with this compound and a vehicle control

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a predetermined time. The timing is crucial and should be optimized to capture lipid peroxidation before extensive cell death.[8]

  • Probe Loading: Add C11-BODIPY™ 581/591 to the cell culture medium to a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C.[6]

  • Washing: Gently wash the cells three times with PBS to remove excess probe.[6]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels. An increase in the population of cells with high green fluorescence indicates lipid peroxidation.

Visualizations

ML162_Signaling_Pathway cluster_trx Thioredoxin System ML162 This compound TXNRD1 TXNRD1 (Thioredoxin Reductase 1) ML162->TXNRD1 Inhibition Trx_red Thioredoxin (reduced) TXNRD1->Trx_red Reduces ROS Increased Oxidative Stress TXNRD1->ROS Prevents Trx_ox Thioredoxin (oxidized) Trx_red->Trx_ox Reduces substrates Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Cell_Death Ferroptosis-like Cell Death Lipid_Perox->Cell_Death

Caption: Signaling pathway of this compound via inhibition of TXNRD1.

Experimental_Workflow start Start: Hypothesis This compound induces cell death dose_response 1. Dose-Response & Time-Course (Cell Viability Assay) start->dose_response determine_ic50 Determine IC50 and Optimal Time Point dose_response->determine_ic50 target_engagement 2. Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) determine_ic50->target_engagement lipid_perox 3. Measure Downstream Effect (Lipid Peroxidation Assay - C11-BODIPY) determine_ic50->lipid_perox rescue_exp 4. Specificity Check (Co-treatment with Ferrostatin-1) determine_ic50->rescue_exp conclusion Conclusion: This compound induces ferroptosis-like cell death via TXNRD1 inhibition target_engagement->conclusion lipid_perox->conclusion rescue_exp->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

References

common problems with ML162-yne stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ML162-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound for long-term and short-term use?

A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C, where it can be stable for up to three years.[1] For short-term use, stock solutions can be prepared. For maximum stability, it is recommended to store stock solutions at -80°C for up to one year, or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.

Q3: Is this compound sensitive to light or air?

A3: Yes, this compound is reported to be sensitive to both air and light.[2] To prevent degradation, it is important to store the solid compound and its solutions in tightly sealed, light-protected containers, such as amber vials. Minimize exposure to light during handling and experimental procedures.

Experimental Troubleshooting

Q4: I am observing variability in my experimental results (e.g., IC50 values). What could be the cause?

A4: Variability in experimental outcomes with covalent inhibitors like this compound can often be attributed to its time-dependent mechanism of action. Unlike non-covalent inhibitors, the extent of inhibition depends on the pre-incubation time with the target protein. Shorter incubation times may lead to higher IC50 values, while longer incubations can result in lower IC50 values. Therefore, it is crucial to standardize the pre-incubation time across all experiments to ensure reproducible and comparable results.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation of this compound from a solution can occur, especially if the solvent has absorbed moisture.[1][3] If you observe precipitation, you can try to redissolve the compound by gentle heating and/or sonication.[3] However, for best results, it is recommended to prepare fresh working solutions from a clarified stock solution for each experiment, particularly for in vivo studies.[3]

Q6: I am concerned about off-target effects with this compound. How can I address this?

A6: The chloroacetamide warhead in this compound can react with nucleophilic residues on proteins other than the intended target, leading to off-target effects. Recent research suggests that ML162 and the related compound RSL3 may not be direct inhibitors of GPX4, but rather inhibit another selenoprotein, thioredoxin reductase 1 (TXNRD1).[4][5][6][7] This is a critical consideration for interpreting experimental data. To investigate off-target effects, you can use a non-reactive analog of this compound as a negative control in your experiments. Additionally, proteomics-based approaches can help identify other cellular targets.

Quantitative Data Summary

The following table summarizes the known stability data for the parent compound, ML162, which is expected to have similar stability to this compound.

Storage ConditionFormDurationReference
-20°CSolid Powder3 years[1]
-80°CIn Solvent1 year[1]
-20°CIn Solvent1 month[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired solvent (e.g., anhydrous DMSO) to a specific concentration (e.g., 10 mM). This is your T=0 sample.

  • Incubation under Test Conditions:

    • Aliquot the stock solution into several light-protected vials.

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Sample Collection:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • If stored at a different temperature, allow the vial to equilibrate to room temperature.

  • HPLC Analysis:

    • Dilute an aliquot of each sample to a suitable concentration for HPLC analysis.

    • Inject the samples onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase and gradient to achieve good separation of the parent compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_solution Examine Solution (Precipitation, Discoloration) check_storage->check_solution Storage OK prepare_fresh Prepare Fresh Solution from Solid Stock check_storage->prepare_fresh Improper Storage check_solution->prepare_fresh Precipitate/Degradation check_protocol Review Experimental Protocol (Incubation Time, Concentration) check_solution->check_protocol Solution OK end_good Problem Resolved prepare_fresh->end_good consider_target Consider Alternative Target (TXNRD1 vs GPX4) check_protocol->consider_target Protocol OK end_bad Further Investigation Needed check_protocol->end_bad Protocol Issue consider_target->end_bad

Caption: Troubleshooting workflow for this compound stability.

StabilityAssessmentWorkflow Experimental Workflow for this compound Stability Assessment start Prepare Stock Solution (T=0 Sample) aliquot Aliquot into Vials start->aliquot store Store under Test Conditions (e.g., Temp, Light) aliquot->store collect Collect Samples at Defined Timepoints store->collect hplc Analyze by HPLC collect->hplc analyze Calculate % Remaining vs. T=0 hplc->analyze plot Plot % Remaining vs. Time analyze->plot end Determine Stability Profile plot->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Off-Target Effects of ML162-yne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML162-yne. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a chemical probe derived from ML162, a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] The ML162 compound contains a reactive α-chloroacetamide "warhead" that covalently binds to the GPX4 enzyme, inducing a form of programmed cell death called ferroptosis.[3][4] The "-yne" functional group is an alkyne handle that allows for "click chemistry," enabling researchers to use techniques like affinity enrichment and proteomic profiling to identify the cellular targets of the inhibitor.[1][3] It is primarily used as a tool to study the mechanisms of ferroptosis and identify the binding partners of ML162.

Q2: What are the primary known off-target effects of this compound?

The primary concern with ML162 and its derivative, this compound, is their low proteome-wide selectivity. The chloroacetamide warhead is highly reactive and can covalently bind to numerous cellular proteins other than GPX4.[3][5]

Most significantly, recent studies have shown that ML162 and the similar compound RSL3 are potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1), while demonstrating a lack of direct inhibitory activity on purified recombinant GPX4.[6][7][8] This suggests that some biological effects previously attributed to GPX4 inhibition by ML162 may, in fact, be due to its off-target inhibition of TXNRD1.[6][9]

Q3: The cell death I observe with this compound is not fully rescued by the ferroptosis inhibitor ferrostatin-1. Why is this happening?

This is a common observation and strongly suggests the presence of off-target effects. Ferrostatin-1 is a radical-trapping antioxidant that specifically prevents cell death caused by lipid peroxidation, the hallmark of ferroptosis downstream of GPX4 inhibition.[10] The fact that ferrostatin-1 does not completely rescue ML162-induced cell death indicates that the compound is likely killing cells through additional, ferroptosis-independent mechanisms, possibly related to the inhibition of TXNRD1 or other off-target proteins.[10] In contrast, more selective GPX4 inhibitors like ML210 show near-complete rescue with ferrostatin-1.[10]

Q4: How can I confirm that this compound is engaging with GPX4 in my specific experimental system?

Direct target engagement in intact cells can be validated using the Cellular Thermal Shift Assay (CETSA).[3][11] This method assesses the thermal stability of a protein in the presence of a ligand. Covalent binding of this compound to GPX4 should alter its melting curve, which can be detected by Western Blotting. This provides evidence of direct interaction within the complex cellular environment.

Q5: Are there more selective alternatives to this compound for studying GPX4 inhibition?

Yes. The compound ML210 and its corresponding alkyne probe, ML210-yne, have been shown to be much more selective for GPX4.[3][5] ML210 utilizes a masked nitrile-oxide electrophile, which is less broadly reactive than the chloroacetamide group of ML162.[3][5] Proteomic profiling experiments have demonstrated that ML210-yne has markedly lower reactivity across the proteome compared to this compound, making it a preferable tool for specifically studying the consequences of GPX4 inhibition.[3][5][10]

Troubleshooting Guides

Problem: High background and numerous non-specific bands in proteomic profiling.

This issue is often due to the inherent reactivity of the this compound probe. The following steps can help mitigate this problem.

  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration that still provides sufficient labeling of the intended target (GPX4). Start with a low concentration (e.g., 0.5-1 µM) and titrate upwards.

  • Possible Cause 2: Incubation time is too long, allowing for accumulation of off-target binding.

    • Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the optimal incubation time that maximizes on-target labeling while minimizing off-target interactions.

  • Possible Cause 3: Inherent promiscuity of the chloroacetamide warhead.

    • Solution 1 (Competitive Profiling): Pre-incubate your cells or lysate with a 10-50 fold excess of the non-tagged parent compound (ML162) before adding this compound. True targets of ML162 will be occupied and will show a reduced signal in the "-yne" pulldown, whereas non-specific background binding should be less affected.

    • Solution 2 (Use a Better Probe): If possible, switch to a more selective probe like ML210-yne. A head-to-head comparison will often reveal significantly cleaner results.[5][10]

Problem: Inconsistent biological results or phenotypes that don't align with known GPX4 biology.

This can occur when off-target effects, particularly the inhibition of TXNRD1, dominate the cellular response.

  • Possible Cause 1: The observed phenotype is a composite of both GPX4 and TXNRD1 inhibition.

    • Solution: Use rigorous controls to dissect the pathway. Co-treat with ferrostatin-1 to specifically block the ferroptosis (GPX4) component.[10] The remaining phenotype can be attributed to off-target effects. To confirm the role of TXNRD1, you can use known TXNRD1 inhibitors (e.g., Auranofin) and compare the resulting phenotype to that of ML162.[6]

  • Possible Cause 2: The primary mechanism of action in your cell line is not GPX4 inhibition.

    • Solution: Directly measure the hallmarks of ferroptosis. Use a fluorescent probe like C11-BODIPY 581/591 to quantify lipid peroxidation, which is a direct consequence of GPX4 inhibition.[3] If you see cell death without a corresponding increase in lipid peroxidation, an off-target mechanism is likely responsible.

  • Possible Cause 3: Cell-line specific protein expression levels or metabolic states.

    • Solution: Validate your findings using genetic approaches. Use siRNA or CRISPR/Cas9 to knock down or knock out GPX4 and TXNRD1 independently. Comparing the phenotype of genetic depletion to that of ML162 treatment can help clarify which pathway is being affected by the compound.

Data Presentation

Table 1: Qualitative Comparison of Proteome-wide Reactivity

This table summarizes the comparative selectivity of chloroacetamide-based probes versus the more recent masked nitrile-oxide probes.

Probe ClassExample ProbesWarhead ChemistryProteome-wide SelectivityRecommendation
ChloroacetamideThis compound, RSL3-yneα-chloroacetamideLow (engages in many covalent interactions)[3][5]Use with caution; requires extensive controls.
Masked Nitrile-OxideML210-yneNitroisoxazoleHigh (markedly lower proteome reactivity)[3][5]Recommended for studies requiring high GPX4 specificity.

Table 2: In Vitro Inhibitory Activity of ML162 and RSL3

This table highlights the potent off-target activity of ML162 and a related compound, RSL3, against TXNRD1, as identified in recent studies.

CompoundIntended TargetDirect Inhibition of Purified GPX4Off-Target: TXNRD1 IC₅₀Reference
ML162GPX4No inhibitory activity detected[6][7]19.5 µM[7]
RSL3GPX4No inhibitory activity detected[6][7]7.9 µM[7]

Visualizations

G cluster_gpx4 On-Target Pathway cluster_txnrd1 Off-Target Pathway ML162 ML162 / this compound (α-chloroacetamide) GPX4 GPX4 ML162->GPX4 Intended Inhibition TXNRD1 TXNRD1 (Off-Target) ML162->TXNRD1 Potent Inhibition [10, 13] Lipid_ROOH Lipid Hydroperoxides (Lipid ROS) GPX4->Lipid_ROOH Blocks reduction Lipid_ROH Lipid Alcohols GPX4->Lipid_ROH Reduces Redox Disruption of Cellular Redox Homeostasis TXNRD1->Redox Inhibition Leads to Ferroptosis Ferroptosis Lipid_ROOH->Ferroptosis Accumulation Leads to

Caption: On-target vs. Off-target pathways of ML162.

G cluster_control Control Arm cluster_competitive Competitive Arm start Start: Proteomic Profiling control_cells 1. Treat Cells/Lysate with this compound start->control_cells comp_pre 1a. Pre-treat with excess non-tagged ML162 start->comp_pre control_click 2. Click Chemistry (e.g., Azide-Biotin) control_cells->control_click control_enrich 3. Streptavidin Pulldown control_click->control_enrich control_ms 4. LC-MS/MS Analysis control_enrich->control_ms control_result Result: All Covalent Targets control_ms->control_result compare 5. Compare Datasets to Identify Specific Targets control_result->compare comp_cells 1b. Treat Cells/Lysate with this compound comp_pre->comp_cells comp_click 2. Click Chemistry (e.g., Azide-Biotin) comp_cells->comp_click comp_enrich 3. Streptavidin Pulldown comp_click->comp_enrich comp_ms 4. LC-MS/MS Analysis comp_enrich->comp_ms comp_result Result: Non-competed Targets comp_ms->comp_result comp_result->compare

Caption: Workflow for competitive proteomic profiling.

Key Experimental Protocols

Protocol 1: Proteome-Wide Selectivity Profiling using this compound

This protocol allows for the visualization of all proteins that are covalently modified by this compound.

  • Cell Treatment: Plate cells (e.g., LOX-IMVI) and grow to ~80% confluency. Treat cells with this compound (e.g., 1-10 µM) or DMSO vehicle control for a specified time (e.g., 1 hour).

  • Lysis: Harvest and wash cells with cold PBS. Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Click Chemistry: To 50-100 µg of protein lysate, add the click chemistry reaction cocktail. This typically includes an azide-fluorophore (e.g., TAMRA-azide), copper(II) sulfate (CuSO₄), and a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the protein using a methanol/chloroform protocol to remove excess reagents.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat, and resolve the proteins on a polyacrylamide gel.

  • Analysis: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The resulting image will show all protein bands that were covalently bound by this compound. A total protein stain (e.g., Coomassie) should be used as a loading control.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates the direct binding of a compound to its target in intact cells.

  • Cell Treatment: Treat cultured cells with ML162 (e.g., 10 µM) or DMSO vehicle control for 1 hour.

  • Heating: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a warm water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble GPX4 remaining at each temperature point by Western Blot using a GPX4-specific antibody.

  • Analysis: Plot the band intensity for soluble GPX4 against the temperature for both the DMSO and ML162-treated samples. A shift in the melting curve to a higher temperature indicates that ML162 binding has stabilized the GPX4 protein.[11]

Protocol 3: Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid hydroperoxides, a key indicator of ferroptosis.

  • Cell Treatment: Plate cells in a suitable format for microscopy or flow cytometry. Treat cells with ML162 (e.g., 10 µM), a negative control (DMSO), and a positive control. For rescue experiments, co-treat with ferrostatin-1 (e.g., 1 µM).

  • Probe Loading: During the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-2 µM.

  • Washing: Gently wash the cells with PBS to remove excess probe.

  • Imaging/Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. The C11-BODIPY probe fluoresces red in its native, reduced state. Upon oxidation by lipid hydroperoxides, its fluorescence emission shifts to the green channel.

  • Quantification: The degree of lipid peroxidation can be quantified by measuring the ratio of green to red fluorescence intensity. A significant increase in this ratio in ML162-treated cells indicates the induction of ferroptosis.[3]

References

improving the specificity of ML162-yne labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML162-yne labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the specificity of their experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a chemical probe derived from the small molecule ML162. It incorporates an alkyne functional group, which allows it to be used in click chemistry reactions for the covalent labeling and identification of its cellular targets.[1][2] It has been widely used to study a form of programmed cell death called ferroptosis.

Q2: What is the primary target of this compound?

While initially identified as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), recent studies have shown that ML162 and its derivatives may not directly inhibit purified GPX4.[3][4] Instead, compelling evidence suggests that ML162 is a potent inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[3][5][6] This is a critical consideration when interpreting experimental results.

Q3: I am observing a lot of background or non-specific labeling with this compound. Is this expected?

Yes, significant off-target labeling is a known issue with this compound. It has been shown to engage in a large number of covalent interactions with cellular proteins, leading to low proteome-wide selectivity.[1][2][7]

Q4: How can I improve the specificity of my this compound labeling experiment?

Improving specificity can be approached in several ways:

  • Competitive Inhibition: Pre-treating your cells with a known inhibitor of the intended target can help to confirm on-target engagement. For example, pre-treatment with certain nitrolic acids has been shown to prevent the pulldown of GPX4 by this compound.[1]

  • Use of More Selective Probes: Consider using alternative probes with reported higher selectivity, such as ML210-yne, which has been shown to have markedly lower proteome reactivity compared to this compound.[1][2][7]

  • Confirming the Downstream Pathway: The cell death induced by ML162 can be rescued by the radical-trapping antioxidant ferrostatin-1 (fer-1).[1][7] Co-treatment with fer-1 can help to confirm that the observed cellular phenotype is indeed due to the induction of ferroptosis.

Q5: My this compound labeling experiment is not working. What are some common causes?

Several factors could contribute to a failed experiment:

  • Reagent Instability: Ensure the stability and purity of your this compound probe.

  • Inefficient Click Chemistry: The efficiency of the click chemistry reaction is crucial. Optimize the concentrations of your azide-fluorophore/biotin, copper catalyst (for CuAAC), and other reaction components.

  • Incorrect Target Assumption: As ML162 may primarily target TXNRD1 instead of GPX4, a lack of engagement with GPX4 might be misinterpreted as a failed experiment.[3][4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background/Non-Specific Labeling This compound has known off-target reactivity.[1][2][7]- Perform a competitive labeling experiment by pre-incubating with a non-alkyne version of a target inhibitor. - Reduce the concentration of this compound and/or the incubation time. - Consider using a more specific probe like ML210-yne.[1][2][7]
No or Weak Signal After Labeling - Inefficient click chemistry reaction. - Degradation of the this compound probe. - Low abundance of the target protein.- Optimize click chemistry conditions (catalyst, ligands, reaction time). - Use fresh, quality-controlled this compound. - Increase the amount of protein lysate used for the experiment.
Inconsistent Results - Variability in cell culture conditions. - Inconsistent reagent preparation.- Standardize cell culture protocols, including cell density and passage number. - Prepare fresh reagents for each experiment and use consistent concentrations.
Precipitation of the Probe The probe may have limited solubility in your experimental buffer.- Test different buffer conditions. - Ensure the final concentration of any organic solvent used to dissolve the probe is compatible with your experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data related to ML162 and similar probes.

Table 1: Comparative Proteome Reactivity of Alkyne Probes

ProbeProteome ReactivityReference(s)
This compound High[1][2][7]
RSL3-yne High[1][2][7]
ML210-yne Markedly Lower[1][2][7]

Table 2: Thermal Stabilization of Potential Targets by ML162

Target ProteinThermal Stabilization by ML162Reference(s)
GPX4 Not Detected[3]
TXNRD1 Significant[3]

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling in Cells
  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Incubation: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1 hour) at 37°C.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction: To the cell lysate, add the azide-fluorophore or azide-biotin, copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a copper-ligand complex), and any necessary additives. Incubate at room temperature, protected from light.

  • Sample Analysis:

    • For fluorescence imaging: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • For pulldown experiments: If using azide-biotin, proceed with streptavidin bead enrichment, followed by washing and elution of the captured proteins for analysis by Western blot or mass spectrometry.

Protocol 2: Competitive Labeling Experiment
  • Pre-incubation: Treat one set of cells with a non-alkyne inhibitor of the putative target (e.g., ML162) for a specified time (e.g., 30 minutes) before adding this compound.[1] Treat a control set of cells with vehicle only.

  • Probe Incubation: Add this compound to all cell samples and incubate as in the general protocol.

  • Lysis and Click Chemistry: Proceed with cell lysis and the click chemistry reaction as described above.

  • Analysis: Compare the labeling pattern between the pre-incubated and control samples. A reduction in the signal for a specific protein in the pre-incubated sample suggests that it is a target of the inhibitor.

Visualizations

G cluster_workflow Competitive Labeling Workflow start Plate Cells pretreatment Pre-treat with competitor or vehicle start->pretreatment probe Incubate with This compound pretreatment->probe lysis Cell Lysis probe->lysis click Click Chemistry (e.g., with Azide-Fluorophore) lysis->click analysis Analyze by SDS-PAGE and In-Gel Fluorescence click->analysis end Compare Labeling Patterns analysis->end

Caption: Workflow for a competitive labeling experiment to assess this compound specificity.

G cluster_pathway Proposed ML162 Signaling and Off-Target Effects ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition (Primary Target) GPX4 GPX4 ML162->GPX4 Weak/No Direct Inhibition OtherProteins Other Cellular Proteins (Off-Targets) ML162->OtherProteins Covalent Modification (Off-Target Effects) RedoxImbalance Redox Imbalance TXNRD1->RedoxImbalance Contributes to LipidPeroxidation Lipid Peroxidation RedoxImbalance->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis

Caption: Proposed signaling pathway of ML162, highlighting its primary target and off-target effects.

References

Technical Support Center: Working with ML162-yne in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ML162-yne in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an alkyne derivative of the ferroptosis inducer ML162.[1][2] Like many small molecule inhibitors developed for cellular assays, it is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in determining precise effective concentrations.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide addresses common issues and provides step-by-step solutions for dealing with this compound insolubility during experiments.

Issue 1: Precipitate Forms Immediately Upon Diluting the DMSO Stock Solution into Aqueous Medium.

This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.

Solutions:

  • Two-Step Dilution: Instead of directly diluting your concentrated DMSO stock into the final aqueous volume, perform an intermediate dilution in your aqueous medium. For example, first, dilute the DMSO stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume.

  • Increase the Volume of the Aqueous Medium: Add the small volume of your DMSO stock to the full volume of your aqueous medium while gently vortexing or swirling. This helps to disperse the compound quickly.

  • Warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

Issue 2: The Aqueous Solution Becomes Cloudy or a Precipitate Forms Over Time.

This may indicate issues with compound stability or interactions with components in the medium.

Solutions:

  • Use of Solubilizing Agents: The inclusion of non-ionic surfactants or cyclodextrins can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Pluronic® F-127: This non-ionic surfactant can aid in dispersing hydrophobic molecules.[3][4][5]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drugs, increasing their aqueous solubility.[6][7][8][9][10]

  • Serum in Media: For cell-based assays, the presence of serum can help to solubilize hydrophobic compounds. If you are working in serum-free conditions, consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Two-Step Dilution

This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell-based assays.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium or desired aqueous buffer, pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound solid in anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 501.4 g/mol ).

    • Vortex until the solid is completely dissolved.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • In a sterile microcentrifuge tube, add 98 µL of pre-warmed aqueous medium.

    • Add 2 µL of the 10 mM this compound DMSO stock to the medium.

    • Gently pipette up and down or vortex briefly to mix. This creates a 200 µM intermediate solution with 2% DMSO.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed aqueous medium. For example, to make 1 mL of a 10 µM solution, add 50 µL of the 200 µM intermediate solution to 950 µL of medium.

    • The final DMSO concentration will be 0.1%.

Protocol 2: Solubilization of this compound using Pluronic® F-127

This protocol is for situations where significant precipitation of this compound is observed even with careful dilution.

Materials:

  • 10 mM this compound in anhydrous DMSO

  • 20% (w/v) Pluronic® F-127 in anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium or desired aqueous buffer, pre-warmed to 37°C

Procedure:

  • Prepare the this compound/Pluronic® F-127 Mixture:

    • In a sterile microcentrifuge tube, mix equal volumes of your 10 mM this compound stock solution and the 20% Pluronic® F-127 solution (1:1 ratio).

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare the Final Working Solution:

    • Add the this compound/Pluronic® F-127 mixture to your pre-warmed aqueous medium to achieve the desired final concentration of this compound.

    • For example, to prepare a 10 µM final solution, you would dilute the 5 mM this compound in the mixture 1:500.

    • The final concentration of Pluronic® F-127 should be kept at or below 0.1%.

Data Presentation

Table 1: Solubility and Working Concentrations of this compound and Related Compounds

CompoundSolventSolubilityTypical Final Assay Concentration
This compound DMSO>10 mg/mL[1][2]1 - 10 µM[12]
ML162 DMSO95 mg/mL (198.99 mM)[13]25 nM - 8 µM[14]
Pluronic® F-127 DMSO20% (w/v)[3]≤ 0.1%
Pluronic® F-127 Water10% (w/v)[3]≤ 0.1%

Signaling Pathways and Experimental Workflows

Recent studies suggest that while ML162 was initially identified as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), it may exert its effects by inhibiting Thioredoxin Reductase 1 (TXNRD1).[15][16] Both enzymes are crucial in preventing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.

Diagram 1: Simplified Ferroptosis Pathway

Caption: Simplified signaling pathway of ferroptosis highlighting the roles of GPX4 and TXNRD1.

Diagram 2: Experimental Workflow for this compound Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting cluster_3 Application stock 1. Prepare 10 mM This compound in anhydrous DMSO intermediate 2. Create intermediate dilution in pre-warmed medium stock->intermediate final 3. Prepare final working solution intermediate->final precipitate Precipitation Observed? final->precipitate solubilizer Add Solubilizing Agent (e.g., Pluronic® F-127) precipitate->solubilizer Yes assay 4. Add to Cell-Based Assay precipitate->assay No solubilizer->final

Caption: Logical workflow for preparing and troubleshooting this compound aqueous solutions.

References

Technical Support Center: Refining ML162-yne Treatment Protocols for Sensitive Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining ML162-yne treatment protocols, particularly for sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ML162?

A1: ML162 is a small molecule that induces a form of programmed cell death called ferroptosis. Initially thought to be a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent studies have shown that ML162 and the related compound RSL3 are potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3] this compound is a derivative of ML162 that contains an alkyne group. This alkyne tag allows this compound to be used as a chemical probe in affinity enrichment experiments to identify the proteins that ML162 covalently binds to within the cell.[4]

Q2: What is the primary mechanism of action of ML162?

A2: ML162 induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[5] While it was previously believed to directly inhibit GPX4, a key enzyme that neutralizes lipid hydroperoxides, it is now understood that ML162 potently inhibits TXNRD1.[1][2][3] Inhibition of TXNRD1 can disrupt the cellular redox balance, leading to increased oxidative stress and subsequent lipid peroxidation, ultimately triggering ferroptosis. The cell death induced by ML162 can be rescued by the lipophilic antioxidant ferrostatin-1.[4][6]

Q3: What are "sensitive cells" in the context of this compound treatment?

A3: "Sensitive cells" are cell lines that exhibit a potent cytotoxic response to this compound treatment at low concentrations. This sensitivity is often correlated with a high dependency on the GPX4 or TXNRD1 pathways for survival, which is a characteristic of some therapy-resistant cancer cells.[7] The sensitivity of a particular cell line should be determined empirically by performing a dose-response experiment.

Q4: How can I determine if my cell line is sensitive to this compound?

A4: To determine the sensitivity of your cell line, you should perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency. Cell lines with low IC50 values are considered sensitive.

Q5: How can I confirm that the cell death induced by this compound is ferroptosis?

A5: To confirm that this compound is inducing ferroptosis, you can perform co-treatment experiments with specific inhibitors. The cell death should be rescued by ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1. Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not prevent cell death.[8] Additionally, you can measure markers of ferroptosis, such as lipid peroxidation, using fluorescent probes like C11-BODIPY 581/591.[4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability results - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inaccurate drug concentration.- Ensure a single-cell suspension before seeding and use a consistent pipetting technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.- Prepare fresh serial dilutions of this compound for each experiment and ensure the stock solution is properly stored.
Low or no cytotoxic effect observed - Cell line is resistant to ferroptosis.- Sub-optimal drug concentration or treatment duration.- this compound has degraded.- Confirm that your cell line expresses the target proteins (TXNRD1, GPX4). Some cell lines have intrinsic resistance mechanisms.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Store this compound stock solutions at -80°C and protect from light. Prepare fresh working solutions for each experiment.
Excessive cell death even at low concentrations - The cell line is highly sensitive.- The initial seeding density is too low.- Use a lower range of this compound concentrations in your dose-response experiments.- Optimize the cell seeding density to ensure cells are in a healthy growth phase during treatment.
Inconsistent lipid peroxidation measurements - Inconsistent loading of the fluorescent probe (e.g., C11-BODIPY).- Photobleaching of the probe.- Cells are being lifted during washing steps.- Ensure consistent incubation time and concentration of the probe for all samples.- Minimize exposure of stained cells to light.- Be gentle during washing steps. Consider using a plate washer for consistency.
Difficulty in reproducing published results - Differences in cell culture conditions (media, serum, etc.).- Variation in cell line passage number.- Different sources or batches of this compound.- Use the same cell culture conditions as the cited study, if possible.- Use cells within a consistent and low passage number range.- Ensure the purity and identity of your this compound.

Quantitative Data

Table 1: Cytotoxicity of ML162 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / Effective ConcentrationReference(s)
A549Lung Carcinoma~0.5 µM[9]
H1975Non-small cell lung cancer150 nM[9]
LOX-IMVIMelanomaData reflects an area-under-the-curve metric of sensitivity[10]
Various Cancer Cell Lines (821 panel)VariousSimilar cell-killing activity to RSL3 and ML210[10]

Note: The efficacy of ML162 is presented with the significant caveat that its direct target may be TXNRD1 and not GPX4. The cytotoxicity observed is likely a downstream consequence of TXNRD1 inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol describes the measurement of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.[4][5]

Materials:

  • Cells treated with this compound and controls

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., chamber slides for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight. Treat the cells with the desired concentration of this compound and a vehicle control for a predetermined time (e.g., 6-24 hours). A co-treatment with Ferrostatin-1 (e.g., 1 µM) can be included to confirm that lipid peroxidation is ferroptosis-dependent.

  • Probe Loading: Add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using a fluorescence microscope. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Detect the green and red fluorescence signals and quantify the shift in the cell population towards higher green fluorescence.

Western Blot for TXNRD1 and GPX4

This protocol provides a general procedure for detecting TXNRD1 and GPX4 protein levels by Western blot.

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TXNRD1 and GPX4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

ML162_Signaling_Pathway ML162 This compound TXNRD1 TXNRD1 (Thioredoxin Reductase 1) ML162->TXNRD1 Inhibition Trx_red Thioredoxin (Reduced) TXNRD1->Trx_red ROS Increased Oxidative Stress TXNRD1->ROS Leads to Trx_ox Thioredoxin (Oxidized) Trx_ox->TXNRD1 Trx_red->Trx_ox Lipid_ROS Lipid Peroxidation ROS->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GPX4 GPX4 (Glutathione Peroxidase 4) Lipid_ROS->GPX4 Reduced by GSSG GSSG GPX4->GSSG Lipid_OH Lipid Alcohols GPX4->Lipid_OH GSH GSH GSH->GPX4 Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Inhibition

Caption: Signaling pathway of this compound induced ferroptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed Sensitive Cells treatment Treat with this compound (Dose-Response) start->treatment controls Include Vehicle and Ferrostatin-1 Controls treatment->controls viability Cell Viability Assay (e.g., MTT) controls->viability lipid_perox Lipid Peroxidation Assay (e.g., C11-BODIPY) controls->lipid_perox western Western Blot (TXNRD1, GPX4) controls->western ic50 Determine IC50 viability->ic50 ferroptosis_confirm Confirm Ferroptosis lipid_perox->ferroptosis_confirm protein_exp Analyze Protein Expression western->protein_exp end Refine Protocol ic50->end ferroptosis_confirm->end protein_exp->end

Caption: Experimental workflow for this compound treatment.

References

Technical Support Center: Overcoming Resistance to ML162-yne Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating ferroptosis induced by ML162-yne and mechanisms of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ferroptosis?

A1: this compound is an alkyne-modified derivative of the potent ferroptosis inducer ML162.[1][2][3] The alkyne tag allows it to be used as a chemical probe for "click chemistry" applications, such as identifying protein targets through affinity pull-down experiments.[2][3] ML162 and, by extension, this compound, are thought to induce ferroptosis by inhibiting key antioxidant systems within the cell. This leads to an iron-dependent accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.[1][4]

Q2: What is the primary cellular target of this compound?

A2: Initially, ML162 was classified as a direct and specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[4] However, recent compelling evidence suggests that ML162 and the related compound RSL3 may not directly inhibit purified GPX4 in vitro.[5][6][7] Instead, these compounds have been identified as efficient inhibitors of another key selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can also lead to increased oxidative stress and a cell death phenotype consistent with ferroptosis. This is a critical consideration for data interpretation.

Q3: What are the main cellular mechanisms of resistance to this compound?

A3: The most well-characterized mechanism of resistance is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[8][9] Under the oxidative stress induced by this compound, the transcription factor Nrf2 is stabilized and translocates to the nucleus. There, it drives the expression of numerous antioxidant genes, including those involved in glutathione synthesis and GPX4 itself, which counteracts the effects of the inhibitor.[8][9]

Q4: Can resistance to this compound be reversed?

A4: Yes. Since Nrf2 activation is a primary driver of resistance, inhibiting this pathway can re-sensitize resistant cells to this compound.[8][9] Pharmacological inhibitors of Nrf2, such as trigonelline or ML385, have been shown to reverse resistance to ferroptosis inducers in preclinical models.[8][9][10]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
My cells are not dying after treatment with this compound. 1. Sub-optimal concentration: The IC50 can vary significantly between cell lines. 2. Inherent or acquired resistance: Cells may have high basal expression of antioxidant proteins (e.g., GPX4, FSP1) or have activated the Nrf2 pathway.[8] 3. Compound instability: ML162 contains a reactive chloroacetamide moiety and can be unstable in certain media or after freeze-thaw cycles.1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell line. 2. Assess resistance markers: Use Western blot to check the protein levels of GPX4, FSP1, and Nrf2 in your cells compared to a known sensitive cell line. 3. Co-treat with an Nrf2 inhibitor: Test if co-treatment with an Nrf2 inhibitor (e.g., ML385) sensitizes the cells to this compound. This can confirm Nrf2-mediated resistance.[8][10] 4. Prepare fresh solutions: Aliquot the stock solution and use fresh dilutions for each experiment.
I see cell death, but it is not rescued by the ferroptosis inhibitor Ferrostatin-1. 1. Off-target effects: At high concentrations, this compound may induce other forms of cell death due to its reactive nature.[2] 2. Cell death is not ferroptosis: The observed toxicity may be due to inhibition of other targets, such as TXNRD1, which can trigger cell death pathways not fully rescued by Ferrostatin-1.[5]1. Confirm ferroptosis markers: Ensure that cell death is accompanied by a significant increase in lipid peroxidation (e.g., using the C11-BODIPY assay). 2. Use multiple ferroptosis inhibitors: Test rescue with other inhibitors like liproxstatin-1 or iron chelators (e.g., deferoxamine) to confirm iron-dependent lipid peroxidation. 3. Lower the concentration: Use the lowest effective concentration of this compound to minimize off-target toxicity.
My lipid peroxidation measurements are inconsistent. 1. Probe oxidation: The C11-BODIPY probe is sensitive to light and air. 2. Cell handling: Over-trypsinization or harsh cell scraping can damage membranes and artificially increase lipid peroxidation. 3. Timing of measurement: The peak of lipid peroxidation can be transient.1. Protect probe from light: Prepare and handle the C11-BODIPY probe in the dark or under dim light. 2. Gentle cell detachment: Use a gentle dissociation reagent like Accutase and avoid excessive pipetting.[11] 3. Perform a time-course experiment: Measure lipid ROS at several time points after this compound treatment (e.g., 2, 4, 6, 8 hours) to identify the optimal window.

Data Presentation

Table 1: Effect of Nrf2 Inhibition on Sensitizing Resistant Cells to Ferroptosis Induction

This table summarizes representative data demonstrating how inhibition of the Nrf2 pathway can restore sensitivity to ferroptosis-inducing agents in resistant cancer cells. Data is conceptualized from findings in studies such as Roh et al. (2018), where Nrf2 inhibition reversed resistance to GPX4 inhibitors.[8]

Cell LineTreatmentRelative Cell Viability (%)Fold Sensitization
Sensitive (HN3) DMSO100 ± 5-
ML162 (1 µM)45 ± 6-
Resistant (HN3R) DMSO100 ± 4-
ML162 (1 µM)92 ± 71.0x
Nrf2 Inhibitor (e.g., Trigonelline, 10 mM)95 ± 5-
ML162 (1 µM) + Nrf2 Inhibitor (10 mM)52 ± 81.8x

Values are represented as Mean ± SEM. Fold Sensitization is calculated as the viability with ML162 alone divided by the viability with the combination treatment.

Experimental Protocols

Protocol 1: Lipid Peroxidation Assessment using C11-BODIPY™ 581/591

This protocol describes the use of a ratiometric fluorescent probe to measure lipid peroxidation, a key hallmark of ferroptosis.[12][13][14]

Materials:

  • C11-BODIPY™ 581/591 dye (e.g., from Invitrogen, D3861)

  • Anhydrous DMSO

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of C11-BODIPY in anhydrous DMSO.[12] Aliquot and store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a working concentration of 2-10 µM in serum-free cell culture medium.

  • Cell Staining:

    • Plate cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

    • Treat cells with this compound and/or other compounds for the desired duration. Include positive (e.g., RSL3) and negative (e.g., DMSO, Ferrostatin-1 co-treatment) controls.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[15]

  • Imaging and Analysis:

    • For Fluorescence Microscopy:

      • Wash the cells twice with warm HBSS or PBS.[12]

      • Add fresh HBSS or PBS to the wells.

      • Image immediately using two filter sets:

        • Oxidized form (Green): Excitation ~488 nm / Emission ~510 nm (FITC channel).[13]

        • Reduced form (Red): Excitation ~581 nm / Emission ~591 nm (Texas Red® channel).[13]

      • Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.

    • For Flow Cytometry:

      • Wash the cells once with warm PBS.

      • Gently detach the cells using Accutase or a similar non-enzymatic solution.[11]

      • Transfer cells to FACS tubes and keep them on ice.

      • Analyze on a flow cytometer equipped with appropriate lasers (e.g., blue laser for the oxidized form and yellow-green laser for the reduced form).

      • Lipid peroxidation is indicated by a shift in fluorescence from the red channel (e.g., PE-Texas Red) to the green channel (e.g., FITC).

Protocol 2: Glutathione (GSH/GSSG) Ratio Assay

This protocol measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of oxidative stress. A decrease in the GSH/GSSG ratio is characteristic of ferroptosis.

Materials:

  • Commercial GSH/GSSG assay kit (e.g., from Promega, Sciencell, Dojindo)[2][12][16]

  • Metaphosphoric Acid (MPA) or Sulfosalicylic Acid (SSA) for sample deproteinization

  • Microplate reader capable of measuring absorbance or luminescence

Procedure:

  • Sample Preparation:

    • Culture and treat cells as required.

    • Harvest cells (typically 1-2 x 10^6 cells per sample). For adherent cells, scrape them in ice-cold PBS.

    • Centrifuge at low speed (e.g., 300 x g) at 4°C and discard the supernatant.

    • Lyse the cell pellet according to the kit manufacturer's instructions, typically using a deproteinizing acid like MPA or SSA to preserve the GSH/GSSG ratio.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Carefully collect the supernatant for the assay.

  • Assay Procedure:

    • Follow the specific instructions of your chosen commercial kit. The general principle involves two parallel measurements for each sample:

      • Total Glutathione (GSH + GSSG): The sample is treated with a reagent (like DTNB) and glutathione reductase in the presence of NADPH. The rate of color or signal generation is proportional to the total glutathione concentration.

      • Oxidized Glutathione (GSSG): The sample is first treated with a scavenger reagent (like N-Ethylmaleimide or 2-Vinylpyridine) that masks the reduced GSH.[17] Then, the GSSG is reduced back to GSH and measured as above.

    • Prepare a standard curve using the provided GSSG or GSH standards.

    • Load standards and samples into a 96-well plate.

    • Add assay reagents and incubate as instructed.

    • Read the absorbance (e.g., at 412 nm) or luminescence using a microplate reader.

  • Calculation:

    • Calculate the concentrations of Total Glutathione and GSSG from the standard curve.

    • Calculate the concentration of reduced GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]) .

    • Determine the GSH/GSSG ratio.

Mandatory Visualizations

Signaling Pathways and Workflows

ML162_Mechanism_of_Action *Recent evidence suggests TXNRD1 as a primary target of ML162. cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PLs L_OOH Lipid Peroxides (PUFA-PL-OOH) PUFA->L_OOH Lipid Peroxidation GPX4 GPX4 Ferroptosis Ferroptotic Cell Death L_OOH->Ferroptosis GPX4->PUFA Detoxification GSSG GSSG (Oxidized) GPX4->GSSG GSH GSH (Reduced) GSH->GPX4 ML162 This compound ML162->GPX4 Inhibition (Canonical Target) TXNRD1 TXNRD1* ML162->TXNRD1 Inhibition (Recent Evidence) Nrf2_Resistance_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ML162 This compound ROS Increased Lipid ROS ML162->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant Genes (e.g., GPX4, SLC7A11) ARE->Genes Resistance Resistance to Ferroptosis Genes->Resistance Experimental_Workflow start Start with Sensitive Parental Cell Line step1 1. Induce Resistance (Chronic low-dose This compound exposure) start->step1 step2 2. Characterize Resistance - Determine IC50 (Viability Assay) - Measure Lipid ROS (C11-BODIPY) - Check Protein Levels (Western Blot) step1->step2 decision Is Nrf2 Pathway Activated? step2->decision Western Blot for Nrf2 & qPCR for target genes step3 3. Test Intervention (Co-treat with this compound + Nrf2 Inhibitor) decision->step3 Yes end Conclusion: Nrf2 inhibition overcomes resistance decision->end No (Explore other mechanisms) step4 4. Re-evaluate Sensitivity - Determine new IC50 - Measure Lipid ROS reduction step3->step4 step4->end

References

Technical Support Center: ML162-yne Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing ML162-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

This compound is a chemical probe derived from ML162, a molecule that induces ferroptosis, a form of iron-dependent cell death.[1][2] It contains a terminal alkyne group, allowing it to be used in click chemistry reactions for applications like target identification and visualization.[3]

Initially, ML162 was thought to be a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[4] However, more recent evidence suggests that ML162 may not directly inhibit GPX4 but instead targets Thioredoxin Reductase 1 (TXNRD1), another important enzyme in cellular redox control.[2] When using this compound, it is crucial to consider that it may enrich for TXNRD1 and its associated proteins.

Q2: My this compound click reaction is not working or has very low yield. What are the common causes?

Low or no yield in a click reaction can stem from several factors. Here are the most common issues and how to address them:

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5]

    • Solution: Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ.[5][6] De-gas your reaction buffer (e.g., by bubbling with argon or nitrogen) before adding reagents.

  • Suboptimal Reagent Concentrations: The efficiency of the reaction is highly dependent on the concentration of all components.

    • Solution: Refer to the recommended concentration ranges in the protocol table below. It may be necessary to titrate the concentrations of your azide, copper, and ligand to find the optimal conditions for your specific system.

  • Inhibitory Components in Lysate: Cell lysates can contain endogenous molecules that chelate copper or interfere with the reaction.

    • Solution: If possible, dilute your cell lysate. Perform a buffer exchange to remove potentially interfering small molecules.

  • Degraded Reagents: this compound, your azide probe, or sodium ascorbate may have degraded.

    • Solution: Use fresh reagents. Sodium ascorbate solution is particularly susceptible to oxidation and should be made fresh for each experiment.[7]

  • Issues with the Azide Partner: The azide-containing molecule you are trying to click to this compound may be the source of the problem.

    • Solution: To troubleshoot the click reaction itself, perform a positive control reaction with a simple, reliable alkyne (like propargyl alcohol) and a known reactive azide (like a fluorescent azide).[6] This will help you determine if the issue lies with your specific azide partner or the overall reaction conditions.

Q3: I'm observing high background or non-specific labeling in my experiments. How can I reduce it?

High background can obscure your specific signal. Here are some strategies to minimize it:

  • Reduce Reagent Concentrations: High concentrations of the alkyne probe (this compound) or the azide tag can lead to non-specific binding.

    • Solution: Titrate down the concentration of your detection reagent. Final concentrations can range from 2 µM to 40 µM, but starting at the lower end of this range is recommended if background is an issue.[7]

  • Use a Copper Chelating Ligand: Ligands like THPTA not only stabilize the Cu(I) catalyst but can also help reduce background by preventing copper from interacting non-specifically with proteins.[5]

  • Thorough Washing: Ensure your washing steps after the click reaction are stringent enough to remove unbound reagents.

    • Solution: Increase the number and duration of your wash steps. Consider adding a mild detergent to your wash buffer.

  • Protein Precipitation: For in-gel fluorescence analysis, precipitating the protein after the click reaction can help remove excess fluorescent probes.

    • Solution: A methanol/chloroform precipitation is a common and effective method.[7]

Q4: Can the copper catalyst be toxic to my cells or damage my proteins?

Yes, free copper ions can be toxic to cells and can cause oxidative damage to proteins.[8]

  • Solution: Use a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is water-soluble and effectively shields the copper, reducing its toxicity while maintaining catalytic activity.[5] Using the lowest effective concentration of copper and ligand is also recommended. For live-cell applications, consider copper-free click chemistry alternatives if possible, although this would require a different type of alkyne probe.

Experimental Protocols

Protocol for this compound Labeling and Click Reaction in Cell Lysate

This protocol is a starting point and may require optimization for your specific application.

1. Cell Lysis

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Click Reaction

  • In a microfuge tube, combine the following reagents in order. Vortex briefly after each addition.

ReagentStock ConcentrationVolume to AddFinal Concentration
Protein Lysate1-5 mg/mL50 µL0.25-1.25 mg/mL
PBS Buffer (pH 7.4)-90 µL-
Azide Detection Reagent2.5 mM20 µL250 µM
THPTA Ligand100 mM10 µL5 mM
Copper (II) Sulfate20 mM10 µL1 mM
Sodium Ascorbate300 mM (freshly made)10 µL15 mM
Total Volume 200 µL
  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

3. Downstream Processing

  • For analysis by SDS-PAGE and in-gel fluorescence, proceed to protein precipitation to remove unreacted fluorescent azide.

  • For enrichment via affinity chromatography (e.g., if your azide has a biotin tag), proceed directly to the binding step with your affinity resin.

Recommended Reagent Concentration Ranges for Optimization
ComponentRecommended Final Concentration RangeNotes
This compound labeled lysate0.1 - 2 mg/mLHigher concentrations can increase signal but also potential background.
Azide Probe50 - 500 µMTitrate to find the optimal balance between signal and background.
Copper (II) Sulfate0.1 - 1 mMHigher concentrations can increase reaction rate but also protein damage.
THPTA Ligand0.5 - 5 mMA ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[6]
Sodium Ascorbate1 - 15 mMShould be in excess of copper to maintain a reducing environment.

Visualizations

Logical Flow for Troubleshooting this compound Click Reactions

troubleshooting_flow start Start: Low/No Click Product check_reagents Check Reagents: - Fresh Sodium Ascorbate? - Reagents within expiry? start->check_reagents First step check_protocol Review Protocol: - Correct concentrations? - Correct order of addition? check_reagents->check_protocol Reagents OK success Problem Solved check_reagents->success Reagents were the issue positive_control Run Positive Control: - Simple alkyne + azide - Known to work? check_protocol->positive_control Protocol seems correct optimize Optimize Reaction Conditions: - Titrate reagent concentrations - Vary incubation time/temp check_protocol->optimize Protocol error found positive_control->optimize Control works, issue is with specific components problem_lysate Investigate Lysate: - Dilute lysate? - Buffer exchange? positive_control->problem_lysate Control fails, issue is with reaction buffer/lysate optimize->success Optimization worked fail Consult further literature or technical support optimize->fail Still no improvement problem_lysate->optimize Lysate treatment helps problem_lysate->fail Still no improvement

Caption: A flowchart for systematically troubleshooting common issues in this compound click reactions.

Experimental Workflow for this compound Target Identification

workflow treat_cells 1. Treat cells with This compound lyse 2. Cell Lysis treat_cells->lyse click 3. Click Reaction with Azide-Biotin Tag lyse->click enrich 4. Enrichment of Biotinylated Proteins on Streptavidin Beads click->enrich wash 5. Wash to Remove Non-specific Binders enrich->wash elute 6. Elute Bound Proteins wash->elute analyze 7. Analysis by Mass Spectrometry (LC-MS/MS) elute->analyze

Caption: Standard workflow for identifying protein targets of this compound using click chemistry.

Simplified Ferroptosis Pathway and the Role of ML162 Targets

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LPO Lipid Peroxidation (PUFA-PL-OOH) PUFA->LPO ROS, Iron Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->PUFA Reduces Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 TXNRD1 TXNRD1 TXN_red Thioredoxin (red) TXNRD1->TXN_red Reduces TXN_ox Thioredoxin (ox) TXN_ox->TXNRD1 TXN_red->GSH Maintains Redox Environment ML162 ML162 ML162->GPX4 Inhibits (Disputed) ML162->TXNRD1 Inhibits (Current Theory)

Caption: The central role of GPX4 and TXNRD1 in preventing ferroptosis and their potential inhibition by ML162.

References

Technical Support Center: Optimizing Mass Spectrometry Analysis of ML162-yne Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the covalent inhibitor ML162-yne and its protein adducts. The information is designed to help optimize mass spectrometry workflows for the identification and characterization of these adducts.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of ML126-yne adducts in a question-and-answer format.

Q1: I am not able to detect the intact this compound protein adduct using LC-MS. What are the possible reasons?

A1: Several factors could contribute to the inability to detect the intact protein adduct. Consider the following troubleshooting steps:

  • Incomplete Covalent Modification: The reaction between this compound and the target protein may be incomplete.

    • Optimization: Ensure optimal incubation time, temperature, and concentration of this compound. A typical starting point is a 1-hour incubation at 37°C with a 10-fold molar excess of the inhibitor.

  • Sample Preparation Issues: The adduct may be lost or degraded during sample preparation.

    • Desalting: Use appropriate desalting techniques (e.g., C4 ZipTips) to remove salts and detergents that can interfere with ionization.

    • Denaturation: Incomplete denaturation can hinder access to the binding site. Use effective denaturants like 8 M urea or 6 M guanidine hydrochloride.

  • Mass Spectrometer Settings: The instrument parameters may not be optimized for large protein analysis.

    • Mass Range: Ensure the mass spectrometer's scan range is wide enough to include the expected mass of the adducted protein.

    • Ionization Source: Electrospray ionization (ESI) is typically used for intact protein analysis. Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for your specific protein.

    • Deconvolution: The raw spectrum of a large protein will show a distribution of charge states. Use deconvolution software to obtain the zero-charge mass of the protein and its adduct.

Q2: I can detect the intact adduct, but the signal intensity is very low. How can I improve it?

A2: Low signal intensity can be due to several factors, from sample purity to instrument settings.

  • Sample Purity: The presence of contaminants can suppress the signal of your target protein.

    • Purification: Ensure the protein sample is of high purity. Consider an additional purification step if necessary.

  • LC-MS Method: The liquid chromatography method might not be optimal.

    • Gradient: A shallow organic gradient can improve the separation of the protein from contaminants and enhance its ionization.

    • Column: Use a column with a suitable stationary phase (e.g., C4) for protein separation.

  • Instrument Tuning: The mass spectrometer may not be properly tuned for the mass range of your protein.

    • Calibration: Calibrate the instrument across a wide mass range that includes your protein of interest.

Q3: I am performing a bottom-up proteomics experiment to identify the specific peptide modified by this compound, but I cannot find the modified peptide. What should I check?

A3: Identifying a specific modified peptide in a complex mixture can be challenging. Here are some troubleshooting tips:

  • Enzymatic Digestion: The modification may interfere with enzymatic digestion.

    • Enzyme Choice: Trypsin is commonly used, but if the modification is on a lysine or arginine residue, it can inhibit cleavage. Consider using alternative proteases like chymotrypsin or Glu-C.

  • Peptide Enrichment: The modified peptide may be present at a low stoichiometry.

    • Click Chemistry Enrichment: The alkyne group on this compound allows for the use of click chemistry to attach an enrichment handle (e.g., biotin) to the modified peptide. This enables the specific pull-down and enrichment of the target peptide.[1]

  • MS/MS Fragmentation: The fragmentation method may not be optimal for the modified peptide.

    • Collision Energy: The covalent modification can alter the fragmentation pattern of the peptide. It is often necessary to optimize the collision energy (CID or HCD) to obtain informative fragment ions. Stepped collision energy can be beneficial.

    • Fragmentation Method: Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can be advantageous for preserving labile modifications.

  • Database Search Parameters: The search parameters in your data analysis software must be set correctly.

    • Variable Modification: Ensure that the mass of the this compound adduct is included as a variable modification in your search parameters.

    • Mass Tolerance: Use appropriate mass tolerances for both precursor and fragment ions based on your instrument's performance.

Q4: The MS/MS spectrum of my putative this compound modified peptide is of poor quality, making confident identification difficult. How can I improve the fragmentation?

A4: Improving the quality of MS/MS spectra is key to confident peptide identification.

  • Optimize Collision Energy: The optimal collision energy for a modified peptide may be different from its unmodified counterpart. Perform a collision energy optimization experiment for the precursor ion of interest.

  • Increase Ion Accumulation Time: A longer ion accumulation time (or injection time) can increase the number of ions fragmented, leading to a better signal-to-noise ratio in the MS/MS spectrum.

  • Manual Inspection: Manually inspect the MS/MS spectrum for characteristic fragment ions. The this compound moiety itself may produce specific reporter ions upon fragmentation, which can aid in identification.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for analyzing this compound protein adducts by mass spectrometry?

A1: The general workflow can be divided into two main approaches: top-down and bottom-up proteomics.

  • Top-Down Proteomics: This approach analyzes the intact protein-adduct complex. It is useful for confirming covalent binding and determining the stoichiometry of the modification. The general steps are:

    • Incubate the target protein with this compound.

    • Remove excess, unbound inhibitor.

    • Desalt and purify the protein-adduct complex.

    • Analyze by LC-MS to determine the mass shift corresponding to the this compound adduct.

  • Bottom-Up Proteomics: This approach identifies the specific site of modification. The general steps are:

    • Incubate the target protein with this compound.

    • Denature, reduce, and alkylate the protein.

    • Digest the protein into peptides using a protease (e.g., trypsin).

    • (Optional but recommended) Enrich for the this compound modified peptide using click chemistry.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the modified peptide and the site of modification using database searching software.

Q2: How can I use the alkyne tag on this compound to my advantage in the analysis?

A2: The terminal alkyne on this compound is a powerful tool for "click chemistry." This bioorthogonal reaction allows for the highly specific and efficient attachment of a molecule containing an azide group.[1] In the context of mass spectrometry, you can use an azide-functionalized tag, such as:

  • Biotin-azide: For affinity purification and enrichment of this compound adducted proteins or peptides.

  • Fluorescent-azide: For visualization of adducted proteins in gels or on blots.

Q3: What are the expected mass shifts for this compound adducts?

A3: To determine the expected mass shift, you need to know the exact mass of this compound and the nature of the covalent reaction. ML162 contains a chloroacetamide warhead that typically reacts with cysteine residues via a nucleophilic substitution reaction, resulting in the loss of HCl. Therefore, the expected mass shift on the protein would be the mass of this compound minus the mass of HCl. It is crucial to calculate the monoisotopic mass for high-resolution mass spectrometry analysis.

Q4: What are some common contaminants to be aware of during sample preparation for mass spectrometry?

A4: Mass spectrometry is highly sensitive to contaminants that can interfere with the analysis. Common contaminants include:

  • Detergents: Non-ionic detergents like Triton X-100 and Tween 20 can suppress ionization and produce strong signals that mask the analyte of interest.

  • Salts: High concentrations of salts can lead to ion suppression and adduct formation with the analyte.

  • Polymers: Polyethylene glycol (PEG) is a common contaminant from plastics and can produce a characteristic repeating pattern in the mass spectrum.

  • Keratin: Human keratin from skin and hair is a very common contaminant in proteomics experiments. Always wear gloves and work in a clean environment.

Experimental Protocols

Protocol 1: Intact Protein Analysis of this compound Adducts (Top-Down)
  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein (e.g., 10 µM final concentration) with this compound (e.g., 100 µM final concentration) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Removal of Excess Inhibitor:

    • Remove the excess, unbound this compound using a desalting column or by buffer exchange with a centrifugal filter device (e.g., Amicon Ultra with an appropriate molecular weight cutoff).

  • Sample Preparation for LC-MS:

    • Dilute the protein sample to a final concentration of 1-5 µM in a solution of 50% acetonitrile and 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4, 2.1 mm x 50 mm, 1.7 µm) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein using a shallow gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the positive ion mode over a mass range that encompasses the expected charge states of the protein and its adduct.

  • Data Analysis:

    • Process the raw data to obtain a charge-state-deconvoluted spectrum, which will show the zero-charge mass of the unmodified protein and the this compound adducted protein.

Protocol 2: Identification of this compound Adduct Site (Bottom-Up with Click Chemistry Enrichment)
  • Protein Adduction and Digestion:

    • Follow steps 1.1 and 1.2 from Protocol 1.

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Click Chemistry Reaction:

    • To the peptide digest, add biotin-azide (e.g., 100 µM), a copper(I) source (e.g., 1 mM CuSO₄), a reducing agent (e.g., 5 mM sodium ascorbate), and a copper-chelating ligand (e.g., 1 mM TBTA).

    • Incubate the reaction at room temperature for 1 hour.

  • Enrichment of Biotinylated Peptides:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle rotation for 1 hour at room temperature.

    • Wash the beads several times with a high-salt buffer (e.g., 1 M NaCl) followed by a low-salt buffer (e.g., 50 mM ammonium bicarbonate) to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute them in 0.1% formic acid.

    • Analyze the peptide mixture using a nano-flow LC system coupled to a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Search the raw MS/MS data against a protein database using a search engine like Mascot, Sequest, or MaxQuant.

    • Specify the mass of the this compound adduct (minus HCl) plus the mass of the click chemistry linker and biotin as a variable modification on cysteine residues.

    • Validate the identified modified peptides by manually inspecting the MS/MS spectra.

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound adduct analysis could be presented. Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Intact Mass Analysis of Target Protein X with this compound

SampleExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Relative Abundance (%)
Unmodified Protein X25000.0025000.12-100
Protein X + this compound25350.5025350.65+350.5345
Unmodified Protein X-25000.15-55

Table 2: MS/MS Fragmentation of a Cysteine-containing Peptide from Protein Y Modified with this compound

Fragment IonUnmodified m/zModified m/zIntensity (arbitrary units)
y3345.18345.188.5e4
y4458.26458.267.2e4
y5-Cys561.35911.889.8e4
b2215.12215.126.5e4
b3-Cys318.20668.739.1e4

Visualizations

Experimental_Workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis td_start Incubate Protein with this compound td_desalt Desalt and Purify Intact Adduct td_start->td_desalt td_lcms LC-MS Analysis td_desalt->td_lcms td_deconv Deconvolution td_lcms->td_deconv td_result Confirm Adduct Mass and Stoichiometry td_deconv->td_result bu_start Incubate Protein with this compound bu_digest Denature, Reduce, Alkylate, and Digest bu_start->bu_digest bu_enrich Click Chemistry Enrichment (Optional) bu_digest->bu_enrich bu_lcmsms LC-MS/MS Analysis bu_enrich->bu_lcmsms bu_search Database Search bu_lcmsms->bu_search bu_result Identify Modification Site bu_search->bu_result

Caption: General experimental workflows for top-down and bottom-up mass spectrometry analysis of this compound adducts.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_bottom_up_issues For Bottom-Up start No Detection of This compound Adduct check_reaction Verify Covalent Reaction Efficiency start->check_reaction check_sample_prep Optimize Sample Preparation start->check_sample_prep check_ms_settings Adjust MS Parameters start->check_ms_settings check_digestion Evaluate Enzymatic Digestion start->check_digestion check_enrichment Consider Peptide Enrichment start->check_enrichment check_fragmentation Optimize MS/MS Fragmentation start->check_fragmentation check_search Verify Database Search Parameters start->check_search solution Successful Adduct Detection and Identification check_reaction->solution If successful check_sample_prep->solution If successful check_ms_settings->solution If successful check_digestion->solution If successful check_enrichment->solution If successful check_fragmentation->solution If successful check_search->solution If successful

Caption: A logical troubleshooting workflow for issues encountered during the analysis of this compound adducts.

References

Validation & Comparative

Unmasking the Cellular Interlocutors of ML162-yne: A Comparative Guide to Direct Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying the direct cellular target of a chemical probe is paramount to ensuring its utility and the validity of subsequent biological discoveries. ML162-yne, an alkyne-functionalized derivative of the ferroptosis inducer ML162, has been instrumental in studying this regulated cell death pathway. However, the precise identity of its direct target in cells has been a subject of evolving research, underscoring the need for rigorous and multi-pronged validation strategies. This guide provides a comparative analysis of key experimental approaches to validate the direct cellular target(s) of this compound, with a special focus on the ongoing discourse surrounding its engagement with Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1).

Initially, ML162 was reported to be a direct, covalent inhibitor of GPX4, a crucial enzyme that protects cells from lipid peroxidation and ferroptosis.[1][2] Consequently, this compound was developed as a chemical probe to identify and study the interactions of ML162 with its cellular targets. However, more recent and compelling evidence suggests that ML162 and the related compound RSL3 may not directly inhibit purified GPX4 but are potent inhibitors of another selenoprotein, thioredoxin reductase 1 (TXNRD1).[1][3][4][5] Inhibition of TXNRD1, a key component of the thioredoxin system, can also lead to increased oxidative stress and cell death, phenocopying some aspects of ferroptosis.[1][6][7]

This guide will delve into the primary methodologies employed to deconvolve the direct cellular targets of this compound, presenting a comparative overview of their principles, performance, and the data they generate.

Comparative Analysis of Target Validation Methods

To robustly identify the direct target of this compound, a combination of techniques is essential. The following table summarizes and compares the key methodologies that have been applied in this context.

Method Principle Information Gained Advantages Limitations
Affinity Pull-Down with Chemical Proteomics This compound, containing an alkyne handle, is incubated with cell lysate or intact cells. The alkyne is then "clicked" to a biotin tag, allowing for the enrichment of covalently bound proteins on streptavidin beads, followed by identification via mass spectrometry.Identifies proteins that are covalently modified by this compound.Provides a global and unbiased view of potential targets. Can identify novel interactors.Does not distinguish between direct and indirect binders that are part of a complex. Can be biased towards abundant proteins. The tag may influence binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding. Direct binding of a small molecule can stabilize or destabilize the target protein, leading to a shift in its melting temperature.Confirms direct target engagement in a cellular context. Can be used to assess target occupancy.Label-free for the target protein. Performed in intact cells or lysates, preserving the native protein conformation and cellular environment.Requires a specific antibody for detection (Western blot-based CETSA). May not be suitable for all proteins or ligands. Does not provide information on the binding site.
Fluorescence Microscopy A fluorescent tag is attached to this compound (e.g., via click chemistry) to visualize its subcellular localization and potential co-localization with target proteins of interest.Provides spatial information on the distribution of the probe within the cell. Can suggest potential sites of action.Allows for live-cell imaging. Can provide insights into the cellular uptake and distribution of the probe.Limited resolution can make it difficult to definitively conclude direct binding. Requires chemical modification of the probe with a fluorophore, which may alter its properties.
In Vitro Enzyme Activity Assays The effect of ML162 on the activity of purified recombinant target proteins (e.g., GPX4, TXNRD1) is directly measured.Determines if the compound directly inhibits the enzymatic activity of a purified protein.Provides a direct measure of functional modulation. Can be used to determine inhibitory constants (e.g., IC50).May not accurately reflect the cellular context, as post-translational modifications and interactions with other proteins are absent. ML162 itself, not the -yne version, is typically used.

Experimental Protocols

Affinity Pull-Down Assay for this compound Target Identification

This protocol describes the enrichment of cellular proteins that are covalently modified by this compound.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., LOX-IMVI melanoma cells) to 80-90% confluency.

    • Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) in serum-free media.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the click chemistry reaction components: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest or analyze the entire eluate using in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the procedure to assess the direct binding of ML162 to a target protein in cells.[8][9]

  • Cell Treatment:

    • Treat cultured cells with ML162 at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Collect the supernatant.

  • Protein Detection:

    • Analyze the amount of the soluble target protein (e.g., GPX4 or TXNRD1) in the supernatant by Western blotting using a specific primary antibody.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and ML162-treated samples.

    • A shift in the melting curve indicates target engagement.

Visualizing Workflows and Pathways

To better understand the experimental logic and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_pulldown Affinity Pull-Down Workflow cluster_cetsa CETSA Workflow pd1 Treat cells with this compound pd2 Lyse cells pd1->pd2 pd3 Click chemistry with biotin-azide pd2->pd3 pd4 Enrichment on streptavidin beads pd3->pd4 pd5 LC-MS/MS analysis pd4->pd5 cetsa1 Treat cells with ML162 cetsa2 Heat treatment cetsa1->cetsa2 cetsa3 Lyse cells & separate soluble fraction cetsa2->cetsa3 cetsa4 Western blot for target protein cetsa3->cetsa4 cetsa5 Analyze melting curve shift cetsa4->cetsa5

Figure 1. Comparative workflow of affinity pull-down and CETSA.

signaling_pathway ML162 ML162 GPX4 GPX4 ML162->GPX4 Inhibition (Disputed) TXNRD1 TXNRD1 ML162->TXNRD1 Inhibition (Evidence-supported) Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces TXNRD1->Lipid_ROS Reduces (indirectly) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Figure 2. Hypothesized signaling pathways of ML162.

Comparison with Alternative Probes

The controversy surrounding ML162's direct target has spurred the use and development of alternative probes to study ferroptosis and GPX4.

Probe Reported Direct Target(s) Selectivity Mechanism of Action Key Experimental Findings
This compound GPX4 (initially), TXNRD1 (recent evidence)Low proteome-wide selectivity, engages in a large number of covalent interactions.[10][11]Covalent modification via a chloroacetamide warhead.Pull-down experiments have identified GPX4 as a target.[10][11] However, recent studies show potent inhibition of TXNRD1.[3][4]
RSL3-yne GPX4 (initially), TXNRD1 (recent evidence)Similar to this compound, exhibits broad proteome reactivity.[10][11]Covalent modification via a chloroacetamide warhead.Similar experimental findings to this compound, with both GPX4 and TXNRD1 being implicated as targets.[3][4][10][11]
ML210-yne GPX4Higher proteome-wide selectivity compared to this compound and RSL3-yne.[10][11]Covalent modification via a masked nitrile-oxide electrophile.Pull-down experiments confirm GPX4 as a direct target.[10][11] Shows stabilizing effect on GPX4 in CETSA.[10]

Conclusion

The validation of the direct cellular target of this compound is a compelling case study in the rigorous application of chemical biology tools. While initially believed to be a specific probe for GPX4, accumulating evidence points towards TXNRD1 as a direct and potent target. This highlights the critical importance of employing orthogonal validation methods to confidently assign a target to a chemical probe. For researchers investigating ferroptosis and related pathways, a multi-faceted approach combining affinity-based proteomics, biophysical methods like CETSA, and functional enzymatic assays is indispensable for the accurate interpretation of experimental results. The use of more selective probes, such as ML210-yne, in parallel with this compound, can further aid in dissecting the specific roles of GPX4 and TXNRD1 in cellular redox biology and ferroptosis.

References

ML162-yne vs. RSL3-yne: A Comparative Guide for Targeting Glutathione Peroxidase 4 (GPX4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation, has identified Glutathione Peroxidase 4 (GPX4) as a central regulator.[1] As the only enzyme capable of reducing phospholipid hydroperoxides within cellular membranes, GPX4 is a critical defender against the oxidative damage that triggers this cell death pathway. Consequently, inhibitors of GPX4 are invaluable tools for investigating ferroptosis and hold therapeutic promise, particularly in oncology where ferroptosis is seen as a way to eliminate therapy-resistant cancer cells.[2][3]

Among the most widely used small molecule inhibitors are RSL3 and ML162, both of which feature a reactive chloroacetamide moiety.[4] These compounds, and their alkyne-tagged derivatives (RSL3-yne and ML162-yne) used for chemical proteomics, have been instrumental in elucidating the role of GPX4. However, emerging evidence presents a more complex picture, suggesting that their mechanism of action may not be as direct as initially believed, with recent studies pointing towards Thioredoxin Reductase 1 (TXNRD1) as a primary target.[5][6][7]

This guide provides an objective comparison of this compound and RSL3-yne, summarizing their performance, presenting supporting experimental data, and detailing the methodologies crucial for their evaluation.

The Evolving Target Landscape: GPX4 vs. TXNRD1

For years, RSL3 and ML162 were considered canonical covalent inhibitors of GPX4, believed to directly target the selenocysteine residue in the enzyme's active site.[8] This mechanism is supported by observations that their cytotoxic effects are rescued by ferroptosis inhibitors like ferrostatin-1 and that they induce lipid peroxidation, a hallmark of GPX4 inhibition.[4][9]

However, a 2023 study by Cheff et al. challenged this model, demonstrating that RSL3 and ML162 failed to inhibit purified, recombinant GPX4 in direct enzymatic assays.[5][6] Instead, they were found to be potent inhibitors of another crucial selenoprotein, TXNRD1.[5][6] This finding suggests that the ferroptosis-inducing effects of RSL3 and ML162 may be a downstream consequence of TXNRD1 inhibition, which disrupts the cell's broader antioxidant capacity, rather than direct GPX4 inactivation.[5][10] This potential for off-target effects necessitates a careful re-evaluation of data generated using these probes.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for RSL3 and ML162. Note that "-yne" derivatives are designed for pull-down and imaging experiments and are expected to have similar biological activity to their parent compounds.

Table 1: Compound Properties and Reported Potency

ParameterRSL3ML162
Chemical Formula C₂₃H₂₁ClN₂O₅C₂₃H₂₂Cl₂N₂O₃S
Molecular Weight 440.88 g/mol [8]477.41 g/mol
Reported GPX4 Potency Kd = 111 nM (Microscale Thermophoresis with His-tagged GPX4(U46C))[11]IC₅₀ = 25 nM (in HRASG12V-expressing BJ fibroblasts)[12]
Reported TXNRD1 Potency Efficient inhibitor, similar efficacy to TRi-1[5]Efficient inhibitor, similar efficacy to TRi-1[5]
Mechanism of Action Traditionally: Covalent GPX4 inhibitor.[8] Recently Proposed: TXNRD1 inhibitor.[5][6]Traditionally: Covalent GPX4 inhibitor.[12] Recently Proposed: TXNRD1 inhibitor.[5][6]

Table 2: Comparative Cellular Activity and Selectivity

FeatureRSL3 / RSL3-yneML162 / this compound
Cellular Effect Induces rapid accumulation of lipid peroxides and cell death.[8]Selectively lethal to mutant RAS oncogene-expressing cell lines.
Cytotoxicity (Example) IC₅₀ ≈ 0.1–1 µM in HT-1080 and A549 cells.[8] IC₅₀ = 2.75 µM in LoVo cells.[13]IC₅₀ = 25 nM in HRASG12V cells vs. 578 nM in wild-type BJ fibroblasts.
Rescue by Ferrostatin-1 Yes, cytotoxicity is reversed by ferrostatin-1.[4][5]Yes, cytotoxicity is reversed by ferrostatin-1.[4]
Proteome Reactivity Engages in a large number of covalent interactions with cellular proteins.[4]Engages in a large number of covalent interactions with cellular proteins.[4]
Direct Binding (nanoDSF) No thermal stabilization of pure GPX4.[5] Significant thermal stabilization of pure TXNRD1.[5][10]No thermal stabilization of pure GPX4.[5] Significant thermal stabilization of pure TXNRD1.[5][10]

Signaling Pathways and Logical Relationships

The diagrams below illustrate the traditionally accepted and newly proposed mechanisms of action for RSL3 and ML162, as well as a general workflow for target validation.

GPX4_Pathway PUFA_PL Polyunsaturated Phospholipids (PUFA-PLs) LPO Lipid Peroxidation (L-OOH) PUFA_PL->LPO  ROS, Iron GPX4 GPX4 Ferroptosis Ferroptosis LPO->Ferroptosis Accumulation GSSG GSSG GPX4->GSSG L_OH Non-toxic Lipid Alcohols (L-OH) GPX4->L_OH Reduces GSH GSH GSH->GPX4 Co-factor RSL3_ML162 RSL3 / ML162 (Traditional View) RSL3_ML162->GPX4

Caption: Traditionally understood GPX4-mediated ferroptosis pathway.

TXNRD1_Pathway RSL3_ML162 RSL3 / ML162 (Proposed View) TXNRD1 TXNRD1 RSL3_ML162->TXNRD1 Thioredoxin_red Thioredoxin (Reduced) TXNRD1->Thioredoxin_red Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Disruption leads to Thioredoxin_ox Thioredoxin (Oxidized) Redox_Homeostasis Cellular Redox Homeostasis Thioredoxin_red->Redox_Homeostasis Ferroptosis Ferroptosis-like Cell Death Oxidative_Stress->Ferroptosis

Caption: Proposed mechanism via TXNRD1 inhibition.

Experimental_Workflow cluster_Cellular Cellular Assays cluster_Proteomic Target Engagement cluster_Biochemical Biochemical Validation Cell_Viability 1. Cell Viability Assay (e.g., CCK-8) Lipid_ROS 2. Lipid Peroxidation (e.g., C11-BODIPY) Cell_Viability->Lipid_ROS Rescue 3. Rescue Experiment (with Ferrostatin-1) Lipid_ROS->Rescue Chemoproteomics 4. Chemoproteomics (using -yne probes) Rescue->Chemoproteomics CETSA 5. Cellular Thermal Shift Assay (CETSA) Chemoproteomics->CETSA Enzyme_Assay 6. Direct Enzymatic Assay (Purified GPX4 & TXNRD1) CETSA->Enzyme_Assay Binding_Assay 7. Direct Binding Assay (e.g., nanoDSF, MST) Enzyme_Assay->Binding_Assay

Caption: Experimental workflow for target validation of GPX4 probes.

Experimental Protocols

Accurate evaluation of compounds like this compound and RSL3-yne requires robust and well-controlled experiments. Below are summaries of key methodologies.

Cell Viability Assay (e.g., CCK-8)

This assay quantifies cell proliferation and cytotoxicity.

  • Protocol:

    • Seed cells (e.g., HCT116, LoVo, HT29) in 96-well plates and allow them to adhere overnight.[13]

    • Treat cells with various concentrations of the compound (e.g., RSL3) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[9][13]

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.[9] The IC₅₀ value can then be determined.

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay measures lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

  • Protocol:

    • Seed cells in appropriate culture plates or dishes and treat with the compound of interest for the desired time.

    • Add the C11-BODIPY™ 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate.

    • Wash the cells twice with PBS.[7]

    • For flow cytometry, harvest and resuspend the cells in PBS. Analyze on a flow cytometer, detecting the shift from red to green fluorescence, which indicates probe oxidation.[13]

    • For microscopy, image the cells using appropriate filter sets to visualize both the reduced (red) and oxidized (green) forms of the probe.[7]

Direct GPX4/TXNRD1 Enzymatic Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit purified enzyme activity.

  • Protocol:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.6), Glutathione (GSH), Glutathione Reductase (GR), and NADPH.[7]

    • Add various concentrations of the inhibitor (ML162 or RSL3) or a vehicle control.

    • Add the purified recombinant enzyme (GPX4 or TXNRD1) and incubate briefly to allow for binding.

    • Initiate the reaction by adding the enzyme's substrate (e.g., phosphatidylcholine hydroperoxide for GPX4).

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]

    • Calculate the rate of NADPH consumption to determine enzyme activity and percentage of inhibition.

Cellular Thermal Shift Assay (CETSA) and nanoDSF

These assays assess direct target engagement in a cellular or purified context by measuring changes in protein thermal stability upon ligand binding.

  • Protocol (nanoDSF with Purified Protein):

    • Incubate the purified protein (e.g., GPX4 or TXNRD1) at a concentration of 0.25 mg/mL with the compound (e.g., 100 µM RSL3 or ML162) or DMSO for 15 minutes at room temperature.[5]

    • Load the samples into capillaries.

    • Increase the temperature from 25°C to 95°C at a defined ramp rate (e.g., 4.0 °C/min).[5]

    • Monitor protein unfolding by measuring changes in intrinsic fluorescence.

    • The midpoint of protein melting (Tm) is determined. A significant shift in Tm in the presence of the compound indicates direct binding.[5][10]

Conclusion and Recommendations

This compound and RSL3-yne are potent inducers of ferroptotic cell death and remain useful chemical probes. However, the distinction between their on-target and off-target effects is more nuanced than previously understood. While they were developed and widely used as direct GPX4 inhibitors, compelling recent evidence indicates that their primary target may be TXNRD1.[5][6]

For researchers in the field, this necessitates a critical approach:

  • Acknowledge Ambiguity: When using RSL3 or ML162, the possibility of TXNRD1 inhibition should be considered and discussed.

  • Employ Orthogonal Probes: Where possible, use mechanistically distinct ferroptosis inducers, such as erastin (which inhibits the system Xc⁻ cystine/glutamate antiporter), to corroborate findings.[1][3]

  • Conduct Rigorous Controls: Always include rescue experiments with ferroptosis inhibitors like ferrostatin-1 to confirm the nature of the cell death pathway being induced.[5]

Ultimately, while this compound and RSL3-yne are effective at inducing a form of cell death that is phenotypically ferroptosis, their utility as specific probes for direct GPX4 inhibition is now under significant debate. They are perhaps better described as inducers of ferroptosis that act, at least in part, through the potent inhibition of TXNRD1.

References

A Comparative Guide to the Efficacy of ML162-yne and ML210-yne in Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of two widely used chemical probes, ML162-yne and ML210-yne, in the study of ferroptosis. This analysis is supported by experimental data on their mechanisms of action, target engagement, and cellular effects.

The induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a rapidly evolving area of research with significant therapeutic potential, particularly in oncology. Central to this process is the enzyme Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid hydroperoxides, thereby protecting cells from ferroptotic death. Consequently, inhibitors of GPX4 are invaluable tools for studying and inducing ferroptosis. This guide focuses on a comparative analysis of two such inhibitors, this compound and ML210-yne.

Executive Summary

While both this compound and ML210-yne are utilized to induce ferroptosis, emerging evidence reveals fundamental differences in their mechanisms and selectivity. ML210 is a highly selective, covalent inhibitor of GPX4.[1] In contrast, recent studies strongly suggest that ML162's primary target may not be GPX4, but rather another key redox enzyme, thioredoxin reductase 1 (TXNRD1).[2][3] This distinction has profound implications for the interpretation of experimental results. ML210-yne exhibits significantly lower off-target protein binding compared to this compound, rendering it a more precise tool for studying GPX4-dependent ferroptosis.[1][4] The cytotoxic effects of ML210 are fully rescuable by the ferroptosis inhibitor ferrostatin-1, whereas the toxicity of ML162 is only partially rescued, indicating that off-target effects contribute to its cellular impact.[4][5]

Data Presentation: A Comparative Overview

Direct quantitative comparison of the potency of this compound and ML210-yne from a single study under identical conditions is limited. The following table summarizes available data on their targets and cellular effects. It is important to note that values from different studies should be compared with caution due to variations in experimental setups.

FeatureThis compoundML210-yneReference
Primary Target Thioredoxin Reductase 1 (TXNRD1)Glutathione Peroxidase 4 (GPX4)[2][3]
Warhead ChloroacetamideNitroisoxazole[1]
Mechanism Covalent inhibitorCovalent inhibitor (prodrug)[1]
Selectivity Low proteome-wide selectivityHigh proteome-wide selectivity[1][4]
Off-target Effects Numerous covalent interactionsMarkedly lower proteome reactivity[1][4]
Rescue by Ferrostatin-1 PartialComplete[4][5]

Signaling Pathways and Mechanisms of Action

The proposed signaling pathways for this compound and ML210-yne differ significantly based on their primary targets.

Proposed Signaling Pathway of ML210-yne ML210 ML210-yne Activation Cellular Activation (Prodrug) ML210->Activation GPX4 GPX4 Activation->GPX4 inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides detoxification Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Proposed signaling pathway for ML210-yne.

Proposed Signaling Pathway of this compound ML162 This compound TXNRD1 TXNRD1 ML162->TXNRD1 inhibition Redox_Homeostasis Redox Homeostasis TXNRD1->Redox_Homeostasis Oxidative_Stress Oxidative Stress Redox_Homeostasis->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Proposed signaling pathway for this compound.

Experimental Protocols

A thorough comparison of this compound and ML210-yne involves multiple experimental approaches to determine their potency, target engagement, and downstream cellular effects.

Cellular Viability Assays

Objective: To determine the cytotoxic potency of the inhibitors.

Methodology:

  • Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or ML210-yne for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • To assess the role of ferroptosis, a parallel set of wells should be co-treated with a ferroptosis inhibitor, such as ferrostatin-1.

  • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • The results are used to generate dose-response curves and calculate IC50 or EC50 values.

Proteome Reactivity Profiling

Objective: To assess the selectivity of the inhibitors across the proteome.

Methodology:

  • Treat cells with this compound or ML210-yne for a defined period.

  • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne group of the inhibitors that have covalently bound to proteins.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by in-gel fluorescence scanning or by western blot using a streptavidin-HRP conjugate.

  • A lower overall signal in the ML210-yne treated sample compared to the this compound sample indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement in a cellular context.

Methodology:

  • Treat intact cells with this compound, ML210-yne, or a vehicle control.

  • Heat aliquots of the cell lysate to a range of temperatures.

  • Cool the samples and centrifuge to separate aggregated proteins from the soluble protein fraction.

  • Analyze the soluble fraction by western blot using antibodies against the target protein (GPX4 or TXNRD1).

  • A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.

Lipid Peroxidation Assay

Objective: To measure the induction of lipid peroxidation, a hallmark of ferroptosis.

Methodology:

  • Treat cells with this compound or ML210-yne.

  • Load the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

  • Upon oxidation, the fluorescence of C11-BODIPY shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and ML210-yne.

Experimental Workflow for Inhibitor Comparison start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound or ML210-yne (with/without Ferrostatin-1) cell_culture->treatment viability Cell Viability Assay (IC50/EC50) treatment->viability proteomics Proteome Reactivity Profiling treatment->proteomics cetsa CETSA (Target Engagement) treatment->cetsa lipid_perox Lipid Peroxidation Assay treatment->lipid_perox data_analysis Data Analysis and Comparison viability->data_analysis proteomics->data_analysis cetsa->data_analysis lipid_perox->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for comparing this compound and ML210-yne.

Conclusion

The available evidence strongly supports that ML210-yne is a more selective and reliable tool for inducing and studying GPX4-dependent ferroptosis than this compound.[6][7] Its prodrug mechanism of action minimizes off-target effects, providing greater confidence that observed cellular responses are a direct result of GPX4 inhibition.[1] The finding that ML162 may primarily target TXNRD1 necessitates a re-evaluation of data from studies that have used it as a specific GPX4 inhibitor.[2][3] For researchers aiming to specifically interrogate the role of GPX4 in ferroptosis, ML210-yne is the superior chemical probe.

References

Unraveling the True Target: ML162-yne Demonstrates Selective Inhibition of TXNRD1 Over GPX4

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the ferroptosis-inducing agent ML162-yne reveals its primary mechanism of action is through the inhibition of thioredoxin reductase 1 (TXNRD1), not, as previously suggested, through direct inhibition of glutathione peroxidase 4 (GPX4). This guide provides a comprehensive comparison of this compound's activity against these two key antioxidant enzymes, supported by experimental data and detailed protocols for researchers in cellular biology and drug discovery.

Initially identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, ML162 and its alkyne-tagged derivative, this compound, were classified as direct inhibitors of GPX4.[1][2] GPX4 plays a crucial role in cellular defense against lipid peroxidation, and its inhibition leads to the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis. However, recent studies have challenged this initial classification, providing compelling evidence that this compound's cytotoxic effects are a consequence of its potent inhibition of another critical selenoprotein, TXNRD1.[3][4][5]

This guide synthesizes the current understanding of this compound's target engagement, presenting a clear comparison of its inhibitory activity, methodologies for its validation, and the signaling pathways involved.

Quantitative Comparison of Inhibitory Activity

Biochemical assays using recombinant proteins have been instrumental in delineating the true target of ML162. The data unequivocally demonstrates that while ML162 potently inhibits TXNRD1, it lacks direct inhibitory activity against GPX4.

CompoundTarget EnzymeIC50 ValueReference
ML162TXNRD119.5 µM[4]
ML162GPX4No inhibition observed[3][4]

Note: this compound is an alkyne-tagged version of ML162 used for affinity-based studies. The chloroacetamide warhead responsible for covalent inhibition is identical in both compounds, thus their inhibitory potencies are considered directly comparable.

Signaling Pathways and Points of Inhibition

The thioredoxin and glutathione systems are two major antioxidant pathways in the cell that work in concert to maintain redox homeostasis. This compound's selective inhibition of TXNRD1 disrupts the thioredoxin system, leading to an increase in oxidative stress that can ultimately trigger ferroptosis.

Cellular Redox Pathways and this compound Inhibition ROS Lipid ROS GPX4 GPX4 ROS->GPX4 Reduced by GSSG GSSG GPX4->GSSG LOH Lipid Alcohols GPX4->LOH GSH GSH GSH->GPX4 GR Glutathione Reductase GSSG->GR GR->GSH NADP_G NADP+ GR->NADP_G NADPH_G NADPH NADPH_G->GR TXN_red Thioredoxin (red) Downstream Downstream Redox Regulation TXN_red->Downstream TXN_ox Thioredoxin (ox) TXNRD1 TXNRD1 TXN_ox->TXNRD1 Reduced by TXNRD1->TXN_red NADP_T NADP+ TXNRD1->NADP_T NADPH_T NADPH NADPH_T->TXNRD1 Downstream->TXN_ox ML162 This compound ML162->TXNRD1 Inhibits

Caption: this compound selectively inhibits TXNRD1, disrupting the thioredoxin pathway.

Experimental Workflow for Target Validation

A multi-faceted approach is required to definitively validate the target of a small molecule inhibitor. The following workflow outlines the key experiments used to demonstrate this compound's selectivity for TXNRD1 over GPX4.

Experimental Workflow for Validating this compound's Target start Start: Hypothesis This compound inhibits GPX4 or TXNRD1 biochem Biochemical Assays Recombinant Enzyme Inhibition start->biochem gpx4_assay GPX4 Activity Assay biochem->gpx4_assay txnrd1_assay TXNRD1 Activity Assay biochem->txnrd1_assay cellular Cellular Assays Target Engagement & Downstream Effects gpx4_assay->cellular No Inhibition txnrd1_assay->cellular Inhibition cetsa Cellular Thermal Shift Assay (CETSA) cellular->cetsa rx1_probe TXNRD1 Activity Probe (e.g., RX1) cellular->rx1_probe lipid_perox Lipid Peroxidation Assay (C11-BODIPY) cellular->lipid_perox conclusion Conclusion: This compound is a selective TXNRD1 inhibitor cetsa->conclusion TXNRD1 stabilization rx1_probe->conclusion Decreased TXNRD1 activity lipid_perox->conclusion Increased lipid ROS

Caption: A workflow for validating the selective inhibition of TXNRD1 by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.

Recombinant TXNRD1 Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified TXNRD1.

  • Principle: TXNRD1 activity is determined by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), can be measured spectrophotometrically at 412 nm.

  • Protocol Outline:

    • Prepare a reaction mixture containing assay buffer (e.g., phosphate buffer with EDTA), NADPH, and DTNB.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the reaction by adding purified recombinant TXNRD1.

    • Immediately monitor the increase in absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Recombinant GPX4 Inhibition Assay

This assay is designed to assess the direct inhibition of GPX4 activity.

  • Principle: The activity of GPX4 is measured in a coupled enzyme assay. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

  • Protocol Outline:

    • Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

    • Add varying concentrations of this compound or a vehicle control to the mixture.

    • Add purified recombinant GPX4 and incubate briefly to allow for any potential inhibitor binding.

    • Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm over time. A lack of change in the reaction rate in the presence of the compound indicates no direct inhibition.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[7][8]

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

  • Protocol Outline:

    • Treat intact cells with this compound or a vehicle control for a specified time.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble TXNRD1 and GPX4 in the supernatant by Western blotting or other protein quantification methods.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine any thermal shift.

Cellular TXNRD1 Activity Assay (RX1 Probe)

This assay measures the activity of TXNRD1 within live cells.

  • Principle: Probes such as RX1 are designed to be selectively reduced by TXNRD1, leading to the release of a fluorophore.[9] A decrease in the rate of fluorescence increase in the presence of an inhibitor indicates reduced TXNRD1 activity.

  • Protocol Outline:

    • Culture cells in a microplate format.

    • Treat the cells with varying concentrations of this compound or a vehicle control.

    • Add the RX1 probe to the cells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The rate of fluorescence increase is proportional to the cellular TXNRD1 activity.

Lipid Peroxidation Assay (C11-BODIPY)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.[6][10]

  • Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid ROS, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a ratiometric measurement of lipid peroxidation.

  • Protocol Outline:

    • Treat cells with this compound or a vehicle control.

    • During the final 30-60 minutes of treatment, load the cells with the C11-BODIPY probe.

    • Wash the cells to remove excess probe.

    • Analyze the cells using fluorescence microscopy or flow cytometry, measuring both the red and green fluorescence channels.

    • An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Conclusion

The evidence strongly indicates that this compound functions as a selective inhibitor of TXNRD1, and its ability to induce ferroptosis is a downstream consequence of this inhibition rather than direct action on GPX4.[3][4] This reclassification has significant implications for the use of this compound as a chemical probe and for the interpretation of studies investigating the mechanisms of ferroptosis. Researchers utilizing this compound should consider its effects on the thioredoxin system and validate its mechanism of action in their specific experimental context. The detailed protocols provided in this guide offer a robust framework for such validation studies.

References

A Comparative Analysis of ML162 and ML162-yne Activity in Cellular Redox Biology

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and experimental evaluation of two closely related chemical probes reveals a shifting understanding of their primary cellular targets, with significant implications for ferroptosis research.

This guide provides a comprehensive comparison of ML162 and its alkyne-derivatized counterpart, ML162-yne. Initially celebrated as a specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of an iron-dependent form of programmed cell death known as ferroptosis, recent evidence has prompted a re-evaluation of ML162's primary mechanism of action. This analysis will synthesize the current understanding of both compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows to aid researchers in the fields of cell biology, pharmacology, and drug development.

Shifting Paradigms: The Evolving Target Landscape of ML162

ML162 rose to prominence as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] For years, its activity was attributed to the direct and covalent inhibition of GPX4, an enzyme crucial for detoxifying lipid hydroperoxides.[1] However, a landmark 2023 study has challenged this model, presenting compelling evidence that ML162 does not directly inhibit purified GPX4.[3][4][5] Instead, this research identified Thioredoxin Reductase 1 (TXNRD1), another critical selenoprotein enzyme in cellular redox control, as a primary target of ML162.[3][4][5]

This compound is an alkyne-functionalized analog of ML162, designed as a chemical probe for use in techniques such as proteome reactivity profiling.[6] This modification allows for the "click" chemistry-based attachment of reporter tags, enabling the identification of covalent binding partners within the proteome.[6] While this compound exhibits similar cell-killing activity to its parent compound, its primary utility is in target identification and validation studies.[6][7]

Quantitative Activity Profile

The following tables summarize the available quantitative data on the biological activities of ML162. It is important to note that while much of the historical data is presented in the context of GPX4 inhibition, recent findings suggest that these cellular effects may be a downstream consequence of TXNRD1 inhibition.

Compound Target (Proposed/Validated) Assay Type IC50 / Activity Cell Line / System Reference
ML162 TXNRD1 (Validated)Enzymatic Assay19.5 µMPurified Enzyme[8]
GPX4 (Disputed)Enzymatic AssayNo inhibition of purified enzymePurified Enzyme[3][4][5]
Ferroptosis InductionCell ViabilitySimilar to RSL3821 cancer cell lines[9]
This compound Proteome-wide Covalent BindingProteome Reactivity ProfilingBroad reactivityLOX-IMVI cells[6]
Ferroptosis InductionCell ViabilitySimilar to ML162-[6]

Signaling Pathways and Mechanisms of Action

The current understanding of ML162's mechanism of action centers on the inhibition of TXNRD1, which disrupts the thioredoxin antioxidant system. This leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death. The originally proposed pathway involving direct GPX4 inhibition is now considered less likely, though it remains a topic of ongoing investigation.

ML162_Mechanism cluster_0 Cellular Environment ML162 ML162 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibits Thioredoxin (reduced) Thioredoxin (reduced) TXNRD1->Thioredoxin (reduced) Reduces Thioredoxin (oxidized) Thioredoxin (oxidized) Thioredoxin (reduced)->Thioredoxin (oxidized) ROS ROS Thioredoxin (reduced)->ROS Neutralizes Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Induces Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Triggers

Caption: Proposed signaling pathway for ML162-induced ferroptosis via TXNRD1 inhibition.

Experimental Protocols

To facilitate the replication and further investigation of ML162 and this compound activity, detailed protocols for key experimental assays are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.

Materials:

  • Cell line of interest

  • ML162 or this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot reagents and equipment

  • Antibodies against the target protein (e.g., TXNRD1, GPX4)

Protocol:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of ML162 or a vehicle control (DMSO) for 1-4 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the protein levels of the target protein in the soluble fraction by Western blotting.[10][11]

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.

Materials:

  • Cell line of interest

  • ML162 or this compound

  • C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable format for imaging or flow cytometry.

  • Treat cells with the desired concentration of ML162 or a vehicle control.

  • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation, indicating lipid peroxidation.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Cell Culture treatment Treat with ML162 / this compound start->treatment target_engagement Target Engagement Assay (e.g., CETSA) treatment->target_engagement phenotypic_assay Phenotypic Assay (e.g., Lipid Peroxidation) treatment->phenotypic_assay data_analysis Data Analysis and Comparison target_engagement->data_analysis phenotypic_assay->data_analysis

Caption: A generalized workflow for the comparative analysis of ML162 and this compound.

Conclusion

The narrative surrounding ML162 has evolved, highlighting the dynamic nature of scientific discovery. While initially lauded as a specific GPX4 inhibitor, recent evidence strongly suggests that its pro-ferroptotic effects are mediated through the inhibition of TXNRD1. This compound remains a valuable tool for identifying the covalent binding partners of this class of molecules. This comparative guide provides researchers with the necessary context, data, and protocols to navigate the complexities of using these compounds in their studies and to contribute to a more nuanced understanding of the intricate network of cellular redox regulation.

References

Confirming Ferroptosis Induction by ML162-yne with Ferrostatin-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm ferroptosis induced by ML162 and its potential alkyne-modified counterpart, ML162-yne, through rescue experiments with the well-characterized ferroptosis inhibitor, Ferrostatin-1. This document outlines the underlying mechanisms, detailed experimental protocols, and representative data to aid in the design and interpretation of studies aimed at validating this specific mode of cell death.

Understanding the Key Players

ML162: A small molecule inducer of ferroptosis. While initially thought to be a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence suggests that ML162 may exert its effects by inhibiting another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3][4] Inhibition of either of these antioxidant enzymes leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.

This compound: This is likely a derivative of ML162 containing an alkyne group. Such modifications are typically introduced to enable "click chemistry" reactions, allowing the molecule to be used as a probe for target identification and localization studies. For the experimental purposes outlined in this guide, its ferroptosis-inducing activity is presumed to be comparable to that of ML162.

Ferrostatin-1: A potent and widely used inhibitor of ferroptosis.[1][3] It functions as a radical-trapping antioxidant, specifically targeting and neutralizing lipid peroxyl radicals to prevent the propagation of lipid peroxidation, a key event in ferroptosis.[1][3]

Confirming Ferroptosis: The Experimental Logic

The core principle for confirming ferroptosis is to demonstrate that the cell death induced by a compound (e.g., ML162) can be specifically rescued by a known ferroptosis inhibitor (Ferrostatin-1). This distinguishes ferroptosis from other cell death pathways like apoptosis or necroptosis.

ML162 ML162 / this compound TXNRD1 TXNRD1 Inhibition ML162->TXNRD1 GPX4_inhibition GPX4 Inhibition (indirect) TXNRD1->GPX4_inhibition Lipid_ROS Lipid ROS Accumulation GPX4_inhibition->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferrostatin_1 Ferrostatin-1 Radical_trapping Radical Trapping Ferrostatin_1->Radical_trapping acts as Radical_trapping->Lipid_ROS prevents

Logical workflow for confirming ferroptosis.

Quantitative Data Comparison

The following table summarizes representative quantitative data from key experiments used to confirm ferroptosis induction by ML162 and its rescue by Ferrostatin-1.

ExperimentTreatment GroupExpected OutcomeRepresentative Data
Cell Viability Assay Control (Vehicle)High Viability100%
ML162Decreased Viability45%
ML162 + Ferrostatin-1Rescued Viability95%
Ferrostatin-1 aloneHigh Viability100%
Lipid Peroxidation Assay (C11-BODIPY) Control (Vehicle)Low Lipid ROS1.0 (Normalized Ratio)
ML162Increased Lipid ROS4.5 (Normalized Ratio)
ML162 + Ferrostatin-1Reduced Lipid ROS1.2 (Normalized Ratio)
Ferrostatin-1 aloneLow Lipid ROS1.0 (Normalized Ratio)
Glutathione (GSH) Assay Control (Vehicle)Normal GSH Levels100%
ML162Depleted GSH Levels30%
ML162 + Ferrostatin-1Depleted GSH Levels35%
Ferrostatin-1 aloneNormal GSH Levels100%

Note: The rescue of cell viability by Ferrostatin-1 without restoring glutathione levels indicates that Ferrostatin-1 acts downstream of the initial insult that leads to GSH depletion.

Experimental Protocols

Cell Viability Assay

This protocol is designed to quantify the cytotoxic effects of ML162 and the rescue effect of Ferrostatin-1.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 step1 1. Seed cells in a 96-well plate. step2 2. Treat cells with: - Vehicle (DMSO) - ML162 - ML162 + Ferrostatin-1 - Ferrostatin-1 step1->step2 step3 3. Add viability reagent (e.g., MTT, CellTiter-Glo). step2->step3 step4 4. Incubate as per manufacturer's instructions. step3->step4 step5 5. Measure absorbance or luminescence. step4->step5

Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Treatment:

    • Prepare stock solutions of ML162 and Ferrostatin-1 in DMSO.

    • On the day of treatment, dilute the compounds to their final concentrations in fresh cell culture medium.

    • A typical concentration for ML162 is in the low micromolar range, while Ferrostatin-1 is effective at around 1-2 µM.[5]

    • For the co-treatment group, pre-incubate cells with Ferrostatin-1 for 1-2 hours before adding ML162.

    • Include a vehicle control (DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the cells for a predetermined time, typically 24-48 hours.

  • Viability Measurement:

    • Use a standard cell viability assay such as MTT or CellTiter-Glo.[6][7][8]

    • Follow the manufacturer's protocol for reagent addition and incubation times.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay directly measures lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis step1 1. Treat cells with ML162 +/- Ferrostatin-1. step2 2. Add C11-BODIPY 581/591 probe (2.5 µM). step1->step2 step3 3. Incubate for 30 minutes at 37°C. step2->step3 step4 4. Wash cells with PBS. step3->step4 step5 5. Analyze by flow cytometry or fluorescence microscopy. step4->step5

Workflow for the lipid peroxidation assay.

Protocol:

  • Cell Treatment: Treat cells with ML162 with or without Ferrostatin-1 as described in the cell viability protocol. The treatment duration for this assay is typically shorter (e.g., 6-12 hours).

  • Probe Staining:

    • 30 minutes before the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 2.5 µM.[6]

    • Incubate the cells for 30 minutes at 37°C, protected from light.[6]

  • Cell Harvesting and Washing:

    • For flow cytometry, gently detach the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized and reduced forms of the probe.

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione, a key antioxidant that is often depleted during the initial stages of ferroptosis.

cluster_0 Cell Treatment & Lysis cluster_1 Assay cluster_2 Measurement step1 1. Treat cells with ML162 +/- Ferrostatin-1. step2 2. Lyse cells and collect the supernatant. step1->step2 step3 3. Use a commercial GSH assay kit. step2->step3 step4 4. Follow manufacturer's protocol for reaction setup. step3->step4 step5 5. Measure absorbance or fluorescence. step4->step5 step6 6. Normalize to protein concentration. step5->step6

Workflow for the glutathione assay.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as previously described.

    • Harvest the cells and lyse them according to the instructions of the chosen glutathione assay kit.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay to normalize the glutathione levels.

  • GSH Measurement:

    • Use a commercially available colorimetric or fluorometric glutathione assay kit.

    • Follow the manufacturer's instructions for preparing standards and samples, and for the reaction incubation.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the glutathione concentration based on the standard curve. Normalize the GSH levels to the protein concentration of each sample.

Signaling Pathway Overview

The induction of ferroptosis by ML162 and its inhibition by Ferrostatin-1 can be visualized in the context of the broader ferroptosis signaling pathway.

cluster_0 Cellular Environment cluster_1 Key Enzymes cluster_2 Inducers & Inhibitors Glutathione Glutathione (GSH) GPX4 GPX4 Glutathione->GPX4 cofactor for PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PL) Lipid_Peroxides Lipid Peroxides PUFA_PL->Lipid_Peroxides oxidized to Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis triggers GPX4->Lipid_Peroxides TXNRD1 TXNRD1 TXNRD1->GPX4 supports ML162 ML162 ML162->TXNRD1 inhibits Ferrostatin_1 Ferrostatin-1 Ferrostatin_1->Lipid_Peroxides scavenges

Ferroptosis signaling pathway overview.

By following these experimental protocols and comparing the resulting quantitative data, researchers can confidently confirm the induction of ferroptosis by ML162 or its derivatives and validate the on-target effect of ferroptosis inhibitors like Ferrostatin-1. This rigorous approach is essential for advancing our understanding of ferroptosis and its therapeutic potential.

References

Navigating the Specificity of Ferroptosis Induction: A Comparative Guide to Off-Target Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular pathways is paramount. This guide provides a comprehensive comparison of the off-target profiles of commonly used ferroptosis inducers, supported by experimental data, to facilitate the selection of the most appropriate chemical tools for research and therapeutic development.

Ferroptosis, an iron-dependent form of regulated cell death, has garnered significant interest as a potential therapeutic strategy for various diseases, including cancer. Small molecule inducers of ferroptosis are invaluable for dissecting this pathway and for developing novel treatments. However, the utility of these compounds can be compromised by off-target effects, which can lead to confounding experimental results and potential toxicity. This guide offers an objective comparison of the off-target profiles of prominent ferroptosis inducers, including Erastin, RSL3, and FIN56, as well as newer generation compounds.

Comparative Analysis of Off-Target Profiles

The selection of a ferroptosis inducer should be guided by a thorough understanding of its mechanism of action and potential for unintended molecular interactions. While classic inducers have been instrumental in defining the ferroptosis pathway, their broader reactivity can complicate data interpretation. Newer agents are being developed with improved selectivity.

InducerPrimary Target(s)Known Off-Target(s)On-Target Quantitative Data (example)Off-Target Quantitative Data (example)Key Considerations
Erastin System Xc⁻ (cystine/glutamate antiporter)Voltage-Dependent Anion Channels (VDAC2, VDAC3)[1][2][3]Induces ferroptosis by blocking cystine uptake.Binds directly to VDAC2.[2]Dual mechanism can complicate interpretation of results related to mitochondrial function.
RSL3 Glutathione Peroxidase 4 (GPX4) (covalent inhibition)Other selenoproteins (e.g., SELT, SMG8), Thioredoxin Reductase 1 (TXNRD1)[4][5]IC50 of ~0.48 µM in HN3 cells.[6]Potently inhibits TXNRD1 activity.[5]Chloroacetamide moiety can lead to non-specific covalent modification of other proteins.[4] Higher concentrations (>10 µM) can induce cell death that is not rescued by ferroptosis inhibitors.[4]
FIN56 GPX4 (induces degradation), Squalene Synthase (SQS) (activates)[7][8]Acetyl-CoA Carboxylase (ACC) is required for GPX4 degradation.[7]Induces ferroptosis in vitro.Activates SQS, leading to Coenzyme Q10 depletion.[7][9]Dual mechanism of action can be advantageous for overcoming resistance but complicates mechanistic studies.
Gpx4-IN-9 / ML210 GPX4 (covalent inhibition)Expected to have fewer off-targets compared to chloroacetamide-based inhibitors.[4]-Off-target proteins identified for the similar compound ML210 were mainly highly abundant proteins engaged only at high concentrations.[4]Represents a newer generation of GPX4 inhibitors with a potentially cleaner off-target profile.[4]

Signaling Pathways of Ferroptosis Inducers and their Off-Targets

The following diagram illustrates the primary mechanisms of action and known off-target interactions of key ferroptosis inducers.

Signaling Pathways of Ferroptosis Inducers cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Cystine Cystine SystemXc System Xc- Cystine->SystemXc uptake Cysteine Cysteine SystemXc->Cysteine import GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces TXNRD1 TXNRD1 Selenoproteins Other Selenoproteins SQS Squalene Synthase (SQS) CoQ10 Coenzyme Q10 SQS->CoQ10 depletes VDAC VDAC2/3 Erastin Erastin Erastin->SystemXc inhibits Erastin->VDAC binds to (off-target) RSL3 RSL3 RSL3->GPX4 inhibits RSL3->TXNRD1 inhibits (off-target) RSL3->Selenoproteins inhibits (off-target) FIN56 FIN56 FIN56->GPX4 degrades FIN56->SQS activates (off-target)

Caption: Mechanisms of common ferroptosis inducers and their off-targets.

Experimental Protocols for Off-Target Identification

Determining the off-target profile of a small molecule is a critical step in its validation as a chemical probe or therapeutic candidate. Several experimental approaches can be employed to identify unintended binding partners.

Chemoproteomics for Covalent Inhibitor Target Identification

This method is particularly useful for identifying the cellular targets of covalent inhibitors, such as RSL3. It involves using a modified version of the inhibitor that contains a chemical handle (e.g., an alkyne group) for enrichment and identification of bound proteins.

a. Probe Synthesis:

  • A derivative of the covalent inhibitor is synthesized to include a terminal alkyne group. This "probe" should retain the biological activity of the parent compound.

b. Cellular Treatment and Lysis:

  • Target cells are treated with either DMSO (vehicle control), the alkyne-probe alone, or the parent inhibitor followed by the alkyne-probe (competition control).

  • After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

c. Click Chemistry and Affinity Purification:

  • The alkyne-tagged proteins in the cell lysate are conjugated to an azide-biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Biotinylated proteins are then enriched from the lysate using streptavidin-coated beads.

d. Protein Elution and Identification:

  • The enriched proteins are eluted from the beads.

  • Eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised.

  • The proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

e. Data Analysis:

  • Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential targets.

Chemoproteomics Workflow A 1. Cell Treatment (Probe/Inhibitor) B 2. Cell Lysis A->B C 3. Click Chemistry (Biotinylation) B->C D 4. Streptavidin Pulldown C->D E 5. Elution D->E F 6. SDS-PAGE E->F G 7. In-gel Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Target Identification H->I

Caption: Workflow for identifying targets of covalent inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells or cell lysates. It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.

a. Cell Treatment and Lysate Preparation:

  • Cells are treated with the compound of interest or a vehicle control.

  • Cells are harvested and can be used either intact or as lysates.

b. Heat Challenge:

  • Aliquots of the cell suspension or lysate are heated to a range of temperatures for a short period (e.g., 3 minutes).

c. Separation of Soluble and Aggregated Proteins:

  • The samples are centrifuged to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

d. Protein Detection and Quantification:

  • The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, but other methods like ELISA or mass spectrometry can also be used.

e. Data Analysis:

  • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein, confirming engagement.

CETSA Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Centrifugation (Separate Soluble/Aggregated) B->C D 4. Protein Quantification (e.g., Western Blot) C->D E 5. Data Analysis (Melting Curve Shift) D->E

Caption: Workflow for confirming target engagement using CETSA.

Conclusion

The choice of a ferroptosis inducer for a particular study requires careful consideration of its on- and off-target activities. While compounds like RSL3 and Erastin have been foundational in ferroptosis research, their known off-target effects necessitate cautious interpretation of experimental data. Newer compounds, such as those in the Gpx4-IN-9/ML210 class, offer the promise of greater selectivity. The application of robust experimental methodologies like chemoproteomics and CETSA is crucial for characterizing the full spectrum of a compound's interactions and for the development of highly specific modulators of ferroptosis for research and therapeutic applications.

References

Unmasking the True Target: A Comparative Guide to the Validation of ML162-yne's Covalent Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a covalent inhibitor's target is a critical step in ensuring the reliability of experimental results and the successful development of targeted therapies. This guide provides an objective comparison of experimental data and methodologies used to validate the covalent binding of the widely used chemical probe ML162-yne, alongside its common alternatives, RSL3-yne and ML210-yne. A significant body of recent evidence has challenged the initial understanding of ML162's primary target, making a thorough re-evaluation essential.

Initially celebrated as a specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, ML162 and its alkyne-tagged version, this compound, have been instrumental in probing this form of regulated cell death. However, recent studies have compellingly demonstrated that the primary target of ML162 is, in fact, Thioredoxin Reductase 1 (TXNRD1), another crucial enzyme in cellular redox control. This guide will delve into the experimental evidence that has reshaped our understanding of ML162's mechanism of action and provide a framework for the rigorous validation of covalent inhibitors.

Quantitative Data Summary: A Tale of Shifting Affinities

The following tables summarize the available quantitative data for ML162, RSL3, and ML210, highlighting the shift in understanding of their primary targets. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity (IC50) of ML162 and Alternatives Against TXNRD1 and GPX4

CompoundTarget ProteinIC50 (µM)Citation(s)
ML162TXNRD119.5[1][2]
GPX4No direct inhibition observed[1][2]
RSL3TXNRD17.9[1][2]
GPX4No direct inhibition observed[1][2]
ML210TXNRD1No significant inhibition[1][2]
GPX4Covalently binds and inhibits (acts as a pro-drug)[3][4]

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Compound (100 µM)Target ProteinThermal Stabilization (ΔTm in °C)Citation(s)
ML162TXNRD1+2.3[1]
GPX4No significant shift[1]
RSL3TXNRD1+2.0[1]
GPX4No significant shift[1]
ML210GPX4Stabilizing shift observed[3][5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows used to validate covalent binding and the signaling pathways affected by these inhibitors.

experimental_workflow cluster_pulldown Competitive Pull-Down Assay Cell Lysate Cell Lysate Incubate1 Incubate1 Cell Lysate->Incubate1 Incubate with This compound This compound Incubate2 Incubate2 This compound->Incubate2 Competitor Unlabeled Competitor (e.g., ML162, RSL3) Competitor->Incubate1 Streptavidin Beads Streptavidin Beads Pull-down Pull-down Streptavidin Beads->Pull-down LC-MS/MS LC-MS/MS Analysis Incubate1->Incubate2 Add Incubate2->Pull-down Pull-down with Pull-down->LC-MS/MS Analyze eluate

Figure 1: Competitive Pull-Down Workflow.

cetsa_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Intact Cells Intact Cells Inhibitor Treat with Inhibitor (e.g., ML162) Intact Cells->Inhibitor Heat Heat Gradient Inhibitor->Heat Lysis Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate soluble/aggregated Western Blot Western Blot Analysis Centrifugation->Western Blot Analyze soluble fraction

Figure 2: CETSA Experimental Workflow.

signaling_pathway cluster_pathway Contrasting Mechanisms of Action ML162 ML162 / RSL3 TXNRD1 TXNRD1 ML162->TXNRD1 Inhibits ML210 ML210 (pro-drug) Cellular_Metabolism Cellular Metabolism ML210->Cellular_Metabolism Activated by Ferroptosis Ferroptosis TXNRD1->Ferroptosis Suppresses GPX4 GPX4 GPX4->Ferroptosis Suppresses Active_Metabolite Active Metabolite Cellular_Metabolism->Active_Metabolite Active_Metabolite->GPX4 Inhibits

References

Comparative Proteomics of Ferroptosis Inducers: A Guide to ML162-yne and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomics of cells treated with the covalent inhibitor ML162-yne and other commonly used ferroptosis inducers, primarily RSL3 and ML210. The information presented herein is supported by experimental data from publicly available research to objectively compare the performance and selectivity of these compounds.

Introduction to Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Small molecule inhibitors that induce ferroptosis are valuable tools for studying this process and hold therapeutic potential. Key targets of these inhibitors include Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1). This guide focuses on a comparative analysis of three such inhibitors: ML162, RSL3, and ML210, with a particular emphasis on their proteome-wide reactivity and selectivity as revealed by chemoproteomic studies using their alkyne-tagged analogs (this compound, RSL3-yne, and ML210-yne).

Data Presentation: Quantitative Comparison of Inhibitor Performance

Inhibitor Chemical Class Primary Target(s) Mechanism of Action Cell-Killing Rescue by Ferrostatin-1 Proteome-wide Reactivity
ML162 ChloroacetamideGPX4, TXNRD1[1][2]Covalent modificationPartial[3][4]High / Promiscuous[5][6]
RSL3 ChloroacetamideGPX4, TXNRD1[1][2]Covalent modificationPartial[3][4]High / Promiscuous[5][6]
ML210 NitroisoxazoleGPX4[5][6]Covalent modification (requires cellular activation)[5]Complete[3][5][4]Low / More Selective[5][6]

Table 1: Comparison of ML162, RSL3, and ML210 Characteristics. This table outlines the chemical class, primary cellular targets, mechanism of action, and differential rescue of cell death by the ferroptosis inhibitor ferrostatin-1, highlighting the higher selectivity of ML210 for the ferroptosis pathway. The proteome-wide reactivity indicates the extent of off-target engagement.

Inhibitor Probe Identified Off-Target Proteins (Representative Examples) Notes on Off-Target Profile
This compound Data not publicly available in comprehensive quantitative format.Exhibits a large number of covalent interactions across the proteome, indicating low selectivity.[3][5]
RSL3-yne Data not publicly available in comprehensive quantitative format.Similar to this compound, engages in numerous covalent interactions with cellular proteins.[3][5]
ML210-yne Tubulins and other highly abundant cytoskeletal proteins.[5]Shows markedly lower proteome reactivity compared to this compound and RSL3-yne. Off-targets are typically highly abundant proteins and are modified only at high compound concentrations.[5]

Table 2: Off-Target Protein Profiles. This table summarizes the known off-target protein profiles for the alkyne-tagged versions of the inhibitors. The lack of a comprehensive, quantitative list for this compound and RSL3-yne is a notable limitation in the current literature.

Signaling Pathways

The inhibitors discussed in this guide primarily modulate the ferroptosis pathway. The central mechanism involves the inhibition of GPX4, which leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Recent evidence also points to the involvement of TXNRD1 as a target for ML162 and RSL3.

Ferroptosis_Pathway cluster_inhibitors Inhibitors cluster_cellular_processes Cellular Processes ML162 ML162 / RSL3 GPX4 GPX4 ML162->GPX4 Inhibits TXNRD1 TXNRD1 ML162->TXNRD1 Inhibits ML210 ML210 ML210->GPX4 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Prevents Cell_Survival Cell Survival GPX4->Cell_Survival Promotes TXNRD1->Lipid_ROS Prevents TXNRD1->Cell_Survival Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Figure 1: Simplified Signaling Pathway of Ferroptosis Inhibitors. This diagram illustrates how ML162, RSL3, and ML210 induce ferroptosis by inhibiting key antioxidant enzymes, GPX4 and TXNRD1, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Experimental Protocols & Workflows

Detailed experimental protocols for comparative proteomic analysis of covalent inhibitors are crucial for reproducible results. Below are generalized workflows for key experiments.

Experimental Workflow: Competitive Proteomics

This workflow is designed to identify the cellular targets of a covalent inhibitor by competing its binding against a broadly reactive, tagged probe.

Competitive_Proteomics_Workflow start Start: Cell Culture treatment Treat cells with this compound or other inhibitor start->treatment lysis Cell Lysis treatment->lysis probe_incubation Incubate lysate with alkyne-tagged probe (e.g., ML210-yne) lysis->probe_incubation click_chemistry Click Chemistry: Attach biotin to probe probe_incubation->click_chemistry enrichment Streptavidin Affinity Purification click_chemistry->enrichment digestion On-bead Trypsin Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identify and quantify proteins lcms->data_analysis end End: Identify Off-Targets data_analysis->end

Figure 2: Competitive Proteomics Workflow. This diagram outlines the key steps in a competitive chemical proteomics experiment to identify the off-target proteins of covalent inhibitors like this compound.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells (e.g., LOX-IMVI melanoma cells) in appropriate media to ~80% confluency.

  • Treat cells with the desired concentration of this compound, RSL3, ML210, or DMSO vehicle control for a specified time (e.g., 1-4 hours).

2. Competitive Activity-Based Protein Profiling (ABPP):

  • Cell Lysis: Harvest and lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.

  • Probe Incubation: Incubate the cell lysate with an alkyne-tagged probe (e.g., ML210-yne) to label proteins not already bound by the pre-treated inhibitor.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.

  • Protein Digestion: Perform on-bead digestion of the enriched proteins using trypsin.

3. Intact Protein Mass Spectrometry:

  • Sample Preparation: Incubate purified recombinant GPX4 or TXNRD1 with the inhibitor of interest.

  • LC-MS Analysis: Analyze the protein-inhibitor mixture using liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduct formation.

4. Mass Spectrometry and Data Analysis:

  • LC-MS/MS: Analyze the digested peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins. Proteins that show reduced enrichment in the inhibitor-treated sample compared to the control are identified as potential targets or off-targets.

Conclusion

The comparative proteomic analysis of this compound and other ferroptosis inducers reveals significant differences in their selectivity. While ML162 and RSL3 are effective at inducing ferroptosis, their broad reactivity, as suggested by chemoproteomic studies, indicates a higher potential for off-target effects. In contrast, ML210 demonstrates greater selectivity for GPX4 with a more limited and well-defined off-target profile. This higher selectivity makes ML210 a more precise tool for studying ferroptosis pathways. The choice of inhibitor should, therefore, be guided by the specific research question, with careful consideration of the potential for off-target effects. Further quantitative proteomic studies are needed to fully elucidate the complete off-target landscape of ML162 and RSL3.

References

Safety Operating Guide

Navigating the Safe Disposal of ML162-yne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like ML162-yne are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive protocol based on the general safety guidelines for handling alkyne-containing compounds and best practices in laboratory waste management. Adherence to these procedures is critical to mitigate potential hazards, including possible aquatic toxicity.

Personal Protective Equipment and Waste Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and key waste handling procedures.

CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol formation.
Waste Segregation Do not mix this compound waste with other waste streams. Segregate solid and liquid waste.
Waste Containers Use designated, sealable, and clearly labeled chemical waste containers compatible with the waste type (solid or liquid).

Experimental Protocol for Disposal of this compound

The primary method for the disposal of this compound is through an approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.

Step 1: Waste Segregation

  • Solid Waste: Collect contaminated solid materials such as gloves, weigh boats, and paper towels in a designated, sealable, and clearly labeled solid chemical waste container.

  • Liquid Waste: Transfer unused solutions or reaction mixtures containing this compound into a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.

Step 2: Spill Management In the event of a spill:

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully gather the absorbed material and any other contaminated solids using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[1]

Step 3: Final Disposal Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen is_spill Spill Occurs? waste_gen->is_spill segregate Segregate Waste is_spill->segregate No evacuate Evacuate & Secure Area is_spill->evacuate Yes solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste label_container Label Waste Containers Correctly solid_waste->label_container liquid_waste->label_container absorb Absorb Spill evacuate->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose_spill Dispose of Spill Debris in Hazardous Waste decontaminate->dispose_spill dispose_spill->label_container store Store in Designated Area label_container->store request_pickup Request Pickup by Approved Chemical Waste Disposal Service store->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound.

It is crucial to consult with your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2] The information provided here is intended as a general guide and should be supplemented by institution-specific protocols.

References

Essential Safety and Operational Guide for Handling ML162-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ML162-yne. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established best practices for handling alkyne-containing chemical compounds. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Core Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full face shield.[1][2]Protects eyes from splashes and potential aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3]Prevents skin contact with the compound. It is advisable to regularly check for permeation and replace gloves as needed.[4]
Body Protection A lab coat or chemical-resistant apron/coverall.[1][2][3]Provides a barrier against spills and contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][5]Minimizes the risk of inhaling dust or aerosols. For larger quantities or if aerosolization is likely, a respirator may be necessary.[3]
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[4]

Operational Handling Protocol

A systematic approach to handling ML126-yne is crucial for both experimental success and safety. The following workflow outlines the key steps for safe handling.

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a tared weigh boat - Handle as little as possible prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the solid - Ensure complete dissolution weigh->dissolve Carefully transfer reaction Reaction/Use - Add to the reaction mixture - Monitor the experiment dissolve->reaction Use immediately cleanup Cleanup - Decontaminate surfaces - Segregate waste reaction->cleanup Post-experiment

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol: General Solubilization

While specific experimental concentrations will vary, a general protocol for preparing a stock solution of an alkyne-containing compound like this compound is as follows:

  • Preparation : Ensure all necessary PPE is donned and the work area, preferably a chemical fume hood, is prepared and clean.

  • Weighing : Carefully weigh the desired amount of this compound powder using a properly calibrated analytical balance. Use a disposable weigh boat to avoid contamination.

  • Dissolution : In the fume hood, add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound.

  • Mixing : Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage : Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature.

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureContainer Requirements
Solid Waste Collect in a designated hazardous waste container. This includes contaminated gloves, pipette tips, and weigh boats.[3][5]Leak-proof, clearly labeled "Hazardous Chemical Waste" with the full chemical name.[3][5]
Liquid Waste Collect all unused solutions and reaction mixtures in a designated liquid hazardous waste container.[3]Compatible, leak-proof, and sealed container. Label with "Hazardous Waste" and list all chemical components and their approximate concentrations.[3]
Sharps Waste Dispose of any contaminated needles, syringes, or glass Pasteur pipettes in a designated sharps container.[5]Puncture-proof, labeled "Hazardous Chemical Waste - Sharps".[5]

Important Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal, as regulations may vary.[3][5] Do not mix different waste streams unless explicitly permitted by your EHS office.[3] When a waste container is full, follow your institution's procedures for pickup by a licensed hazardous waste disposal service.[3][5]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。